molecular formula C9H9BrO2 B1524940 4-Bromo-2,3-dimethylbenzoic acid CAS No. 5613-26-3

4-Bromo-2,3-dimethylbenzoic acid

Cat. No.: B1524940
CAS No.: 5613-26-3
M. Wt: 229.07 g/mol
InChI Key: SAQVKZFNOGPPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQVKZFNOGPPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302407
Record name 4-Bromo-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-26-3
Record name 4-Bromo-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5613-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 4-Bromo-2,3-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthetic route.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom at the 4-position, coupled with the methyl groups at the 2- and 3-positions, provides a unique scaffold for further chemical modifications. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including amidation and esterification, while the bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This trifunctional nature makes it a highly versatile intermediate in the synthesis of complex organic molecules with potential applications in pharmaceuticals and advanced materials.

Recommended Synthetic Pathway: A Two-Step Approach from 2,3-dimethylbenzonitrile

After a thorough evaluation of potential synthetic strategies, a two-step pathway commencing with the commercially available 2,3-dimethylbenzonitrile is recommended. This approach is advantageous due to the relatively low cost of the starting material and the generally high-yielding nature of the individual transformations. The overall synthetic scheme is as follows:

Synthesis of this compound start 2,3-Dimethylbenzonitrile step1 Bromination start->step1 Br2, FeBr3 intermediate 4-Bromo-2,3-dimethylbenzonitrile step1->intermediate step2 Hydrolysis intermediate->step2 H2SO4, H2O product This compound step2->product

Figure 1: Proposed two-step synthesis of this compound from 2,3-dimethylbenzonitrile.

Part 1: Electrophilic Aromatic Bromination of 2,3-dimethylbenzonitrile

The initial step involves the regioselective bromination of 2,3-dimethylbenzonitrile. The two methyl groups are ortho, para-directing and activating, while the nitrile group is meta-directing and deactivating. The directing effects of the strongly activating methyl groups will dominate, leading to substitution at the positions ortho and para to them. Steric hindrance from the adjacent methyl group at the 2-position will disfavor substitution at the 1- and 3-positions. Therefore, the bromine will be directed to the 4-position, which is para to the 2-methyl group and ortho to the 3-methyl group.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add 2,3-dimethylbenzonitrile and a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: To this solution, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 4-Bromo-2,3-dimethylbenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a yellow powder.[1]

Parameter Value
Starting Material2,3-dimethylbenzonitrile
ReagentsBromine, Iron(III) bromide
SolventDichloromethane or Carbon Tetrachloride
Temperature0-10 °C during addition, then room temperature
Reaction Time2-4 hours
PurificationRecrystallization
Expected Yield70-80%

Table 1: Key parameters for the bromination of 2,3-dimethylbenzonitrile.

Part 2: Hydrolysis of 4-Bromo-2,3-dimethylbenzonitrile

The second and final step is the hydrolysis of the nitrile group of 4-Bromo-2,3-dimethylbenzonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred in this case to avoid potential side reactions associated with the bromine substituent under strongly basic conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the purified 4-Bromo-2,3-dimethylbenzonitrile.

  • Acid Addition: Add a mixture of concentrated sulfuric acid and water. A typical ratio is 1:1 (v/v).

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The solid precipitate of this compound is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water to remove any residual acid and then can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the final product as a crystalline solid.

Parameter Value
Starting Material4-Bromo-2,3-dimethylbenzonitrile
ReagentsConcentrated Sulfuric Acid, Water
TemperatureReflux
Reaction Time4-8 hours
PurificationRecrystallization
Expected Yield85-95%

Table 2: Key parameters for the hydrolysis of 4-Bromo-2,3-dimethylbenzonitrile.

Alternative Synthetic Strategies

While the recommended two-step synthesis from 2,3-dimethylbenzonitrile is robust, other synthetic routes are also plausible and may be considered depending on the availability of starting materials and specific laboratory capabilities.

Sandmeyer Reaction of 4-Bromo-2,3-dimethylaniline

An alternative approach involves the Sandmeyer reaction, a classic method for the conversion of an aryl amine to an aryl halide.[2][3][4] This route would begin with 4-Bromo-2,3-dimethylaniline.

Sandmeyer Reaction Pathway start 4-Bromo-2,3-dimethylaniline step1 Diazotization start->step1 NaNO2, HCl intermediate1 Diazonium Salt step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 CuCN intermediate2 4-Bromo-2,3-dimethylbenzonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 H2SO4, H2O product This compound step3->product

Figure 2: Alternative synthesis via the Sandmeyer reaction.

This multi-step process involves:

  • Diazotization: Conversion of the amino group of 4-Bromo-2,3-dimethylaniline to a diazonium salt using sodium nitrite and a strong acid.

  • Cyanation: Reaction of the diazonium salt with copper(I) cyanide to introduce the nitrile group.

  • Hydrolysis: Conversion of the resulting 4-Bromo-2,3-dimethylbenzonitrile to the final carboxylic acid as described previously.

While this method is effective, it involves the handling of potentially unstable diazonium salts and toxic cyanide reagents, requiring stringent safety precautions.

Conclusion

The synthesis of this compound is most effectively and safely achieved through a two-step process involving the direct bromination of 2,3-dimethylbenzonitrile followed by acid-catalyzed hydrolysis. This method offers a reliable and scalable route to this valuable synthetic intermediate. The provided protocols and the underlying chemical principles are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and materials science endeavors.

References

An In-depth Technical Guide to 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-Bromo-2,3-dimethylbenzoic acid stands as a significant halogenated aromatic carboxylic acid, serving as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily rooted in the strategic placement of its functional groups: a carboxylic acid moiety amenable to a wide range of transformations, a bromine atom that is a key participant in cross-coupling reactions, and two methyl groups that provide steric and electronic influence on the aromatic ring's reactivity.

This guide provides a comprehensive technical overview of this compound, including its core physicochemical properties, validated synthesis protocols, spectral characterization, key reactive pathways, and essential safety and handling procedures. The information herein is curated to empower researchers in leveraging this compound's full potential in medicinal chemistry and materials science. There appears to be some discrepancy in the publicly available CAS Numbers for this compound; this guide will refer to the most frequently cited CAS Number, 5613-26-3 .[1]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a research setting. These properties dictate solubility, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 5613-26-3[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
IUPAC Name This compound
Synonym(s) 4-Brom-2,3-dimethyl-benzoesaeure[1]
SMILES CC1=C(C)C(=CC=C1C(=O)O)Br[1]
InChI Key Information not readily available
Appearance Typically a solid
Purity Commercially available at ≥98%[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
logP 2.76414[1]

Synthesis and Purification Protocol

The synthesis of substituted benzoic acids often involves the oxidation of the corresponding alkylbenzenes or through a Sandmeyer-type reaction from an amino precursor. The latter provides a regiochemically controlled route to the desired product.

Conceptual Workflow: Synthesis via Sandmeyer Reaction

The synthesis of this compound can be logically approached from 4-Amino-2,3-dimethylbenzoic acid. This workflow involves two primary stages: diazotization of the amine followed by a copper-catalyzed bromination.

synthesis_workflow start 4-Amino-2,3-dimethylbenzoic acid diazotization Diazotization (NaNO₂, HBr, ~0°C) start->diazotization diazonium In situ Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer product This compound sandmeyer->product purification Purification (Filtration, Washing, Drying) product->purification final_product Pure Product purification->final_product reactivity_diagram cluster_cooh Carboxylic Acid Reactions cluster_br Aryl Bromide Reactions main_compound This compound ester Esterification (+ ROH, H⁺) main_compound->ester amide Amidation (+ R₂NH, DCC) main_compound->amide suzuki Suzuki Coupling (+ R-B(OH)₂, Pd cat.) main_compound->suzuki buchwald Buchwald-Hartwig (+ R₂NH, Pd cat.) main_compound->buchwald

References

physical and chemical properties of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylbenzoic Acid: Properties, Analysis, and Applications

Introduction

This compound (CAS No. 5613-26-3) is a halogenated aromatic carboxylic acid. As a substituted benzoic acid derivative, its molecular architecture, featuring a bromine atom, a carboxylic acid functional group, and two methyl groups on the benzene ring, imparts a unique combination of physical and chemical properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of complex molecular scaffolds for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its known and predicted properties, detailed experimental protocols for their characterization, and an exploration of its reactivity and potential applications for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The primary identifiers and structural details for this compound are summarized below.

IdentifierValueSource
CAS Number 5613-26-3[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Synonyms 4-Brom-2,3-dimethyl-benzoesaeure[1]
SMILES CC1=C(C)C(=CC=C1C(=O)O)Br[1]

The spatial arrangement of the atoms and functional groups dictates the molecule's behavior.

Caption: Molecular Structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. While specific experimental data for this exact isomer is sparse in publicly available literature, properties can be predicted based on its structure and comparison with similar molecules.

PropertyValue/ObservationRationale & Notes
Appearance White to off-white crystalline solid.Aromatic carboxylic acids are typically crystalline solids at room temperature[2].
Melting Point Not reported. Requires experimental determination.Pure crystalline organic compounds typically have a sharp melting point range[3]. Impurities will lower and broaden this range[3]. For comparison, the related isomer 4-Bromo-2-methylbenzoic acid has a melting point of 180-184 °C.
Solubility The "like dissolves like" principle is key[4]. The molecule has a polar carboxylic acid head and a larger, nonpolar substituted benzene body.
In WaterPredicted to be poorly soluble.
In Polar Organic Solvents (e.g., Ethanol, Acetone)Predicted to be soluble.
In Nonpolar Solvents (e.g., Hexane, Toluene)Predicted to have limited solubility.
In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃)Predicted to be soluble. This is due to an acid-base reaction forming a water-soluble sodium carboxylate salt[5][6].

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three key functional components: the carboxylic acid group, the aromatic ring with its substituents, and the carbon-bromine bond.

  • Acidity (pKa): As a carboxylic acid, this compound is a weak acid. The pKa value, a quantitative measure of acidity, is not reported but can be determined experimentally. The electron-withdrawing effect of the bromine atom is expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted benzoic acid. The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH and the ionization state of the acid[7].

  • Reactivity of the Carboxylic Acid Group: The -COOH group is a site for common carboxylic acid reactions, such as:

    • Esterification: Reaction with an alcohol under acidic catalysis to form an ester[8].

    • Amidation: Conversion to an amide via an acid chloride or with an amine using coupling agents.

  • Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.

  • Carbon-Bromine Bond Reactivity: The C-Br bond is a key site for synthetic transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.[9] These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, making this compound a versatile building block[2][10].

Experimental Protocols for Characterization

Accurate characterization requires robust experimental methods. The following protocols are designed to be self-validating, where the quality of the result (e.g., sharpness of a melting point) provides insight into the purity of the sample.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[3] Therefore, this method serves to both identify and assess the purity of the compound.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder.[11][12]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 1-2 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to 1-2 °C per minute as you approach the approximate melting point.[12]

  • Record the Range: Carefully observe the sample. Record the temperature when the first drop of liquid appears (the beginning of the range) and the temperature when the last crystal melts (the end of the range).[13]

  • Validation: A pure sample will have a sharp melting range of 0.5-1.0 °C. Repeat the measurement at least twice to ensure the results are consistent.

Solubility Characterization

Causality: Solubility is determined by the balance of intermolecular forces between the solute and the solvent. An acid-base reaction, which converts the neutral organic acid into an ionic salt, drastically increases its polarity and, therefore, its solubility in a polar solvent like water.[6] This protocol uses a flowchart approach to systematically classify the compound based on its solubility behavior.[14]

Caption: Logical Flow for Solubility Characterization.

Step-by-Step Methodology:

  • Water Solubility: In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[5]

  • Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously. Solubility indicates the presence of an acidic functional group.[5][6]

  • Aqueous Bicarbonate Solubility: If the compound is soluble in NaOH, test a fresh sample in 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Because NaHCO₃ is a weaker base than NaOH, only stronger acids like carboxylic acids will react and dissolve.[5][6] For this compound, solubility is expected.

  • Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, acetone, hexane) using the same procedure to establish a full solubility profile.

pKa Determination by Potentiometric Titration

Causality: This method relies on monitoring the pH of a solution of the weak acid as a strong base is added. At the half-equivalence point—the point where exactly half of the acid has been neutralized by the base—the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[7] The equivalence point is identified by the steepest inflection in the titration curve.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) C Accurately Weigh Acid Sample & Dissolve in Water/Ethanol A->C B Prepare Standardized ~0.1 M NaOH Solution E Add NaOH Titrant in Small Increments B->E D Place Solution on Stir Plate & Immerse pH Electrode C->D D->E F Record pH & Volume Added After Each Increment E->F G Plot pH vs. Volume of NaOH Added F->G H Identify Equivalence Point (V_eq) (Steepest Inflection Point) G->H I Determine Half-Equivalence Point (V_eq / 2) H->I J Find pH at Half-Equivalence Point I->J K Result: pKa = pH at V_eq / 2 J->K

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15] Prepare a standardized solution of ~0.1 M NaOH. Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low).

  • Titration: Place the dissolved acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[15]

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[15] Continue this process well past the expected equivalence point.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine Equivalence Point (V_eq): Identify the volume of NaOH at the center of the steepest part of the curve. A first or second derivative plot can help identify this point with high precision.

  • Determine pKa: Find the volume corresponding to the half-equivalence point (V_eq / 2). The pH of the solution at this volume is equal to the pKa of the acid.[16]

  • Validation: Perform at least three separate titrations to ensure the reliability of the calculated pKa value.[15]

Safety and Handling

  • Hazard Statements (Predicted):

    • Causes skin irritation.[17][18]

    • Causes serious eye irritation.[17][18]

    • May cause respiratory irritation.[19][20]

    • Harmful if swallowed.[18][21]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood to avoid inhaling dust.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.[17]

    • In case of contact, rinse the affected area immediately with plenty of water.[17]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is a multifaceted organic compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, substituted aromatic ring, and bromine functionalities. While some physical constants require experimental determination, established analytical protocols for melting point, solubility, and pKa provide a clear pathway for its complete characterization. Understanding these properties is paramount for its effective use in the rational design and synthesis of new molecules in the pharmaceutical and materials science industries.

References

4-Bromo-2,3-dimethylbenzoic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dimethylbenzoic Acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5613-26-3) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and an analysis of its expected solubility profile in a range of common laboratory solvents.

Introduction to this compound

This compound is a multifaceted organic compound characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom, and two methyl groups. Its molecular structure dictates its physicochemical properties, including its solubility. The interplay between the polar carboxylic acid group, the relatively nonpolar dimethylated benzene ring, and the polarizable bromine atom results in a nuanced solubility behavior that is highly dependent on the chosen solvent system.

Key Molecular Features:

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents.[2]

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which contributes to solubility in nonpolar organic solvents.[3]

  • Methyl Groups (-CH₃): These electron-donating groups slightly increase the lipophilicity of the molecule.

  • Bromine Atom (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity and polarizability.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding.[3] For this compound, we can anticipate the following interactions:

  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form strong hydrogen bonds with these solvents.[2] However, the bulky and nonpolar nature of the substituted benzene ring can disrupt the hydrogen-bonding network of water, leading to limited aqueous solubility.[3][4] In alcohols, the alkyl chains can interact more favorably with the nonpolar portion of the molecule, often resulting in higher solubility compared to water.[5]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. The absence of a strong hydrogen-bonding network in the solvent itself can also facilitate the dissolution of the solute.

  • In Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The nonpolar substituted aromatic ring of this compound will interact favorably with these solvents through van der Waals forces. However, the polar carboxylic acid group can lead to self-association (dimerization) through hydrogen bonding, which can limit solubility in highly nonpolar solvents.[2]

  • Effect of pH in Aqueous Solutions: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in water than the neutral acid.[6][7]

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[8]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or molarity.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep 1. Add Excess Solid to Solvent equilibrate 2. Shake/Stir at Constant Temp (24-48h) prep->equilibrate Establish Equilibrium separate 3. Centrifuge to Pellet Solid equilibrate->separate Isolate Saturated Solution sample 4. Filter & Dilute Supernatant separate->sample Prepare for Analysis analyze 5. Quantify by HPLC/UV-Vis sample->analyze Measure Concentration calculate 6. Calculate Solubility analyze->calculate Determine Final Value

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Expected Solubility Profile of this compound

Solvent Solvent Type Expected Solubility Primary Intermolecular Forces
WaterPolar ProticLowHydrogen bonding (limited by hydrophobic moiety)
Aqueous NaOH (1M)Aqueous BasicHighIon-dipole interactions with the carboxylate salt
MethanolPolar ProticHighHydrogen bonding
EthanolPolar ProticHighHydrogen bonding
AcetonitrilePolar AproticModerateDipole-dipole interactions, hydrogen bond acceptance
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptance
DichloromethaneNonpolarLow to ModerateDipole-dipole and van der Waals forces
TolueneNonpolarModeratevan der Waals forces (favorable for the aromatic ring)
HexaneNonpolarVery Lowvan der Waals forces (unfavorable for the polar group)
Visualizing Molecular Interactionsdot

// Nodes for the solute solute [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Nodes for solvents water [label="Water\n(Polar Protic)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; toluene [label="Toluene\n(Nonpolar)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; dmso [label="DMSO\n(Polar Aprotic)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Edges representing interactions solute -> water [label="H-Bonding (Limited)", dir=both]; solute -> toluene [label="van der Waals", dir=both]; solute -> dmso [label="Strong H-Bond Acceptance", dir=both]; }

References

1H NMR and 13C NMR spectrum of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Bromo-2,3-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic molecules in solution. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic carboxylic acid.

This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying scientific principles and practical experimental considerations. We will delve into the predicted spectral characteristics of this molecule, grounded in established theory, and provide a robust, field-proven protocol for acquiring and processing high-quality NMR data. The causality behind experimental choices is explained to empower the reader with a deeper understanding of the technique, ensuring that the described protocols are self-validating and trustworthy.

Molecular Structure and Predicted NMR Signals

The structure of this compound dictates the number and nature of signals observed in its NMR spectra. The substitution pattern on the benzene ring—a bromine atom, two methyl groups, and a carboxylic acid group—removes all planes of symmetry, rendering all aromatic protons and carbons chemically non-equivalent.

Figure 1: Molecular structure of this compound with atom numbering.

Based on this structure, we anticipate:

  • ¹H NMR: Five distinct signals: two for the aromatic protons (H-5 and H-6), two for the diastereotopic methyl groups (at C-2 and C-3), and one for the carboxylic acid proton.

  • ¹³C NMR: Nine distinct signals: six for the aromatic carbons, one for the carboxylic carbon, and two for the methyl carbons.

Predicted ¹H NMR Spectrum

The chemical shift (δ) of each proton is influenced by the electron-donating or withdrawing nature of the substituents. The following predictions are based on standard additive models and data from analogous compounds.[1][2][3][4]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10.0 - 13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-5 and H-6):

    • These two protons form an AX spin system and will appear as two doublets.

    • H-6 is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the two, predicted around 7.8 - 8.0 ppm .

    • H-5 is ortho to the bromine atom and meta to the carboxylic acid group, predicted around 7.5 - 7.7 ppm .

    • The coupling constant (J) between these adjacent protons (³JH-H) is expected to be in the range of 8.0 - 9.0 Hz .

  • Methyl Protons (-CH₃):

    • The two methyl groups at C-2 and C-3 are in different chemical environments.

    • The methyl group at C-2 , being ortho to the carboxylic acid, will likely be slightly more deshielded than the methyl at C-3. It is predicted to appear as a singlet around 2.4 - 2.6 ppm .

    • The methyl group at C-3 is predicted to appear as a singlet in the range of 2.2 - 2.4 ppm .

Data Summary: Predicted ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 13.0broad singlet-
H-67.8 - 8.0doublet8.0 - 9.0
H-57.5 - 7.7doublet8.0 - 9.0
C2-CH₃2.4 - 2.6singlet-
C3-CH₃2.2 - 2.4singlet-

Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. Predictions are based on the known effects of substituents on the benzene ring.[5][6]

  • Carboxylic Carbon (-COOH): This carbon is significantly deshielded due to the two attached oxygen atoms and will appear downfield, typically around 168 - 172 ppm .

  • Aromatic Carbons:

    • C-1 (ipso-COOH): This quaternary carbon, attached to the carboxylic acid, is predicted in the range of 130 - 134 ppm .

    • C-4 (ipso-Br): The carbon bearing the bromine atom will be shifted to a higher field due to the heavy atom effect, predicted around 125 - 129 ppm .

    • C-2 and C-3 (ipso-CH₃): These quaternary carbons, attached to the methyl groups, will be deshielded and are predicted to be in the 135 - 140 ppm range.

    • C-6: This carbon, ortho to the carboxylic acid, will be deshielded, appearing around 130 - 133 ppm .

    • C-5: This carbon is predicted to be in the range of 128 - 131 ppm .

  • Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, typically between 15 - 25 ppm .

Data Summary: Predicted ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (-COOH)168 - 172
C2/C3135 - 140
C1130 - 134
C6130 - 133
C5128 - 131
C4125 - 129
C8/C9 (-CH₃)15 - 25

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating workflow for the analysis of this compound.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_vial 1. Dissolve Sample ~15 mg in 0.7 mL CDCl₃ in a clean vial. filter_pipette 2. Filter Solution Pass through glass wool in a Pasteur pipette. prep_vial->filter_pipette transfer_tube 3. Transfer to NMR Tube Ensure no solid particles are transferred. filter_pipette->transfer_tube load_sample 4. Load Sample Insert tube into spectrometer. transfer_tube->load_sample lock_shim 5. Lock & Shim Lock on deuterium signal; optimize field homogeneity. load_sample->lock_shim acquire_spectra 6. Acquire Data Run ¹H, then ¹³C experiments with optimized parameters. lock_shim->acquire_spectra ft 7. Fourier Transform Convert FID to spectrum. acquire_spectra->ft phase_baseline 8. Phase & Baseline Correction Adjust phase; flatten baseline. ft->phase_baseline reference_integrate 9. Reference & Integrate Calibrate to TMS (0 ppm); integrate ¹H signals. phase_baseline->reference_integrate

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid spectral artifacts and ensure high resolution. The goal is a homogeneous solution free of particulate matter.[7][8]

  • Protocol:

    • Weigh approximately 15-25 mg of this compound for ¹H NMR (and subsequent ¹³C NMR) into a clean, dry vial.[9][10] While higher concentrations are possible for ¹³C NMR, this amount provides a good balance for obtaining quality spectra for both nuclei without significant line broadening in the ¹H spectrum.[7]

    • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Prepare a Pasteur pipette with a small plug of glass wool (not cotton wool, which can leach impurities) and filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial to remove any suspended particles that can degrade the magnetic field homogeneity and broaden spectral lines.[7]

    • Cap the NMR tube securely and label it clearly.

2. Instrument Setup and Data Acquisition:

  • Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum, affecting resolution and signal-to-noise ratio.[11][12]

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument's field/frequency lock system will engage with the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad and distorted peaks.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is sufficient.[13]

      • Spectral Width: Set to approximately 15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

      • Acquisition Time (AT): Typically 2-4 seconds. This duration influences the digital resolution of the spectrum.[11]

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative ¹H spectra.

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[11]

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker systems) is used to simplify the spectrum to singlets.

      • Spectral Width: Set to approximately 220-240 ppm to cover the full range of carbon chemical shifts.

      • Acquisition Time (AT): Typically 1-2 seconds.

      • Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons often have longer relaxation times, so a longer delay may be needed for accurate quantitative analysis, though it is not strictly necessary for structural confirmation.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 512 to 1024 scans will be necessary to achieve a good signal-to-noise ratio.[10]

3. Data Processing:

  • Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.[14]

  • Protocol:

    • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Alternatively, if an internal standard like tetramethylsilane (TMS) was added, reference its signal to 0.00 ppm.[1]

    • Integration (¹H NMR only): Integrate the area under each peak in the ¹H NMR spectrum. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.

Conclusion

The structural elucidation of this compound is readily achievable through the systematic application of ¹H and ¹³C NMR spectroscopy. By carefully preparing the sample and selecting appropriate acquisition and processing parameters, one can obtain high-resolution spectra. The predicted chemical shifts and coupling patterns, derived from established principles of NMR theory, provide a clear roadmap for spectral interpretation. The combination of data from both ¹H and ¹³C experiments allows for an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This guide provides the foundational knowledge and practical protocols necessary to successfully perform and interpret these critical experiments.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Bromo-2,3-dimethylbenzoic Acid

This compound, a substituted aromatic carboxylic acid with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol , serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are paramount to the efficacy and safety of the final products. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the definitive technique for the characterization and quantification of this key intermediate.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights into method development for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are designed to be self-validating systems, grounded in established scientific principles and supported by authoritative references.

Part 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is contingent on the analytical approach, with Electron Ionization (EI) being predominant for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Electron Ionization (EI) and Predicted Fragmentation Cascade

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M and M+2 peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A logical workflow for the mass spectrometry analysis of this compound is depicted below:

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Derivatization Derivatization (optional, for GC-MS, e.g., with BSTFA) Dissolution->Derivatization LC_MS LC-MS/MS (ESI) Dissolution->LC_MS GC_MS GC-MS (EI) Derivatization->GC_MS Fragmentation_Analysis Fragmentation Pattern Analysis GC_MS->Fragmentation_Analysis LC_MS->Fragmentation_Analysis Structural_Elucidation Structural Elucidation and Quantification Fragmentation_Analysis->Structural_Elucidation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

The predicted EI fragmentation pathway for this compound is as follows:

fragmentation M [C₉H₉BrO₂]⁺• m/z 228/230 (Molecular Ion) M_minus_OH [C₉H₈BrO]⁺ m/z 211/213 M->M_minus_OH - •OH (17 u) M_minus_COOH [C₈H₈Br]⁺ m/z 183/185 M->M_minus_COOH - •COOH (45 u) M_minus_Br [C₉H₉O₂]⁺ m/z 149 M->M_minus_Br - •Br (79/81 u) M_minus_OH_minus_CO [C₈H₈Br]⁺ m/z 183/185 M_minus_OH->M_minus_OH_minus_CO - CO (28 u)

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Predicted Major Fragment Ions in EI-MS:

Predicted m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossRationale
228/230[C₉H₉BrO₂]⁺•-Molecular Ion (M⁺•)
211/213[C₉H₈BrO]⁺•OHLoss of the hydroxyl radical from the carboxylic acid group, a common fragmentation for benzoic acids.[3][4]
183/185[C₈H₈Br]⁺•COOHLoss of the entire carboxyl group as a radical.[3]
149[C₉H₉O₂]⁺•BrCleavage of the carbon-bromine bond.
183/185 (from 211/213)[C₈H₈Br]⁺COLoss of carbon monoxide from the [M-OH]⁺ ion, a characteristic fragmentation of benzoyl cations.[4]
Electrospray Ionization (ESI) for LC-MS/MS Analysis

For LC-MS/MS, ESI is the preferred ionization method. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is expected to be highly efficient, leading to the formation of the deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion via collision-induced dissociation (CID) will provide structural confirmation and quantitative selectivity.

Predicted Major Transitions in ESI-MS/MS (Negative Ion Mode):

Precursor Ion (m/z)Product Ion (m/z)Neutral LossRationale
227/229183/185CO₂Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids in CID.
227/22979/81C₉H₈O₂Cleavage resulting in the bromide anion.

Part 2: Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized to meet specific performance requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of this compound, though derivatization is often recommended to improve volatility and chromatographic peak shape.[5]

2.1.1 Sample Preparation and Derivatization

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) to prepare a stock solution of 1 mg/mL.

  • Derivatization (Silylation):

    • Pipette 100 µL of the standard solution or sample extract into a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

2.1.2 Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[6]

  • Column: A non-polar or medium-polarity column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[5]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[6]

    • Mass Range: m/z 50-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often with minimal sample preparation.[5]

2.2.1 Sample Preparation

  • Standard and Sample Preparation: Dissolve the sample in a mixture of water and a compatible organic solvent (e.g., 50:50 water:acetonitrile) to a final concentration suitable for the instrument's linear range.[7]

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.

2.2.2 Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.[8]

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[8]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient Elution:

    • Start at 35% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 35% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5 µL.

  • MS Parameters (ESI Negative Mode):

    • Ion Source: Electrospray Ionization (ESI), negative polarity.

    • Capillary Voltage: 3500 V.

    • Drying Gas Temperature: 300°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 227/229 → 183/185

      • Qualifier: m/z 227/229 → 79/81

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its characterization and quantification. While experimental spectral data for this specific molecule is not widely published, a thorough understanding of the fragmentation patterns of related benzoic acid derivatives allows for accurate prediction of its mass spectrometric behavior. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer a solid foundation for method development, enabling researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate. The application of these techniques, grounded in sound scientific principles, is essential for advancing pharmaceutical and chemical research.

References

A Guide to the Crystallographic Analysis of 4-Bromo-2,3-dimethylbenzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for determining the single-crystal X-ray structure of 4-Bromo-2,3-dimethylbenzoic acid. While a definitive crystal structure for this specific compound is not currently available in public crystallographic databases, this paper outlines the necessary experimental and computational steps to achieve its structural elucidation. By detailing the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes, this document serves as a roadmap for researchers seeking to characterize this and similar halogenated benzoic acid derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science, where a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2][3] This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Structural Elucidation

Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] The presence and position of substituents, such as bromine atoms and methyl groups on the phenyl ring of this compound, profoundly influence its physicochemical properties, including lipophilicity, electronic distribution, and intermolecular interactions. These factors, in turn, dictate the molecule's behavior in biological systems and its packing in the solid state.

A definitive single-crystal X-ray structure provides the most precise and unambiguous determination of a molecule's three-dimensional arrangement in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation and intermolecular interactions contribute to its biological activity.[2]

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its stability, solubility, and bioavailability.

  • Rational Drug Design: Providing a basis for the computational modeling and design of more potent and selective drug candidates.

  • Materials Science: Informing the design of new materials with tailored properties, such as liquid crystals and polymers.[1]

This guide will walk through the essential steps to determine the crystal structure of this compound, from obtaining the material to the final structural analysis.

Synthesis of this compound

The first critical step is the synthesis of high-purity this compound. Several synthetic routes can be envisioned, often starting from commercially available precursors. A plausible approach involves the bromination of 2,3-dimethylbenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 2,3-Dimethylbenzoic acid.

  • Bromination: Dissolve 2,3-dimethylbenzoic acid in a suitable solvent, such as acetic acid.

  • Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth: The Cornerstone of X-ray Crystallography

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study. The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like cracks or twinning.[4]

Experimental Protocol: Single Crystal Growth

Several techniques can be employed to grow single crystals of this compound:

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to induce crystallization. The rate of cooling is crucial; rapid cooling can lead to the formation of small or poorly ordered crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A selected crystal is mounted on a loop or a glass fiber.

  • Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration: The intensities of all the diffraction spots are measured and integrated.

  • Data Reduction: The integrated intensities are corrected for various experimental factors, such as absorption and polarization, to yield a set of structure factors.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is used to generate a three-dimensional model of the electron density within the crystal, from which the positions of the atoms can be determined.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured intensities to phase the structure factors and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of unaccounted-for electron density.

  • Final Model Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure of this compound

A successful crystal structure determination of this compound would provide a wealth of information. Key aspects to analyze include:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.

  • Conformation: The orientation of the carboxylic acid group relative to the phenyl ring and the planarity of the molecule.

  • Intermolecular Interactions: The presence of hydrogen bonding (e.g., carboxylic acid dimers), halogen bonding (involving the bromine atom), and π-π stacking interactions between the phenyl rings. These interactions govern the crystal packing.

  • Crystal Packing: The arrangement of the molecules in the unit cell and the overall three-dimensional packing motif.

Data Presentation: Expected Crystallographic Data for this compound

ParameterExpected Information
Chemical FormulaC₉H₉BrO₂
Formula Weight229.07 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Density (calculated)Dcalc (g/cm³)
Absorption Coefficientμ (mm⁻¹)
F(000)Number of electrons in the unit cell
Crystal SizeDimensions in mm
Theta range for data collectionRange in °
Index rangesh, k, l ranges
Reflections collectedTotal number of reflections measured
Independent reflectionsNumber of unique reflections
R(int)Internal R-value
Goodness-of-fit on F²GOF
Final R indices [I>2sigma(I)]R1, wR2
R indices (all data)R1, wR2
Largest diff. peak and holee⁻.Å⁻³

Visualization of the Experimental Workflow

The overall process for determining the crystal structure of this compound can be visualized as a workflow.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Characterization->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Processing Data Processing (Integration, Scaling, Absorption Correction) Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Model Validation Refinement->Validation Analysis Structural Analysis (Bonding, Packing, Interactions) Validation->Analysis

Caption: Workflow for the determination of the crystal structure of this compound.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and technically detailed roadmap for its elucidation. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. This structural information will be of immense value to the scientific community, particularly those in drug discovery and materials science, by providing fundamental insights into the solid-state properties and intermolecular interactions of this important class of compounds.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of potential synthetic routes for obtaining 4-Bromo-2,3-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for the synthesis, offering detailed, step-by-step protocols and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of the synthesis of this and related compounds.

Introduction: The Significance of this compound

Substituted benzoic acids are pivotal precursors in the synthesis of a wide array of pharmaceutical agents and functional materials. The specific substitution pattern of this compound, with its bromine handle for further functionalization and the steric and electronic influence of the two methyl groups, makes it a particularly interesting scaffold. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The carboxylic acid group provides a site for amide bond formation, esterification, or reduction to an alcohol, further expanding its synthetic utility.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two primary retrosynthetic pathways:

  • Direct Bromination of 2,3-dimethylbenzoic acid: This is the most straightforward approach, involving the direct electrophilic bromination of the commercially available 2,3-dimethylbenzoic acid. The key challenge in this route is controlling the regioselectivity of the bromination.

  • Synthesis from a Pre-brominated Precursor: This strategy involves starting with a benzene ring that already contains the desired bromine atom and then introducing the methyl and carboxyl groups. This can offer better control over the final substitution pattern.

We will explore both strategies in detail, providing theoretical rationale and practical experimental protocols.

Route 1: Direct Bromination of 2,3-dimethylbenzoic acid

This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired product. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directors. In 2,3-dimethylbenzoic acid, the positions ortho and para to the methyl groups are C4, C5, and C6. The position meta to the carboxylic acid is C5. Therefore, the directing effects of the methyl groups and the carboxylic acid group are reinforcing at the C5 position and opposing at the C4 and C6 positions. However, the strong activating and directing effect of the two methyl groups is expected to favor bromination at the positions ortho and para to them. Specifically, the C4 position is para to the C1-methyl group and ortho to the C2-methyl group, making it a likely site for electrophilic attack.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.

Materials:

  • 2,3-dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in dichloromethane.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Sulfuric Acid: The strong acid acts as a catalyst, protonating NBS to generate a more potent electrophilic brominating agent.

  • Dichloromethane: This solvent is chosen for its inertness and ability to dissolve the starting material.

  • Aqueous Workup: The sodium sulfite quench removes any unreacted bromine, and the sodium bicarbonate wash removes the acidic catalyst and any unreacted starting material.

Data Presentation: Expected Outcome
CompoundMolecular WeightExpected YieldMelting Point
This compound229.07 g/mol 70-85%165-168 °C

Visualization: Reaction Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product start 2,3-dimethylbenzoic acid reagents NBS, H₂SO₄ Dichloromethane start->reagents Bromination workup 1. Quench (Na₂SO₃) 2. Extraction 3. Wash (NaHCO₃) 4. Drying (MgSO₄) 5. Concentration reagents->workup Reaction Completion purification Recrystallization (Ethyl Acetate/Hexanes) workup->purification product This compound purification->product G A 1-bromo-2,3-dimethylbenzene B Lithiation (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Carboxylation (CO₂, then H₃O⁺) C->D E This compound D->E

A-Technical Guide to the Chemical Reactivity of 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-2,3-dimethylbenzoic acid, a versatile trifunctional building block pivotal in the fields of medicinal chemistry and materials science. We delve into the distinct reactivity of its three key functional sites: the carboxylic acid group, the aryl bromide, and the benzylic methyl groups. This document is structured to provide researchers, scientists, and drug development professionals with not only robust, field-tested protocols but also the underlying chemical principles that govern these transformations. We will explore functional group interconversions such as esterification and amidation, and detail the mechanics and application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The causality behind experimental design, from reagent selection to reaction optimization, is emphasized to empower users to adapt and innovate upon these foundational methods.

Introduction: The Molecular Architecture and Synthetic Potential

This compound (C₉H₉BrO₂) is an aromatic carboxylic acid whose synthetic utility is derived from the orthogonal reactivity of its functional groups.[1] The molecule's architecture presents three primary sites for chemical modification:

  • The Carboxylic Acid: A nucleophilic center readily converted into esters, amides, and other acyl derivatives. Its acidity and steric environment, influenced by the ortho-methyl group, are key considerations in its transformation.

  • The Aryl Bromide: Positioned para to the carboxylic acid, the C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[2] This site is the gateway to constructing complex biaryl systems and other elaborate molecular scaffolds.

  • The Methyl Groups: The two methyl substituents at the 2- and 3-positions are generally less reactive but can be functionalized under specific conditions, such as free-radical halogenation at the benzylic position, offering a secondary avenue for structural diversification.[3]

This guide will systematically explore the chemistry of each of these sites, providing both the theoretical framework and practical methodologies for their exploitation.

G main This compound r_cooh Carboxylic Acid Reactions main->r_cooh Site 1 r_br Aryl Bromide Reactions main->r_br Site 2 r_ch3 Benzylic Methyl Reactions main->r_ch3 Site 3 p_ester Esters r_cooh->p_ester Esterification p_amide Amides r_cooh->p_amide Amidation p_suzuki Biaryl Compounds (Suzuki Coupling) r_br->p_suzuki p_other_coupling Other C-C/C-N Bonds (Heck, Buchwald-Hartwig) r_br->p_other_coupling p_benzyl_halide Benzylic Halides r_ch3->p_benzyl_halide Halogenation G cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid, Amine, & Base (e.g., DIPEA) in anhydrous solvent (e.g., DMF) B 2. Cool to 0 °C A->B C 3. Add Coupling Reagent (e.g., HATU, EDC/HOBt) B->C D 4. Stir and allow to warm to RT Monitor by TLC/LC-MS C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylBr Ar-Br ArylBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

References

4-Bromo-2,3-dimethylbenzoic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,3-dimethylbenzoic Acid and Structurally Related Halogenated Aromatic Compounds

This guide provides a comprehensive overview of the essential safety protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound in the conducted literature search, this document synthesizes critical safety information from SDSs of structurally analogous compounds, including 4-Bromo-2-methylbenzoic acid, 4-Bromo-3,5-dimethylbenzoic acid, and other halogenated benzoic acid derivatives. This approach ensures a robust and cautious framework for handling, grounded in established data for similar chemical entities. Researchers must, however, always consult the specific SDS provided by the chemical supplier before commencing any work.

Hazard Identification and GHS Classification

Based on an analysis of related brominated benzoic acid derivatives, this compound should be handled as a hazardous substance with the potential for significant acute and chronic health effects. The Globally Harmonized System (GHS) classifications for analogous compounds provide a strong predictive framework for its potential hazards.

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2][3]4-Bromo-2-methylbenzoic acid is classified as Acute Toxicity - Oral, Category 3[1]. 4-Bromo-3,5-dimethylbenzoic acid and 4-Bromobenzoic acid are classified as Category 4.[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][5][6][7]This is a common classification for halogenated benzoic acids.
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][5][6][7]Consistently listed for similar compounds.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][5][7]Associated with irritant dusts and vapors.

Signal Word: Danger [1] or Warning [2][5]

Hazard Pictograms:

(Skull and Crossbones, Exclamation Mark)

Physical and Chemical Properties

While specific data for this compound is limited, the properties of its isomers and related compounds are useful for anticipating its physical behavior.

PropertyValueCompoundSource
Molecular FormulaC₉H₉BrO₂This compoundN/A
Molecular Weight229.07 g/mol 4-Bromo-3,5-dimethylbenzoic acid[7]PubChem[7]
AppearanceSolid, crystalline powder (anticipated)General class of benzoic acids[8][9]Flinn Scientific, VelocityEHS[8][9]
Melting Point180-184 °C4-Bromo-2-methylbenzoic acidSigma-Aldrich
SolubilitySlightly soluble in water; soluble in alcohol and diethyl ether (anticipated).[10]4-Bromobenzoic acid[10]Sigma-Aldrich[10]

Safe Handling and Storage Protocols

A proactive approach to exposure minimization is paramount when working with halogenated aromatic compounds. The principles of the hierarchy of controls should be applied, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this compound must be conducted within a properly functioning and certified chemical fume hood.[11][12][13] This is the most critical engineering control to prevent inhalation of dust or vapors.[11]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.[5]

Administrative Controls & Work Practices
  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][8][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]

  • Minimizing Dust: Handle the solid material carefully to minimize dust generation.[5][8]

Personal Protective Equipment (PPE): The Final Defense
  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash-prone operations.[14]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before each use and change them frequently.[11]

    • Lab Coat: A flame-resistant lab coat or chemically impervious apron must be worn.[11][14]

  • Respiratory Protection: In situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[1][11]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[2][5][12][15]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][8][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6][8][12][15]

Experimental Workflow and Safety Logic

The following diagrams illustrate the necessary workflow for safe handling and the logical hierarchy of safety controls.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Cleanup & Disposal Phase prep1 Review SDS & SOPs prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Aliquot Chemical prep3->handle1 handle2 Perform Reaction/Procedure handle1->handle2 handle3 Keep Sash at Lowest Safe Position handle2->handle3 disp1 Decontaminate Glassware handle3->disp1 disp2 Segregate Halogenated Waste disp1->disp2 disp3 Label & Store Waste Container disp2->disp3 disp4 Request Waste Pickup disp3->disp4

Caption: Generalized workflow for safe handling.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: Hierarchy of safety controls.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][16][17]
Skin Contact Immediately remove contaminated clothing. Flush skin with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[5][6][14][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][14][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical help.[1][17][18]
Spill and Leak Response
  • Minor Spills: For small spills of solid material, avoid generating dust.[2] Carefully sweep or use a HEPA-filtered vacuum to clean up the material and place it in a sealed, labeled container for disposal.[2][8]

  • Major Spills: Evacuate the area and prevent entry.[8] Contact your institution's environmental health and safety (EHS) department immediately.

  • Fire Fighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[4] Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes, as combustion may produce toxic fumes.[17]

Waste Disposal

Proper disposal is crucial to prevent environmental contamination.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[11][14]

  • Procedure: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[8][12]

Toxicological Information

While specific toxicological data for this compound is not available, halogenated aromatic compounds as a class can pose long-term health risks.[19][20] They are known for their environmental persistence and potential for bioaccumulation.[19] Chronic exposure may lead to systemic effects, and as such, all routes of exposure should be minimized as a matter of good laboratory practice.[2]

References

A Technical Guide to 4-Bromo-2,3-dimethylbenzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the procurement, synthesis, and application of 4-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-26-3). This versatile aromatic carboxylic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and functional materials. This document provides a comprehensive overview of its chemical properties, commercial availability, synthetic pathways, and its strategic use in modern organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, a bromine atom, and two methyl groups on the benzene ring. This unique substitution pattern offers multiple reactive sites, making it a strategic precursor in multi-step organic synthesis. The presence of the bromine atom, in particular, makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs) and advanced materials.[1][2]

The carboxylic acid moiety provides a handle for further functionalization, such as amidation or esterification, while the methyl groups influence the steric and electronic properties of the molecule, which can be crucial for tuning the biological activity or material properties of its derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5613-26-3[3][4][5]
Molecular Formula C₉H₉BrO₂[3][5]
Molecular Weight 229.07 g/mol [3][5]
Appearance Typically a white to off-white crystalline powderGeneral Chemical Properties
Purity (Typical) ≥98%[3][5]
Storage Store at room temperature in a dry, well-ventilated area[5]

While specific, peer-reviewed spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related isomers. Commercial suppliers typically provide a Certificate of Analysis (CoA) with batch-specific data. Researchers should always verify the identity and purity of the starting material using standard analytical techniques.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methyl groups, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring.

Commercial Availability and Supplier Overview

This compound is available from a number of commercial suppliers that cater to the research and development sector. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of comprehensive analytical data (e.g., CoA, NMR, HPLC), and the supplier's ability to provide larger quantities for scale-up studies.

Table 2: Commercial Suppliers of this compound

SupplierPurityNotes
ChemScene≥98%Offers a range of services including custom synthesis and commercial production.[5]
Aromsyn Co., Ltd.NLT 98%Specializes in high-purity manufacturing for R&D and industrial applications; provides batch-specific CoA.[3]
BLD Pharm---Lists the compound in their catalog.[6]

Note: This is not an exhaustive list, and availability and specifications should be confirmed with the respective suppliers.

Synthesis of this compound: A Plausible Retrosynthetic Approach

The direct bromination of 2,3-dimethylbenzoic acid would likely proceed via electrophilic aromatic substitution. The directing effects of the carboxylic acid group (meta-directing and deactivating) and the two methyl groups (ortho, para-directing and activating) would need to be carefully considered to achieve the desired regioselectivity. The use of a suitable brominating agent (e.g., N-bromosuccinimide or molecular bromine) and a catalyst (e.g., a Lewis acid) under optimized reaction conditions would be critical.

An alternative approach could involve the oxidation of a bromo-xylene precursor. For instance, the oxidation of 1-bromo-2,3-dimethylbenzene could yield the desired product.

Applications in Drug Discovery and Materials Science: The Power of Suzuki Cross-Coupling

The primary utility of this compound in advanced synthesis lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of a carbon-carbon bond between the brominated aromatic ring and a wide variety of organoboron compounds (e.g., boronic acids or esters).[7]

The resulting biaryl or vinyl-aryl structures are privileged scaffolds in many areas of drug discovery and are also found in functional materials such as organic light-emitting diodes (OLEDs) and conducting polymers.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide like this compound with an arylboronic acid. This protocol should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

  • Characterization: The final product should be characterized by NMR, MS, and its purity assessed by HPLC.

Visualization of the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Reactants 1. Combine Reactants - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst Inert 2. Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Extraction) Monitor->Workup Purify 7. Purify (Chromatography / Recrystallization) Workup->Purify FinalProduct 8. Characterize Final Product (NMR, MS, HPLC) Purify->FinalProduct

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound and its reaction products is paramount for the integrity of research and development outcomes. A self-validating system of analysis should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to assess the purity of aromatic carboxylic acids. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. A gradient elution may be necessary to resolve the starting material from any impurities and the final product.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹H and ¹³C NMR are essential for structural confirmation. The integration of the proton signals can also provide a quantitative measure of purity when compared to an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, general safe handling practices for related aromatic carboxylic acids include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation/Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and materials scientists. Its commercial availability, coupled with its suitability for powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, makes it an important tool for the synthesis of novel and complex molecular structures. By understanding its properties, sourcing it from reputable suppliers, and employing robust analytical methods for quality control, researchers can confidently integrate this compound into their synthetic strategies to advance the frontiers of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2,3-dimethylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the use of 4-Bromo-2,3-dimethylbenzoic acid in organic synthesis has been created for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's applications, complete with protocols, mechanistic insights, and visualizations to aid in its practical use.

Introduction

This compound is a versatile bifunctional aromatic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a carboxylic acid group, a bromine atom, and two methyl groups on the aromatic ring, allows for a variety of selective chemical transformations. The steric hindrance provided by the ortho-methyl groups and the electronic properties of the substituents make it a unique starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide explores its key applications, providing detailed protocols and the scientific rationale behind them.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from two primary reactive sites: the carboxylic acid group and the carbon-bromine bond. This allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains intact for subsequent transformations.

I. Transformations at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a range of functional groups, most commonly amides and esters. These reactions are fundamental in drug development for creating libraries of compounds for structure-activity relationship (SAR) studies.

A. Amide Bond Formation: Synthesis of N-Aryl Amides

Amide coupling is a cornerstone of medicinal chemistry. The synthesis of N-aryl amides from this compound is a key step in the development of various bioactive molecules. One notable application is in the synthesis of novel inhibitors of bacterial NadD enzymes, which are essential for NAD biosynthesis and are considered promising antibacterial targets.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-bromo-2,3-dimethylbenzamide

This protocol details a standard amide coupling procedure using HATU as the coupling agent.

  • Reaction Scheme:

    • This compound + 4-chloroaniline → N-(4-chlorophenyl)-4-bromo-2,3-dimethylbenzamide

  • Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound (1.0 eq) in DMF B Add HATU (1.1 eq) and DIPEA (2.0 eq) A->B Activation C Stir at room temperature for 15 min B->C Activation D Add 4-chloroaniline (1.0 eq) C->D Coupling E Stir at room temperature for 12-16 h D->E Coupling F Quench with water and extract with EtOAc E->F Isolation G Wash with brine, dry over Na2SO4 F->G Isolation H Concentrate in vacuo G->H Isolation I Purify by column chromatography H->I Isolation

Caption: Workflow for HATU-mediated amide coupling.

  • Detailed Steps:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the desired aniline (e.g., 4-chloroaniline, 1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amide.

  • Scientific Rationale:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines were used). It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

    • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid, facilitating its reaction with HATU.

II. Transformations at the Carbon-Bromine Bond

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Using this compound, this reaction allows for the introduction of new aryl or vinyl substituents at the 4-position, leading to the synthesis of biaryl compounds. These structures are prevalent in many pharmaceutical agents.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura reaction to synthesize 2,3-dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

  • Reaction Scheme:

    • This compound + Phenylboronic acid → 2,3-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

  • Key Reaction Parameters:

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))A robust and commonly used catalyst for Suzuki couplings. Provides a source of active Pd(0).
Base Na₂CO₃ (Sodium Carbonate)Activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.
Solvent System Toluene/Ethanol/WaterA biphasic system that helps to dissolve both the organic-soluble aryl halide and the water-soluble base.
Temperature 80-100 °CProvides the necessary thermal energy to drive the catalytic cycle, particularly the oxidative addition.
  • Detailed Steps:

    • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq), under a positive pressure of the inert gas.

    • Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~2-3 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

  • Catalytic Cycle Visualization:

G A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition C Ar-Pd(II)-Ar'(L2) B->C Transmetalation C->A Reductive Elimination F Ar-Ar' C->F D Ar'B(OH)2 D->B E Ar-Br E->B

Caption: Simplified catalytic cycle for Suzuki coupling.

Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds

This compound is a key starting material in the synthesis of compounds with potential therapeutic applications. For instance, its derivatives have been explored as antibacterial agents. The combination of amide coupling followed by a Suzuki reaction on the same molecule allows for the rapid generation of a diverse library of compounds for biological screening.

Synthetic Strategy Visualization

The orthogonal nature of the two functional groups can be exploited in a multi-step synthesis.

G cluster_path1 Path A cluster_path2 Path B Start This compound A1 Amide Coupling (Protocol 1) Start->A1 A2 Suzuki Coupling (Protocol 2) Start->A2 B1 Bromo-Amide Intermediate A1->B1 C1 Suzuki Coupling (Protocol 2) B1->C1 D1 Final Product 1 C1->D1 B2 Biaryl-Carboxylic Acid Intermediate A2->B2 C2 Amide Coupling (Protocol 1) B2->C2 D2 Final Product 2 C2->D2

Caption: Divergent synthetic pathways from the starting material.

This divergent approach is highly valuable in drug discovery, as it allows chemists to explore chemical space efficiently. By varying the amine in the amide coupling step and the boronic acid in the Suzuki reaction, a large number of structurally diverse analogs can be synthesized from a single, common starting material.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its utility is demonstrated in the straightforward protocols for amide bond formation and Suzuki-Miyaura cross-coupling reactions. The ability to perform these transformations selectively provides a robust platform for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The protocols and rationale provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Application Notes and Protocols: 4-Bromo-2,3-dimethylbenzoic acid as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, enabling the synthesis of a vast array of therapeutic agents.[1] This guide focuses on 4-Bromo-2,3-dimethylbenzoic acid, a uniquely functionalized building block poised for significant applications in drug discovery. Its strategic combination of a reactive aryl bromide, a versatile carboxylic acid, and sterically influential ortho-dimethyl substituents offers a powerful platform for generating molecular complexity. We provide a detailed exploration of its core synthetic applications, focusing on robust protocols for palladium-catalyzed cross-coupling reactions, and discuss its potential in constructing scaffolds for targeted therapies, such as kinase inhibitors.

Introduction: The Strategic Value of this compound

The architecture of a successful pharmaceutical agent often relies on a central scaffold from which various functionalities can be appended to optimize potency, selectivity, and pharmacokinetic properties. This compound (Figure 1) is an exemplary building block, offering three distinct points for synthetic diversification.

  • Aryl Bromide (C4-Position): This is a prime handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are cornerstones of pharmaceutical synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2]

  • Carboxylic Acid (C1-Position): This functional group is readily converted into amides, esters, and other derivatives, providing a straightforward method to introduce new substituents or link the scaffold to other molecular fragments.

  • Ortho-Dimethyl Groups (C2, C3-Positions): These substituents are not merely passive spectators. They exert significant steric and electronic influence, which can be strategically leveraged. They restrict the rotation of the C1-aryl bond, potentially locking the molecule into a specific, biologically active conformation. This steric hindrance also influences the reactivity of the adjacent functional groups, a critical consideration for reaction optimization.

This combination of features makes this compound a valuable starting material for creating libraries of compounds directed at various biological targets.

Chemical structure of this compound
Figure 1. Structure of this compound.

Physicochemical Properties and Safety Guidelines

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and reproducible experimentation.

Physicochemical Data
PropertyValueSource
CAS Number 5613-26-3[3]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance Solid (form may vary)N/A
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
logP 2.76[3]
Safety and Handling
  • Hazard Statement: Based on data for structurally similar compounds like 4-bromo-2-methylbenzoic acid and 4-bromo-3,5-dimethylbenzoic acid, this compound should be handled as potentially hazardous. It may cause skin irritation, serious eye irritation, and may be toxic if swallowed.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air.

Causality Behind Handling Procedures: The precautionary measures are dictated by the potential for the compound, as a fine organic solid, to be easily inhaled and for the functional groups (carboxylic acid, aryl bromide) to be reactive with biological tissues, causing irritation.

Core Synthetic Transformations and Protocols

The true power of this compound lies in its utility in robust and versatile chemical reactions. The following sections provide detailed protocols for two of the most impactful transformations. The steric hindrance from the C2 and C3 methyl groups necessitates careful selection of ligands and potentially more forcing reaction conditions compared to unhindered analogues.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in kinase inhibitors and other classes of pharmaceuticals. The reaction couples the aryl bromide with an organoboron species.

The choice of catalyst, ligand, and base is critical, especially with a sterically hindered substrate.

  • Catalyst System: A palladium(0) source is required. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand often provide superior results for challenging substrates.[9] Ligands like RuPhos or those from the Buchwald biarylphosphine family are designed to facilitate oxidative addition to hindered aryl halides and promote the subsequent reductive elimination.[10][11]

  • Base: A base is required to activate the boronic acid. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and well-tolerated by many functional groups.[9]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water is often necessary for the transmetalation step.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flame-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat to 80-100 °C with Stirring D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench & Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming aryl amines, a motif central to countless pharmaceuticals.[2] This reaction couples the aryl bromide with a primary or secondary amine.

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) source combined with a bulky, electron-rich ligand is essential. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often employed for hindered substrates.[12] The ligand's steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] However, if the coupling partner contains a base-sensitive functional group (like an ester), a weaker base such as cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher temperatures or longer reaction times.[12]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard. It is crucial to use degassed solvents to prevent oxidation of the catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineCoord [Ar-Pd(II)(Br)L(R₂NH)]⁺ OxAdd->AmineCoord Amine Coordination (+ R₂NH, -L) Amido Ar-Pd(II)(NR₂)L AmineCoord->Amido Deprotonation (Base, -HBase⁺, -Br⁻) Amido->Pd0 Reductive Elimination (+L) Product Ar-NR₂ Amido->Product Kinase_Inhibitor_Synthesis Start 4-Bromo-2,3- dimethylbenzoic acid Amide Amide Intermediate Start->Amide Amide Coupling (HBTU, DIPEA, Amine R₁-NH₂) Final Biaryl Amide Scaffold (Kinase Inhibitor Core) Amide->Final Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂)

References

Application Notes and Protocols for the Esterification of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed application notes and robust protocols for the esterification of 4-Bromo-2,3-dimethylbenzoic acid, a sterically hindered aromatic carboxylic acid. The inherent steric hindrance posed by the ortho-dimethyl substituents necessitates tailored synthetic strategies to achieve high conversion and yield. We present and compare three effective methods: a modified high-temperature Fischer Esterification, a mild and efficient Steglich Esterification, and a two-step approach via an acyl chloride intermediate. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical background and practical, step-by-step experimental procedures.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry and materials science. However, its molecular architecture, specifically the two methyl groups positioned ortho to the carboxylic acid moiety, presents a significant steric barrier. This "fat goalie," as it's sometimes colloquially termed in organic chemistry, effectively shields the carbonyl carbon from the nucleophilic attack of an alcohol.[1][2] Consequently, standard esterification methods, such as the classic Fischer-Speier reaction under mild conditions, often result in low yields or require impractically long reaction times.[2][3]

This application note addresses these challenges by providing detailed protocols for three distinct and reliable esterification methods. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule that may be sensitive to the reaction conditions.

Comparative Overview of Esterification Protocols

The following table provides a high-level comparison of the three protocols detailed in this guide. This allows for a quick assessment of the most suitable method based on substrate compatibility, reaction conditions, and ease of workup.

Parameter Protocol 1: Modified Fischer Esterification Protocol 2: Steglich Esterification Protocol 3: Acyl Chloride Formation & Esterification
Key Reagents Strong acid catalyst (e.g., H₂SO₄), excess alcoholDCC or EDC, DMAP (catalytic)Thionyl chloride (SOCl₂) or oxalyl chloride, then alcohol with a base
Reaction Conditions High temperature (reflux)Mild (0 °C to room temperature)Two steps: moderate heating for acyl chloride formation, then mild conditions for esterification
Advantages Cost-effective for simple, robust alcohols; scalable.[4]Excellent for sterically hindered and acid-sensitive substrates; high yields.[5][6][7]Irreversible reaction, often leading to very high yields; applicable to a wide range of alcohols.[8]
Disadvantages Harsh acidic conditions; not suitable for acid-labile substrates; reversible reaction requiring removal of water.[1][9]DCC can be an allergen; byproduct (DCU) can complicate purification; reagents are more expensive.[10]Two-step process; acyl chloride is moisture-sensitive; requires handling of corrosive reagents.[8][11]
Ideal For Simple primary and secondary alcohols on a large scale.[12]Complex, sensitive, or sterically demanding alcohols.[13][14][15]When maximizing yield is critical and the substrate can tolerate the conditions for acyl chloride formation.

Protocol 1: Modified High-Temperature Fischer Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[9] For sterically hindered substrates like this compound, the reaction equilibrium must be aggressively driven towards the product. This is achieved by using a large excess of the alcohol, which also serves as the solvent, and employing high temperatures to overcome the activation energy barrier imposed by steric hindrance. The continuous removal of water, a byproduct of the reaction, is also crucial.[1][16]

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[1][16] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers is followed by the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product.[1][9]

Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; must be in large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for higher-boiling alcohols)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (at least 20 eq, also serving as the solvent). For example, a patent for a similar compound used 160g of methanol for 20g of the acid.[17]

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][13] This method is particularly well-suited for sterically hindered substrates and those containing acid-labile functional groups, as it proceeds under neutral conditions at room temperature.[6][7][14]

Mechanistic Rationale

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5][18] DMAP, a potent nucleophile, then attacks this intermediate to form a highly electrophilic N-acylpyridinium species, often referred to as an "active ester".[6][18] This step is crucial as it outcompetes the intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[13] The alcohol then readily attacks the activated N-acylpyridinium intermediate to form the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[6][13]

.dot

Steglich_Esterification RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate (Active Ester) O_acylisourea->N_acylpyridinium + DMAP (cat.) DCU DCU (precipitate) O_acylisourea->DCU - H₂O DMAP DMAP DMAP->N_acylpyridinium Ester Product Ester N_acylpyridinium->Ester + Alcohol (R'OH) ROH Alcohol ROH->Ester Ester->DMAP - DMAP (cat.)

Caption: Catalytic cycle of the Steglich Esterification.

Experimental Protocol

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Remove the DCU precipitate by filtration through a pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Two-Step Esterification via Acyl Chloride

For particularly challenging esterifications, or when the goal is to achieve near-quantitative conversion, a two-step process involving the formation of a highly reactive acyl chloride intermediate is an excellent strategy.[8][12] The acyl chloride of this compound is significantly more electrophilic than the parent carboxylic acid, allowing it to react readily with a wide range of alcohols, including sterically hindered ones, under mild conditions.

Mechanistic Rationale

In the first step, the carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to release the acyl chloride, sulfur dioxide, and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[19] In the second step, the purified acyl chloride is reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, which neutralizes the HCl generated during the reaction.[8]

.dot

Acyl_Chloride_Workflow Start This compound Step1 Step 1: Acyl Chloride Formation Start->Step1 AcylChloride 4-Bromo-2,3-dimethylbenzoyl chloride Step1->AcylChloride + SOCl₂ or (COCl)₂ Step2 Step 2: Esterification AcylChloride->Step2 FinalEster Final Ester Product Step2->FinalEster + Alcohol (R'OH) + Base (e.g., Pyridine)

References

Application Notes and Protocols for Amidation Reactions of 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

4-Bromo-2,3-dimethylbenzoic acid is a valuable scaffold in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the carboxylic acid moiety allows for the introduction of diverse substituents via amidation to explore structure-activity relationships (SAR). However, the two methyl groups positioned ortho to the carboxylic acid introduce significant steric hindrance, which can render standard amidation protocols inefficient, leading to low yields and sluggish reaction times.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient protocols for the amidation of this compound. We will delve into the mechanistic rationale behind the selection of appropriate coupling reagents, provide step-by-step experimental procedures, and discuss the characterization of the resulting amide products. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and high yields even with this challenging substrate.

Choosing the Right Coupling Reagent: A Comparative Analysis

The key to successfully synthesizing amides from sterically hindered carboxylic acids like this compound lies in the selection of a highly efficient coupling reagent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. For demanding substrates, uronium/aminium salts and phosphonic anhydrides have demonstrated superior performance over traditional carbodiimides.

Coupling ReagentClassTypical Yield Range (Sterically Hindered Substrates)Key Observations & Rationale for this compoundPotential Side Reactions
HATU Uronium/Aminium SaltHighHighly efficient and fast-acting, particularly effective for challenging couplings. The formation of a highly reactive OAt-active ester overcomes the steric barrier.[1][2]Guanidinylation of the primary amine if used in excess.
T3P® Phosphonic AnhydrideHighA versatile and safe reagent that is excellent for difficult couplings. The byproducts are water-soluble, which simplifies the workup procedure significantly.[3]Generally very clean, with minimal side reactions reported.
EDC/HOBt CarbodiimideModerate to HighA common and cost-effective choice. However, for sterically hindered substrates, it may require longer reaction times and elevated temperatures, potentially leading to side product formation. The addition of HOBt is crucial to suppress racemization and improve efficiency.Formation of N-acylurea byproduct, which can be difficult to remove.

For the amidation of this compound, HATU and T3P® are the recommended coupling reagents due to their proven efficacy in overcoming steric hindrance and providing high yields under mild conditions.

Mechanistic Insights: The Activation of Carboxylic Acids

Understanding the mechanism of action of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting.

HATU-Mediated Amidation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt that activates carboxylic acids by forming a highly reactive OAt-active ester.[1][4] The reaction proceeds through the following steps:

  • The carboxylate, formed by deprotonation of the carboxylic acid by a non-nucleophilic base such as DIPEA, attacks the electrophilic carbon of HATU.

  • This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt.

  • The HOAt (1-hydroxy-7-azabenzotriazole) anion then attacks this intermediate, forming the OAt-active ester and releasing tetramethylurea as a byproduct.

  • The amine nucleophile then attacks the activated ester to form the desired amide, regenerating HOAt.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-Bromo-2,3-dimethyl- benzoic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA Amide 4-Bromo-2,3-dimethyl- benzamide HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Tetramethylurea Tetramethylurea Active_Ester->Amide + Amine Amine R-NH₂ Amine->Amide HOAt HOAt caption HATU-Mediated Amidation Workflow

HATU-Mediated Amidation Workflow
T3P®-Mediated Amidation

T3P® (Propanephosphonic acid anhydride) is a cyclic anhydride that acts as a powerful dehydrating agent to promote amide bond formation.[3][5] Its mechanism involves the activation of the carboxylic acid to form a mixed anhydride, which is then attacked by the amine. A key advantage of T3P® is that the phosphonic acid byproducts are water-soluble, allowing for a simple aqueous workup.[3]

T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-Bromo-2,3-dimethyl- benzoic Acid Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + T3P®, Pyridine Amide 4-Bromo-2,3-dimethyl- benzamide T3P T3P® T3P->Mixed_Anhydride Pyridine Pyridine Pyridine->Mixed_Anhydride Phosphonic_Acid_Byproduct Phosphonic Acid Byproducts Mixed_Anhydride->Amide + Amine Amine R-NH₂ Amine->Amide caption T3P®-Mediated Amidation Workflow

References

Application Notes & Protocols: The Role of Substituted Benzoic Acids in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Anthranilic Diamide Insecticides

Introduction

In the landscape of modern crop protection, the anthranilic diamide class of insecticides stands out for its potent and specific mode of action against a range of destructive pests. Key commercial products in this class, such as chlorantraniliprole and cyantraniliprole, have become indispensable tools for farmers worldwide. The industrial synthesis of these complex molecules is a multi-step process that hinges on the precise construction of two key heterocyclic intermediates. While the topic of interest was "4-Bromo-2,3-dimethylbenzoic acid," extensive research reveals that a structurally related compound, 2-amino-5-chloro-3-methylbenzoic acid , is the crucial building block in the synthesis of the widely-used insecticide, chlorantraniliprole. This guide provides a detailed exploration of the synthesis and application of this key benzoic acid derivative, offering field-proven insights and step-by-step protocols for researchers and chemical development professionals.

PART 1: The Cornerstone Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid

The journey to chlorantraniliprole begins with the synthesis of its two primary fragments. One of these is a substituted pyrazole, and the other is the anthranilic acid derivative, 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A). The structural integrity of this molecule is paramount, as it forms the backbone of the final insecticide and is critical for its biological activity.

Synthesis Protocol for 2-Amino-5-chloro-3-methylbenzoic acid

A common and efficient industrial method for preparing Intermediate A begins with 2-amino-3-methylbenzoic acid. The synthesis proceeds through the formation of a benzoxazinone intermediate, which is then chlorinated and subsequently ring-opened to yield the desired product. This pathway is favored for its high yields and the relative stability of the intermediates.

Experimental Protocol:

  • Step 1: Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

    • In a suitable reaction vessel, suspend 2-amino-3-methylbenzoic acid in an appropriate solvent such as methylene chloride.

    • Add acetic acid to the mixture.[1]

    • The reaction to form the benzoxazinone can be achieved using a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).[2] This step cyclizes the initial anthranilic acid.

  • Step 2: Chlorination.

    • The resulting benzoxazinone intermediate is then chlorinated. This is a critical step to introduce the chlorine atom at the 5-position of the aromatic ring, which is essential for the final product's efficacy.

  • Step 3: Aminolysis with Methylamine.

    • To the chlorinated benzoxazinone intermediate, a 40% aqueous solution of methylamine is added dropwise.[1] It is crucial to control the temperature during this addition, typically maintaining it between 30-35°C.[1] This reaction opens the benzoxazinone ring and forms the N-methylamide group, yielding 2-amino-5-chloro-N,3-dimethylbenzamide, a direct precursor to chlorantraniliprole.[3]

Causality and Experimental Choices:

  • Use of a Benzoxazinone Intermediate: This strategy protects the carboxylic acid and amino groups during the chlorination step, preventing unwanted side reactions and ensuring regioselectivity. The benzoxazinone is readily formed and can be easily ring-opened in the subsequent step.

  • Controlled Addition of Methylamine: The aminolysis reaction is exothermic. A slow, controlled addition of methylamine is necessary to prevent a runaway reaction and to ensure the selective formation of the desired amide without degrading the product.

Physicochemical Properties of Key Intermediates
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-amino-3-methylbenzoic acidC₈H₉NO₂151.164389-45-1
2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)C₈H₈ClNO₂185.6159678-75-6
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidC₁₀H₅BrClN₃O₂330.52500008-46-8

PART 2: Application in Agrochemical Synthesis: The Formation of Chlorantraniliprole

The core of chlorantraniliprole synthesis lies in the amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide (derived from Intermediate A) with the second key fragment, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[3]

Synthesis Workflow for Chlorantraniliprole

The following diagram illustrates the convergent synthesis pathway for chlorantraniliprole.

G cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 2_amino_3_methylbenzoic_acid 2-Amino-3-methylbenzoic acid benzoxazinone Benzoxazinone Intermediate 2_amino_3_methylbenzoic_acid->benzoxazinone Cyclization chlorinated_benzoxazinone Chlorinated Benzoxazinone benzoxazinone->chlorinated_benzoxazinone Chlorination intermediate_1_final 2-Amino-5-chloro-N,3- dimethylbenzamide chlorinated_benzoxazinone->intermediate_1_final Aminolysis w/ Methylamine chlorantraniliprole Chlorantraniliprole intermediate_1_final->chlorantraniliprole Amide Coupling 2_3_dichloropyridine 2,3-Dichloropyridine hydrazine_intermediate (3-chloropyridin-2-yl)-hydrazine 2_3_dichloropyridine->hydrazine_intermediate Hydrazine Hydrate pyrazole_intermediate Pyrazoline Intermediate hydrazine_intermediate->pyrazole_intermediate Cyclization intermediate_2_final 3-Bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid pyrazole_intermediate->intermediate_2_final Oxidation/Bromination/ Hydrolysis intermediate_2_final->chlorantraniliprole Amide Coupling

Caption: Convergent synthesis of Chlorantraniliprole from key intermediates.

Detailed Protocol for the Final Coupling Reaction

This final step is an amidation reaction that can be achieved through several methods. A common approach involves the activation of the carboxylic acid group of the pyrazole intermediate.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent like acetonitrile.[1]

    • Add a base, such as 3-methylpyridine, to the mixture.[1]

  • Coupling Reaction:

    • Cool the reaction mixture to approximately -5°C using an ice-salt bath.

    • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise. It is critical to maintain the temperature between -5 to 0°C during the addition.[1] The methanesulfonyl chloride acts as an activating agent for the carboxylic acid.

    • After the addition is complete, stir the mixture at this temperature for about 15 minutes.[1]

  • Work-up and Purification:

    • Upon reaction completion (monitored by TLC or HPLC), the reaction is quenched.

    • The crude product is then isolated, often through filtration.

    • Purification is typically achieved by recrystallization from a suitable solvent to yield pure chlorantraniliprole.

Trustworthiness and Self-Validation:

Throughout this synthesis, ensuring the identity and purity of the intermediates is critical for the success of the subsequent steps and the quality of the final product. A self-validating system should incorporate the following analytical checks:

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized compounds at each key stage.

  • Mass Spectrometry (MS): Verifies the molecular weight of the products.

By implementing these analytical controls, researchers can ensure the integrity of the synthesis process, leading to a reliable and reproducible outcome.

Extension to Cyantraniliprole

The synthesis of cyantraniliprole, another important anthranilic diamide insecticide, follows a very similar pathway. The key difference lies in the starting anthranilic acid derivative. Instead of a chlorine atom at the 5-position, cyantraniliprole has a cyano (C≡N) group.[4] Therefore, the synthesis would start with a corresponding 2-amino-5-cyano-3-methylbenzoic acid derivative. The subsequent coupling reaction with the same pyrazole intermediate proceeds under similar conditions to yield cyantraniliprole.[2][5]

Conclusion

While the specific compound this compound is not a direct precursor in the synthesis of major diamide insecticides, the underlying chemical principles of using substituted benzoic acids as key building blocks are fundamental to this area of agrochemical manufacturing. The synthesis of chlorantraniliprole from 2-amino-5-chloro-3-methylbenzoic acid exemplifies a robust and efficient chemical process. Understanding the nuances of each reaction step, the rationale behind the choice of reagents, and the importance of in-process analytical validation is crucial for any scientist or researcher working in the field of agrochemical development.

References

Application Notes and Protocols for 4-Bromo-2,3-dimethylbenzoic acid as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Coordination Architectures with 4-Bromo-2,3-dimethylbenzoic Acid

In the vast landscape of materials science and coordination chemistry, the design of novel metal-organic frameworks (MOFs) and coordination polymers hinges on the judicious selection of organic ligands. The ligand's geometry, functional groups, and electronic properties dictate the resulting complex's topology, stability, and functional characteristics. This compound emerges as a compelling ligand candidate, offering a unique combination of steric hindrance and electronic modification to direct the assembly of metal complexes with potentially novel structures and properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand for the synthesis of metal complexes. While direct literature on metal complexes of this specific ligand is emerging, we will draw upon established principles and detailed protocols from closely related substituted benzoic acid systems to provide a robust framework for your research. This guide will cover the ligand's characteristics, detailed synthesis protocols for metal complexes, in-depth characterization methodologies, and a discussion of potential applications.

Ligand Profile: this compound

This compound is a substituted aromatic carboxylic acid with the following key features:

  • Coordination Site: The carboxylate group (-COOH) provides the primary coordination site for metal ions, typically acting as a bidentate or bridging ligand.

  • Steric Influence: The two methyl groups in the ortho and meta positions to the carboxylate create significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, potentially leading to the formation of discrete polynuclear complexes rather than extended polymeric structures.

  • Electronic Effects: The electron-withdrawing bromine atom at the para position can modulate the electron density of the aromatic ring and the carboxylate group, which in turn can influence the strength of the metal-ligand bond and the photophysical properties of the resulting complex.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 5613-26-3
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DMSO, and methanol

Synthesis of Metal Complexes: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of crystalline metal-organic frameworks and coordination polymers. It involves heating the reactants in a sealed vessel in the presence of a solvent at a temperature above its boiling point. The increased pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the product.

The following protocol is adapted from the synthesis of lanthanide complexes with a closely related ligand, 2,4-dimethylbenzoic acid, and can be used as a starting point for the synthesis of metal complexes with this compound.[1]

Protocol 1: Solvothermal Synthesis of a Putative Zinc(II)-4-Bromo-2,3-dimethylbenzoate Complex

Materials:

  • This compound (≥98% purity)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined stainless steel autoclave (20 mL)

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine this compound (0.229 g, 1.0 mmol) and Zinc(II) nitrate hexahydrate (0.297 g, 1.0 mmol).

  • Add a solvent mixture of DMF (12 mL) and methanol (8 mL).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave from room temperature to 120°C at a rate of 10°C/hour.

  • Maintain the temperature at 120°C for 72 hours.

  • Cool the autoclave to room temperature at a rate of 5°C/hour.

  • Collect the resulting crystals by filtration, wash with fresh DMF and then methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent System: The mixture of DMF and methanol is chosen to ensure the dissolution of both the organic ligand and the metal salt. DMF is a high-boiling polar aprotic solvent that is excellent for solvothermal synthesis, while methanol can help to modulate the solubility and crystal growth.

  • Temperature and Time: The reaction is carried out at 120°C for 72 hours to provide sufficient energy and time for the formation of a crystalline product. The slow cooling rate is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis.

  • Molar Ratio: A 1:1 molar ratio of ligand to metal is a common starting point for the synthesis of coordination polymers. This ratio can be varied to explore the formation of different structural motifs.

Caption: Solvothermal synthesis workflow for a metal complex.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, purity, and properties. The following techniques are recommended:

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline material.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

  • Crystal Selection: Carefully select a well-formed single crystal of the synthesized complex under a microscope. The crystal should be free of cracks and other defects.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant if necessary.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure using appropriate software packages (e.g., SHELX).

Interpreting the Data: The refined crystal structure will provide detailed information about the coordination environment of the metal ion, the coordination mode of the ligand, bond lengths and angles, and the overall crystal packing.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline sample and to identify the crystalline phases present.

Protocol 3: Powder X-ray Diffraction Analysis

  • Sample Preparation: Finely grind the crystalline sample to a homogeneous powder.

  • Data Collection: Record the PXRD pattern of the powdered sample using a powder diffractometer.

  • Data Analysis: Compare the experimental PXRD pattern with the simulated pattern calculated from the single-crystal X-ray data to confirm the phase purity.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the metal complex and to determine the presence of solvent molecules in the crystal lattice.

Protocol 4: Thermogravimetric Analysis

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Data Collection: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.

Interpreting the Data: The TGA curve will show distinct weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic ligand. The temperature at which decomposition begins is an indicator of the thermal stability of the complex.

Spectroscopic Techniques
  • Infrared (IR) and Raman Spectroscopy: These techniques are used to confirm the coordination of the carboxylate group to the metal ion. The characteristic C=O stretching vibration of the free carboxylic acid (around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination.[1]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the ligand and the metal complex. Coordination of the ligand to a metal ion can cause a shift in the absorption bands.[1]

  • Luminescence Spectroscopy: If the ligand or the metal ion is luminescent, the emission properties of the complex can be studied. The coordination environment can significantly affect the emission wavelength and quantum yield.

Caption: A logical workflow for the characterization of metal complexes.

Potential Applications

The unique structural and electronic features of metal complexes derived from this compound suggest their potential in several advanced applications:

  • Catalysis: The presence of a coordinatively unsaturated metal center and the electronic influence of the bromo-substituent could lead to catalytic activity in various organic transformations.

  • Luminescent Materials: If coordinated with luminescent metal ions (e.g., lanthanides), these complexes could exhibit interesting photophysical properties for applications in sensing, bio-imaging, or light-emitting devices.

  • Drug Delivery: The porous nature of MOFs derived from this ligand could be exploited for the encapsulation and controlled release of therapeutic agents. The bromo-substituent also offers a handle for further post-synthetic modification.

  • Gas Storage and Separation: The specific pore size and chemical environment within a MOF constructed with this ligand could be tailored for the selective adsorption of certain gases.

Conclusion

This compound represents a promising, yet underexplored, building block for the construction of novel metal-organic materials. Its unique steric and electronic profile offers exciting opportunities for the design of metal complexes with tailored structures and functionalities. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to embark on the synthesis and investigation of these new materials. By systematically exploring different metal ions, reaction conditions, and potential applications, the scientific community can unlock the full potential of this compound as a versatile ligand in coordination chemistry and materials science.

References

Definitive Quantification of 4-Bromo-2,3-dimethylbenzoic Acid: A Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract and Introduction

4-Bromo-2,3-dimethylbenzoic acid is a key substituted aromatic carboxylic acid often utilized as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that can directly influence the yield, purity, and safety profile of the final drug product. Consequently, a robust, accurate, and reliable analytical method for its quantification is imperative for process monitoring, quality control, and regulatory compliance.

This application note presents a comprehensive guide to the analytical techniques for quantifying this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method utilizing UV detection. We provide a detailed, field-proven protocol, explain the scientific rationale behind methodological choices, and adhere to the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a definitive method for the precise quantification of this compound.

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical technique. The presence of a carboxylic acid group, a bromine atom, and a substituted aromatic ring dictates its solubility, polarity, and chromophoric properties.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol [4]
Structure SMILES: CC1=C(C)C(=CC=C1C(=O)O)Br[4]
Calculated LogP 2.76[4]
pKa ~3-4 (Estimated, typical for benzoic acids)
UV Absorbance Exhibits strong absorbance in the UV region due to the benzene ring.

The compound's moderate polarity (LogP 2.76) and acidic nature make it an ideal candidate for reversed-phase HPLC. Its non-volatile character makes direct Gas Chromatography (GC) challenging without a derivatization step.

Comparative Overview of Analytical Techniques

Several analytical techniques can be considered for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

TechniquePrinciple & SuitabilityAdvantagesDisadvantages
HPLC-UV Separation based on polarity on a stationary phase, followed by UV detection.[5]Highly Recommended. Robust, reproducible, highly selective, and suitable for stability-indicating assays.[6][7]Requires high-purity solvents and reference standards.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[8]High sensitivity and structural confirmation.Requires derivatization to increase volatility (e.g., esterification), adding complexity and potential for error.[9]
UV-Vis Spectrophotometry Measures light absorbance at a specific wavelength (λmax).[9]Simple, rapid, and cost-effective.Low specificity; highly susceptible to interference from other UV-absorbing compounds in the sample matrix.[9]
NMR Spectroscopy Quantitative NMR (qNMR) can be used but is typically reserved for purity assessment of reference standards rather than routine quantification in complex matrices.[10][11]Provides absolute quantification without a matching reference standard.Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.

Rationale for HPLC-UV Selection: For routine quality control and process monitoring in a pharmaceutical setting, Reversed-Phase HPLC with UV detection offers the optimal balance of specificity, sensitivity, and robustness. It can effectively separate the target analyte from starting materials, by-products, and degradation products, making it suitable for creating a stability-indicating method.[1][3][7]

Primary Recommended Method: Reversed-Phase HPLC-UV

This section provides a detailed, step-by-step protocol for the quantification of this compound using HPLC-UV. The method is designed to be validated according to ICH Q2(R2) guidelines.[3]

Workflow for HPLC Analysis

The overall process from sample preparation to final analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate sst 5. Perform System Suitability Test (SST) equilibrate->sst inject 6. Inject Standards & Samples sst->inject integrate 7. Integrate Chromatograms inject->integrate calculate 8. Calculate Concentration integrate->calculate report 9. Generate Report calculate->report

Caption: High-level workflow for the HPLC quantification of this compound.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or VWD UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.

  • Analytical Balance: 4 or 5-decimal place.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvent Filtration Assembly: 0.45 µm nylon filters.

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%.[4]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) or Milli-Q water (18.2 MΩ·cm).

  • Formic Acid (FA): ACS grade or higher.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions

The use of an acidic mobile phase is crucial. It ensures that the carboxylic acid group of the analyte is fully protonated (in its non-ionized form), which leads to consistent retention and sharp, symmetrical peak shapes on a reversed-phase column.

ParameterRecommended Setting
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five concentrations by serially diluting the Stock Solution with Diluent. A suggested range is 1 µg/mL to 50 µg/mL.

  • Sample Solution (Targeting 25 µg/mL):

    • Accurately weigh an amount of the sample expected to contain ~2.5 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with Diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose.[12] The following protocol is based on ICH Q2(R2) guidelines.[3]

Method Validation Workflow

Validation_Workflow cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity Linearity 1. Linearity & Range (5 levels, n=3) LOD_LOQ 2. LOD & LOQ (from Linearity data) Linearity->LOD_LOQ Accuracy 3. Accuracy (Spiking) (3 levels, n=3) Linearity->Accuracy Repeatability 4. Repeatability (n=6) Accuracy->Repeatability Intermediate 5. Intermediate Precision (Different day/analyst) Repeatability->Intermediate Specificity 6. Specificity (Forced Degradation) Intermediate->Specificity

Caption: Logical flow of experiments for comprehensive HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
System Suitability Inject a working standard (e.g., 25 µg/mL) five times before starting the analysis.Tailing Factor ≤ 2.0; %RSD of peak area ≤ 2.0%.
Specificity Analyze blank, placebo (if applicable), standard, and forced degradation samples (acid, base, peroxide, heat, light).[3]Peak for the analyte is free from interference. Peak purity should pass if using a DAD.
Linearity Analyze five concentration levels (e.g., 1-50 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation Coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at three levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate sample preparations at 100% of the target concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or on a different instrument.Overall %RSD for both sets of data should be ≤ 3.0%.
Limit of Quantitation (LOQ) Determined from the linearity curve (Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope).%RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria must be met; peak area should not change significantly.

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.

Calculation Formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

To determine the amount in the original sample (e.g., as a percentage), use the following:

% Assay = (C_sample * V_flask * P) / (W_sample * 1000) * 100

Where:

  • C_sample: Concentration from the calibration curve (µg/mL)

  • V_flask: Volume of the volumetric flask (mL)

  • P: Purity of the reference standard (e.g., 0.995)

  • W_sample: Weight of the sample taken (mg)

Conclusion

This application note provides a validated, robust, and reliable RP-HPLC-UV method for the routine quantification of this compound. The described protocol, grounded in established chromatographic principles and ICH validation guidelines, demonstrates high specificity, accuracy, and precision. By explaining the causality behind experimental choices, such as mobile phase composition and validation sequencing, this guide equips analytical scientists with the necessary tools to implement this method effectively for quality control and process monitoring in a regulated drug development environment.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel molecular entities. 4-Bromo-2,3-dimethylbenzoic acid is a bifunctional building block of significant interest. Its structure incorporates two key reactive handles: a bromine-substituted aromatic ring and a carboxylic acid moiety. The aryl bromide is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group offers a gateway to a diverse array of derivatives through esterification, amidation, and other transformations. The presence of two methyl groups on the aromatic ring provides steric hindrance that can influence the regioselectivity of certain reactions and impart unique conformational properties to the resulting products.

This application note provides detailed protocols for the derivatization of this compound, focusing on robust and versatile synthetic methodologies. These protocols are designed to be accessible to researchers, scientists, and drug development professionals, offering a foundation for the creation of diverse compound libraries for screening and development. We will explore Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling to modify the aryl bromide, as well as standard procedures for the functionalization of the carboxylic acid.

Strategic Derivatization Pathways

The synthetic utility of this compound can be exploited through several key reaction pathways. The following diagram illustrates the primary transformations detailed in this guide.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Pd catalyst, Base Arylboronic acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Pd catalyst, Base Amine Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Pd/Cu catalyst, Base Terminal alkyne Esterification Esterification This compound->Esterification Acid catalyst Alcohol Amidation Amidation This compound->Amidation Coupling agent Amine Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds Aryl Amines Aryl Amines Buchwald-Hartwig Amination->Aryl Amines Aryl Alkynes Aryl Alkynes Sonogashira Coupling->Aryl Alkynes Esters Esters Esterification->Esters Amides Amides Amidation->Amides

Caption: Synthetic pathways for the derivatization of this compound.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[2]

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2,3-dimethylbenzoic acid

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.04 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add palladium(II) acetate and triphenylphosphine.

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (mg) or Volume (mL)
This compound229.071.0229
4-Methoxyphenylboronic acid151.961.2182
Pd(OAc)₂224.500.024.5
PPh₃262.290.0410.5
K₂CO₃138.213.0415
1,4-Dioxane/Water (4:1)--5 mL

Causality of Experimental Choices: The use of a palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.[3] Potassium carbonate serves as the base required to activate the boronic acid for transmetalation.[1] A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[4][5][6][7] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[5]

Protocol 2: Synthesis of 4-(phenylamino)-2,3-dimethylbenzoic acid

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene

  • Procedure:

    • In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction tube.

    • Add toluene, followed by aniline.

    • Seal the tube and heat to 100 °C for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (mg) or Volume (mL)
This compound229.071.0229
Aniline93.131.2112 µL
Pd₂(dba)₃915.720.01513.7
XPhos476.660.0314.3
NaOtBu96.101.4135
Toluene--3 mL

Causality of Experimental Choices: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos is crucial for an efficient catalytic cycle in the Buchwald-Hartwig amination.[8] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Protocol 3: Synthesis of 4-(phenylethynyl)-2,3-dimethylbenzoic acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.06 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add THF and triethylamine.

    • Add phenylacetylene dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (mg) or Volume (mL)
This compound229.071.0229
Phenylacetylene102.131.5165 µL
Pd(PPh₃)₂Cl₂701.900.0321.1
CuI190.450.0611.4
Triethylamine--3 mL
THF--5 mL

Causality of Experimental Choices: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Triethylamine acts as both a base and a solvent.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, such as esters and amides.

Protocol 4a: Esterification - Synthesis of Methyl 4-bromo-2,3-dimethylbenzoate

  • Materials:

    • This compound (1.0 eq)

    • Methanol (excess)

    • Sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Carefully add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Protocol 4b: Amidation - Synthesis of 4-bromo-N-butyl-2,3-dimethylbenzamide

  • Materials:

    • This compound (1.0 eq)

    • Butylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add EDC, HOBt, and DIPEA.

    • Stir the mixture at room temperature for 15 minutes.

    • Add butylamine and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography if necessary.

Causality of Experimental Choices: In esterification, an acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[12] For amidation, coupling reagents like EDC and HOBt are used to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize any acids formed during the reaction.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of novel compounds. The protocols outlined in this application note provide robust and reproducible methods for its derivatization through palladium-catalyzed cross-coupling reactions and functionalization of the carboxylic acid group. These methodologies empower researchers to efficiently generate diverse libraries of molecules with potential applications in drug discovery, materials science, and agrochemicals. The strategic combination of these reactions allows for the systematic exploration of chemical space around the this compound scaffold, paving the way for the discovery of new and improved functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2,3-dimethylbenzoic acid (CAS 5613-26-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

Physicochemical Properties of this compound and Related Isomers

A thorough understanding of the physicochemical properties of your target compound is the foundation of a successful purification strategy. While specific experimental data for this compound is not widely published, we can infer its likely characteristics from closely related isomers.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound 5613-26-3 229.07 Not Reported
4-Bromo-2,6-dimethylbenzoic acid74346-19-3229.07197-198
4-Bromo-3-methylbenzoic acid7697-28-1215.04212-216[1]
3-Bromo-2-methylbenzoic acid76006-33-2215.04152-156

This table provides a comparative overview of the melting points of related brominated benzoic acid isomers. The absence of a reported melting point for the target compound underscores the importance of careful characterization of the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common method for the synthesis of such compounds is the bromination of the corresponding dimethylbenzoic acid. In this case, you can anticipate the following impurities:

  • Unreacted 2,3-dimethylbenzoic acid: The starting material may not have fully reacted.

  • Di-brominated and poly-brominated species: Over-bromination can lead to the formation of di- and poly-brominated dimethylbenzoic acids.

  • Isomeric monobrominated products: Depending on the reaction conditions, bromination could potentially occur at other positions on the aromatic ring, though the directing effects of the methyl and carboxylic acid groups make the 4-position a likely product.

  • Residual brominating agent and catalysts: Traces of reagents like N-bromosuccinimide (NBS) or bromine, and any catalysts used, may remain.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your experiment.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from your target compound.

  • Acid-base extraction is highly effective for separating your acidic product from neutral or basic impurities.

  • Column chromatography is a powerful technique for separating compounds with similar polarities and is particularly useful when dealing with complex mixtures or when very high purity is required.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Troubleshooting Guide: Navigating Common Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your purification experiments.

Recrystallization

Q: I'm having trouble finding a suitable recrystallization solvent. What should I do?

A: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Initial Screening: Start with small-scale solubility tests using common solvents like water, ethanol, methanol, ethyl acetate, and toluene, or solvent mixtures like ethanol/water.

  • Expert Insight: For carboxylic acids, polar protic solvents like ethanol or methanol, often mixed with water as an anti-solvent, are a good starting point. The methyl groups on your compound will increase its lipophilicity compared to unsubstituted benzoic acid, so you may need a less polar solvent system than for benzoic acid itself.

Q: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Lower the Saturation Point: Add a small amount of the "good" solvent to the hot solution to decrease the saturation concentration.

  • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Acid-Base Extraction

Q: I've performed the acid-base extraction, but my yield is low. Where could my product have gone?

A: Low yield in acid-base extraction can be due to several factors:

  • Incomplete Extraction: Ensure you have used a sufficient amount of base (e.g., sodium bicarbonate or sodium hydroxide solution) to fully deprotonate and extract your carboxylic acid into the aqueous layer. Perform multiple extractions with fresh base solution.

  • Incomplete Precipitation: After acidifying the aqueous layer to precipitate your product, check the pH to ensure it is sufficiently acidic (pH 1-2) for complete protonation and precipitation.

  • Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Column Chromatography

Q: My compound is streaking on the silica gel column. How can I improve the separation?

A: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the stationary phase.

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., hexane/ethyl acetate). This will keep your carboxylic acid in its protonated form, leading to sharper bands and better separation.

  • Optimize Solvent Polarity: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot chosen solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will cause the this compound to precipitate.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound impurity_type What is the nature of the impurities? start->impurity_type scale What is the scale of the experiment? impurity_type->scale Solid with similar solubility acid_base Acid-Base Extraction impurity_type->acid_base Neutral/Basic purity_req What is the desired final purity? scale->purity_req Large scale recrystallization Recrystallization scale->recrystallization Small to moderate scale purity_req->recrystallization Moderate purity sufficient chromatography Column Chromatography purity_req->chromatography High purity needed Acid_Base_Workflow start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Sodium 4-Bromo-2,3-dimethylbenzoate) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Purified Product filter_wash->dry end Pure this compound dry->end

References

Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2,3-dimethylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and improve your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a polysubstituted benzene ring. The challenge lies in controlling the regioselectivity. The starting material, 2,3-dimethylbenzoic acid, possesses three substituents with competing directing effects: two electron-donating methyl groups (ortho-, para-directing activators) and one electron-withdrawing carboxylic acid group (meta-directing deactivator).[1][2] The interplay of these groups strongly favors bromination at the C4 position, which is para to the 2-methyl group and ortho to the 3-methyl group. However, minor isomeric byproducts and over-bromination can occur, complicating purification and reducing yields.

Baseline Synthesis Protocol: Electrophilic Bromination

This protocol outlines a standard procedure for the synthesis. Understanding this baseline is crucial for diagnosing deviations in your own experiments.

Reaction: Bromination of 2,3-dimethylbenzoic acid Reagents:

  • 2,3-dimethylbenzoic acid

  • Liquid Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Glacial Acetic Acid (solvent)

Step-by-Step Methodology:

  • In a fume hood, dissolve 2,3-dimethylbenzoic acid in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • To the condenser outlet, attach a gas trap (e.g., a tube leading to a beaker with a sodium thiosulfate solution) to neutralize the HBr gas byproduct.

  • Add a catalytic amount of iron powder or FeBr₃ to the stirring solution.[3][4]

  • Slowly add a solution of liquid bromine (1.05 - 1.1 equivalents) in glacial acetic acid via the dropping funnel over 30-60 minutes. Maintain the reaction temperature between 25-35°C using a water bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice water containing a small amount of sodium bisulfite to destroy any excess bromine.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction. Verify this by taking a sample of the crude reaction mixture and analyzing it by TLC or ¹H NMR. If a significant amount of starting material is present, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as higher temperatures can promote side reactions.

  • Loss During Workup: The product can be lost during the workup and purification steps. Ensure the product has fully precipitated from the quench solution before filtration; cooling for an extended period can help. During recrystallization, using too much solvent or a suboptimal solvent system can lead to significant loss of product in the mother liquor.

  • Catalyst Inactivation: The Lewis acid catalyst (FeBr₃, formed in situ from Fe and Br₂) is highly sensitive to water.[5] Ensure all your glassware is thoroughly dried and use anhydrous solvents. Moisture in the air can also deactivate the catalyst, so performing the reaction under a drying tube is recommended.[5]

  • Sub-stoichiometric Bromine: Ensure accurate measurement of the bromine. Using less than one equivalent will naturally lead to an incomplete reaction and lower yields.

Q2: My TLC and/or NMR analysis shows multiple product spots/peaks. What are these side products?

A2: The formation of multiple products is the most common side reaction issue, typically due to a lack of complete regioselectivity or over-bromination.

  • Isomeric Byproducts: The primary isomeric byproduct is 6-Bromo-2,3-dimethylbenzoic acid . While the directing groups strongly favor the 4-position, the 6-position is also activated by the methyl groups. Formation of this isomer is promoted by higher reaction temperatures, which can overcome the small activation energy difference between the pathways.

  • Di-brominated Products: Using a significant excess of bromine (>1.2 equivalents) or elevated temperatures can lead to the formation of di-brominated species, such as 4,6-Dibromo-2,3-dimethylbenzoic acid . The initial bromination product is still an activated ring and can undergo a second substitution.

  • Benzylic Bromination: While less common under these conditions, if the reaction is performed under UV light or with radical initiators, bromination can occur on one of the methyl groups (benzylic position) instead of the aromatic ring.[6][7]

Troubleshooting Workflow for Impure Product

G cluster_actions Corrective Actions start Multiple Products Detected (TLC/NMR) check_br Check Bromine Equivalents start->check_br check_temp Review Reaction Temperature start->check_temp dibromo Dibromination Likely check_br->dibromo > 1.2 eq. optimize Optimize Conditions: - Use 1.05 eq. Br₂ - Maintain Temp < 35°C check_br->optimize Correct (1.05-1.1 eq.) isomer Isomeric Byproduct Likely (e.g., 6-Bromo isomer) check_temp->isomer Too High (>40°C) check_temp->optimize Correct (RT) purify Improve Purification: - Careful Recrystallization - Column Chromatography isomer->purify dibromo->purify purify->optimize If separation is difficult

Caption: Troubleshooting workflow for handling multiple products.

Q3: I'm struggling to remove a persistent colored impurity from my final product.

A3: A yellow or brown tint in the final product often indicates the presence of residual bromine or complex polybrominated species.

  • Insufficient Quenching: The sodium bisulfite or thiosulfate quench step is critical for destroying unreacted bromine. If your quenching solution is not sufficient, residual Br₂ can contaminate the product. Ensure you add the quenching agent until the characteristic red-brown color of bromine disappears completely.

  • Thorough Washing: Washing the crude product thoroughly with cold water during filtration is essential to remove water-soluble impurities and residual acids.

  • Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to filter the solution while hot (hot filtration) to remove the carbon before allowing the product to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the iron (Fe) or FeBr₃ catalyst?

A1: In electrophilic aromatic substitution, molecular bromine (Br₂) is not electrophilic enough to attack the stable benzene ring on its own.[8] A Lewis acid catalyst, such as FeBr₃, is required.[5][9] The catalyst interacts with a bromine molecule, polarizing the Br-Br bond and forming a highly reactive complex ([FeBr₄]⁻[Br]⁺). This complex delivers a powerful electrophile, the bromonium ion (Br⁺), which is then attacked by the electron-rich aromatic ring.[10][11] If you use iron powder, it first reacts with a small amount of bromine to generate the FeBr₃ catalyst in situ.

Mechanism of Electrophile Generation

G Br2 Br—Br Complex Br—Br⁺—Fe⁻Br₃ Br2->Complex + FeBr₃ FeBr3 FeBr₃ (Lewis Acid) Electrophile Br⁺ (Bromonium Ion) Complex->Electrophile Base [FeBr₄]⁻ Complex->Base

Caption: Generation of the Br⁺ electrophile.

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A2: While NBS is a common brominating agent, its primary use is for radical substitution at allylic or benzylic positions or for bromination of highly activated aromatic rings. For a moderately deactivated ring like 2,3-dimethylbenzoic acid, NBS is generally not effective for electrophilic aromatic substitution without a specific catalyst system. The standard and most reliable method uses liquid bromine with a Lewis acid catalyst.

Q3: Why is glacial acetic acid a good solvent for this reaction?

A3: Glacial acetic acid is an excellent choice for several reasons:

  • Solubility: It effectively dissolves the starting benzoic acid.

  • Polarity: It is a polar protic solvent that can help stabilize the charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[12]

  • Inertness: It is relatively inert to bromine under the reaction conditions, preventing unwanted solvent-reagent reactions.

Q4: What are the most critical safety precautions for this experiment?

A4: Safety is paramount.

  • Bromine: Liquid bromine is extremely corrosive, toxic, and volatile. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton). Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Hydrogen Bromide (HBr): The reaction generates HBr gas, which is a corrosive respiratory irritant. The reaction must be performed in a fume hood, and a gas trap is necessary to neutralize the evolving HBr.

  • Acetic Acid: Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Summary of Potential Side Products

Side Product NameStructureFormation Conditions
6-Bromo-2,3-dimethylbenzoic acid IsomerHigher reaction temperatures (>40°C)
4,6-Dibromo-2,3-dimethylbenzoic acid DibrominatedExcess bromine (>1.2 eq.), high temperature
2-(Bromomethyl)-3-methylbenzoic acid Benzylic BrominationUV light, radical initiators (AIBN)

References

Technical Support Center: Purification of 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-26-3)[1]. The focus is on removing common impurities encountered during synthesis to achieve high-purity material suitable for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude this compound.

Question 1: After recrystallization, my product oiled out or remained a sticky solid instead of forming crystals. What went wrong?

Answer:

This is a common issue often caused by the depression of the melting point due to significant impurities or residual solvent.

  • Causality: High levels of impurities can disrupt the formation of a stable crystal lattice, leading to an oily or amorphous solid. Alternatively, if the solvent used for recrystallization is not fully removed, it can act as an impurity itself.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: The solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If a single solvent is ineffective, consider a two-solvent (binary) system where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[3]

    • Attempt an Acid-Base Extraction: Oiling out often indicates the presence of neutral organic impurities. An acid-base extraction is highly effective at separating carboxylic acids from neutral or basic contaminants.[4][5] Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, leaving neutral impurities behind in the organic layer.[5][6] The pure acid can then be recovered by acidifying the aqueous layer.

    • Ensure Complete Drying: If you have obtained crystals but they are sticky, ensure they are thoroughly dried under vacuum to remove all traces of solvent.

Question 2: My final product is off-white or yellowish, not the expected white crystalline solid. How can I remove colored impurities?

Answer:

A persistent color indicates the presence of chromophoric (color-causing) impurities, which are often highly conjugated organic molecules or degradation byproducts.

  • Causality: These impurities can arise from side reactions during the synthesis or oxidation of starting materials. They are often present in small quantities but are highly colored.

  • Troubleshooting Steps:

    • Use Activated Charcoal (Carbon): During recrystallization, after the crude product has been fully dissolved in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[7]

    • Boil and Perform Hot Filtration: Swirl the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. It is critical to then perform a hot filtration through a fluted filter paper to remove the charcoal.[8] If the solution cools during this step, the product will prematurely crystallize on the filter paper, leading to significant loss of yield. To prevent this, pre-heat the funnel and receiving flask.[3]

    • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[9] A Chinese patent for preparing 4-bromobenzoic acid specifically details a refining process that includes alkalizing the crude product, decolorizing with activated carbon, and then re-acidifying to precipitate the pure product.[10]

Question 3: My yield after recrystallization is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent problem in recrystallization and can be optimized by refining your technique.

  • Causality: The most common causes are using too much solvent, cooling the solution too rapidly, or selecting a solvent in which the compound has significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: The key is to dissolve the crude solid in the minimum amount of boiling solvent required to achieve a saturated solution.[2][8] Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling.

    • Ensure Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first. Slow cooling promotes the formation of large, pure crystals and excludes impurities from the crystal lattice.[9] Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.

    • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process. Note that this second crop may be less pure than the first.

Question 4: During acid-base extraction, I acidified the aqueous layer but no precipitate formed. What should I do?

Answer:

Failure to precipitate after acidification typically points to one of two issues: incorrect pH or a solution that is too dilute.

  • Causality: The carboxylate salt of this compound is water-soluble. To precipitate the neutral carboxylic acid, you must fully protonate the carboxylate by lowering the pH sufficiently (typically to pH 2-3).[4] If too much water was used during the extraction, the concentration of the acid may be below its solubility limit, even after protonation.

  • Troubleshooting Steps:

    • Check the pH: Use pH paper to confirm that the solution is strongly acidic. Continue adding acid (e.g., 2 M HCl) dropwise until the pH is definitively in the 2-3 range.[5]

    • Reduce the Volume: If the pH is correct and there is still no precipitate, gently heat the solution to evaporate some of the water. This will concentrate the solution, and the product should precipitate upon cooling.

    • Back-Extract: If precipitation is still problematic (e.g., yielding a fine powder that is difficult to filter), you can perform a "back-extraction." Add an organic solvent (like ethyl acetate), shake the mixture, and the neutral carboxylic acid will be extracted back into the organic layer. You can then dry this organic solution and evaporate the solvent to recover your product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Impurities depend on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 2,3-dimethylbenzoic acid.

  • Isomeric Products: Bromination of 2,3-dimethylbenzoic acid could potentially yield other isomers depending on the reaction conditions.

  • Di-brominated Species: Over-bromination can lead to the formation of dibromo-2,3-dimethylbenzoic acid.[11]

  • Neutral Byproducts: From side reactions during synthesis.

Q2: Which purification method is best: recrystallization, acid-base extraction, or column chromatography?

A2: The best method depends on the nature of the impurities.

  • Acid-Base Extraction: This is the superior method for removing neutral or basic impurities. It is highly selective for isolating the acidic target compound.[12]

  • Recrystallization: This is an excellent and straightforward technique for removing small amounts of impurities from a solid that is already relatively pure. It works best when impurities have different solubility profiles than the desired compound.[13]

  • Column Chromatography: This is the most powerful but also most resource-intensive method.[14] It can separate compounds with very similar properties, such as isomers, but requires significant amounts of solvent and stationary phase (e.g., silica gel).[15][16] It is often used when other methods fail to achieve the desired purity.[17][18]

For crude this compound, a robust strategy is to first perform an acid-base extraction to remove non-acidic impurities, followed by recrystallization of the recovered solid to achieve high purity.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent follows the "like dissolves like" principle but with a strong temperature dependence. For this compound, which is a moderately polar aromatic carboxylic acid, you should look for solvents where its solubility is high in hot solvent and low in cold solvent.[2] Water, ethanol, and acetone are known to be good solvents for the related 4-bromobenzoic acid when hot.[19][20] A solvent mixture, such as ethanol/water or acetic acid/water, is often effective. See the table below for guidance.

Q4: How can I confirm the purity of my final product?

A4: The two most common and accessible methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range. The literature melting point for 4-bromobenzoic acid (a similar compound) is 252-254 °C.[10][19][20]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. You can spot the crude material and the purified product side-by-side to visually confirm the removal of impurities.[15]

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Data & Protocols

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolaritySuitability & Rationale
Water (H₂O)100Very HighGood. Benzoic acids often have low solubility in cold water but high solubility in hot water, making it an excellent and green choice.[2][7]
Ethanol (EtOH)78HighFair to Good. Likely soluble in cold ethanol, but an ethanol/water mixture is often an excellent choice. Ethanol acts as the primary solvent, and water is added as the anti-solvent.
Acetic Acid118HighGood, but use with caution. Often used for poorly soluble acids. The product is dissolved in hot acetic acid, and water is added to induce crystallization. Residual acetic acid can be difficult to remove.
Toluene111LowPoor. The compound is unlikely to be soluble enough in nonpolar solvents like toluene or hexanes for effective recrystallization.
Acetone56HighPoor. Likely too good a solvent; the compound will probably be highly soluble even at low temperatures, leading to poor recovery.
Detailed Protocol: Purification by Acid-Base Extraction and Recrystallization

This protocol combines two methods for robust purification.

Part A: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel. If there are insoluble solids, they may be inorganic impurities.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to the separatory funnel.[12] Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Shake thoroughly for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Repeat Extraction: Repeat the extraction of the organic layer with another 30 mL portion of NaHCO₃ solution. Combine this second aqueous extract with "Aqueous 1". The organic layer now contains neutral impurities and can be discarded.

  • Back-Wash (Optional but Recommended): Add ~20 mL of fresh ethyl acetate to the combined aqueous extracts ("Aqueous 1") and shake. This "back-wash" removes any residual neutral impurities that may have been trapped in the aqueous layer.[4] Discard the organic wash layer.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly, and with stirring, add concentrated HCl dropwise until the solution is strongly acidic (pH ~2, check with pH paper).[21] A white precipitate of pure this compound should form.

  • Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts.

Part B: Recrystallization

  • Solvent Selection: Transfer the air-dried solid from Part A to an Erlenmeyer flask. Based on Table 1, water is a good starting choice.

  • Dissolution: Add a small amount of water and heat the mixture to boiling on a hot plate. Add more hot water in small portions until the solid just dissolves completely.[8][9]

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Collection: Collect the pure white crystals by vacuum filtration. Wash them with a small amount of ice-cold water.

  • Drying: Dry the crystals thoroughly in a vacuum oven to obtain the final, purified this compound.

Visual Workflow

The following diagram illustrates the combined purification workflow described in the protocol.

Purification_Workflow crude Crude Product (Target Acid + Neutral Impurities) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. NaHCO3 dissolve->extract org_layer Organic Layer (Neutral Impurities) extract->org_layer Organic Phase aq_layer Aqueous Layer (Water-Soluble Carboxylate Salt) extract->aq_layer Aqueous Phase discard_neutral Discard org_layer->discard_neutral acidify Acidify with HCl (to pH 2) aq_layer->acidify precipitate Precipitated Solid (Purified Acid) acidify->precipitate filter1 Vacuum Filtration precipitate->filter1 recrystallize Recrystallize from Hot Water filter1->recrystallize mother_liquor Mother Liquor (Soluble Impurities) recrystallize->mother_liquor Filtrate filter2 Vacuum Filtration & Dry recrystallize->filter2 Crystals mother_liquor->discard_neutral pure_crystals Pure Crystalline Product filter2->pure_crystals

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Degradation of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 4-Bromo-2,3-dimethylbenzoic acid. This document provides an overview of potential degradation pathways, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common challenges encountered during laboratory experiments.

Section 1: Proposed Degradation Pathways

Understanding the potential metabolic routes of this compound is critical for designing effective degradation studies and identifying intermediate metabolites. While specific pathways for this exact molecule are not extensively documented in publicly available literature, we can infer plausible routes based on established microbial catabolism of similar halogenated and methylated aromatic compounds.[1]

The key enzymatic steps likely involve:

  • Initial Attack on the Aromatic Ring: This can occur via dioxygenase or monooxygenase enzymes, which hydroxylate the aromatic ring. This is a crucial step to destabilize the ring for further degradation.[2]

  • Dehalogenation: The removal of the bromine atom is a critical step. This can happen at different stages of the pathway through hydrolytic, reductive, or oxygenolytic mechanisms.[3][4][5] Aerobic reductive dehalogenation, once thought to be rare, has been identified in some bacteria, expanding the possibilities for bioremediation.[6][7]

  • Ring Cleavage: Following hydroxylation, dioxygenase enzymes cleave the aromatic ring, typically via ortho or meta pathways, leading to the formation of aliphatic intermediates.[2]

  • Central Metabolism: The resulting aliphatic compounds are further metabolized and funneled into central metabolic pathways, such as the TCA cycle.[2]

Based on these principles, a plausible aerobic degradation pathway is proposed below.

Proposed Aerobic Degradation Pathway of this compound

Degradation Pathway of this compound cluster_0 Upper Pathway cluster_1 Middle Pathway (Ring Cleavage) cluster_2 Lower Pathway 4-Bromo-2,3-dimethylbenzoic_acid This compound Intermediate_1 Brominated Dihydrodiol Intermediate 4-Bromo-2,3-dimethylbenzoic_acid->Intermediate_1 Dioxygenase Intermediate_2 4-Bromo-2,3-dimethylcatechol Intermediate_1->Intermediate_2 Dehydrogenase Ring_Cleavage_Product Muconic Acid Derivative (Ring Cleavage Product) Intermediate_2->Ring_Cleavage_Product Catechol 2,3-Dioxygenase (meta-cleavage) Aliphatic_Intermediates Aliphatic Intermediates (e.g., pyruvate, acetaldehyde) Ring_Cleavage_Product->Aliphatic_Intermediates Hydrolase, etc. TCA_Cycle TCA Cycle Aliphatic_Intermediates->TCA_Cycle

Caption: Proposed aerobic degradation pathway for this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your degradation experiments.

Issue 1: No degradation of this compound is observed.

  • Question: I've incubated my microbial culture with this compound, but HPLC analysis shows no decrease in the parent compound concentration. What could be wrong?

  • Answer & Troubleshooting Steps:

    • Verify Experimental Conditions: First, re-examine your experimental setup.[8]

      • Is the microbial culture viable? Plate a sample of your culture on appropriate media to confirm cell viability.

      • Are the incubation conditions optimal? Check the temperature, pH, and aeration. Halogenated compounds can be recalcitrant, and degradation may be slow.[3] Consider extending the incubation time.

      • Is the substrate concentration toxic? High concentrations of halogenated aromatics can be toxic to microorganisms. Perform a toxicity assay by incubating your culture with a range of substrate concentrations and measuring cell growth.

    • Check for Essential Nutrients and Co-substrates:

      • Degradation can be limited by the availability of other essential nutrients (nitrogen, phosphorus). Ensure your medium is not nutrient-limited.

      • Some degradation pathways are co-metabolic, meaning the microorganisms require an additional carbon source to produce the necessary enzymes for degradation.[3] Try adding a readily metabolizable carbon source, like glucose or succinate, at a low concentration.

    • Inoculum Source and Acclimation:

      • The microbial consortium you are using may not have the genetic potential to degrade this specific compound. Consider using an inoculum from a site with a history of contamination with halogenated compounds.

      • If using an environmental inoculum, an acclimation period may be necessary. This involves gradually exposing the microbial community to increasing concentrations of the target compound over several weeks.

Issue 2: Unexpected peaks appear in my chromatogram during the degradation experiment.

  • Question: My HPLC/GC-MS analysis shows the disappearance of the parent compound, but new, unidentified peaks are appearing. How can I identify these intermediates?

  • Answer & Identification Strategy:

    The appearance of new peaks is a strong indication that degradation is occurring and you are observing metabolic intermediates.

    • Control Samples are Key: Compare the chromatograms of your experimental samples with those of control samples (e.g., a sterile control with the compound but no microbes, and a biotic control with microbes but no compound). This will help you distinguish between biotic and abiotic degradation products and metabolic byproducts from the microbes themselves.

    • Mass Spectrometry (MS) is Essential:

      • If you are not already using it, couple your chromatography system to a mass spectrometer (LC-MS or GC-MS).[9] MS provides mass-to-charge ratio (m/z) data for each peak.

      • Analyze the mass spectra of the new peaks. Based on the proposed pathway, you can predict the masses of potential intermediates. For example, a hydrolytic dehalogenation would result in the replacement of a bromine atom (mass ~79/81 Da) with a hydroxyl group (mass 17 Da), leading to a net mass decrease.

    • High-Resolution Mass Spectrometry (HRMS): For more confidence in your identification, use HRMS to obtain the exact mass of the intermediates. This allows you to determine the elemental composition and narrow down the possible structures.

    • Isotope Labeling: For definitive identification, consider synthesizing or purchasing a labeled version of this compound (e.g., with ¹³C). Any metabolites derived from the parent compound will also be labeled, making them easily distinguishable in the MS data.[10]

Issue 3: The degradation rate is very slow or stalls after an initial decrease.

  • Question: My compound degrades initially, but then the concentration plateaus. What factors could be limiting the degradation process?

  • Answer & Optimization Strategies:

    • Accumulation of Toxic Intermediates: The degradation process might be stalled due to the buildup of a toxic intermediate metabolite.[11] For example, the accumulation of catechol or substituted catechols can be inhibitory to microbial growth.

      • Troubleshooting: Try to identify the accumulating intermediate using the methods described in Issue 2. If a toxic intermediate is identified, you may need to use a microbial consortium where different members carry out different steps of the pathway, preventing the buildup of any single intermediate.[3]

    • pH Changes: The degradation of acidic compounds or the production of acidic/basic intermediates can alter the pH of the medium, inhibiting enzymatic activity.

      • Troubleshooting: Monitor the pH of your culture throughout the experiment. Use a buffered medium to maintain a stable pH.

    • Enzyme Induction and Regulation: The enzymes required for degradation may be inducible. The initial degradation could be due to constitutively expressed enzymes, while further breakdown requires the synthesis of new enzymes.

      • Troubleshooting: Ensure that the conditions remain favorable for protein synthesis throughout the experiment.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most suitable analytical techniques for monitoring the degradation of this compound?

    • A1: A combination of chromatographic separation and detection techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the parent compound and polar intermediates.[9] For comprehensive analysis and identification of unknown metabolites, coupling HPLC or Gas Chromatography (GC) to a Mass Spectrometer (MS) is the gold standard.[9][12]

  • Q2: Can this compound be degraded anaerobically?

    • A2: Yes, anaerobic degradation of halogenated benzoic acids is well-documented, often occurring under denitrifying, sulfate-reducing, or methanogenic conditions.[13][14] The initial step is typically reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom.[13] Photoheterotrophic bacteria have also been shown to degrade halogenated benzoic acids anaerobically in the presence of light.[15][16][17]

  • Q3: What types of microorganisms are known to degrade similar compounds?

    • A3: A wide range of bacteria have been shown to degrade halogenated and methylated aromatic compounds. Genera such as Pseudomonas, Comamonas, Rhodopseudomonas, and various consortia from soil and sediment have demonstrated this capability.[6][14][15][18] Often, a consortium of different microbial species is more effective than a single isolate, as different members can carry out different steps of the degradation pathway.[3]

  • Q4: Are there any known abiotic degradation pathways for this compound?

    • A4: While microbial degradation is often the primary fate in the environment, abiotic processes such as photolysis (degradation by sunlight), especially in the presence of photosensitizers, could contribute to the transformation of this compound. However, these processes are generally slower and may lead to different transformation products compared to microbial degradation.

Section 4: Key Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay

This protocol outlines a batch experiment to assess the aerobic degradation of this compound by a microbial consortium.

Workflow Diagram:

Experimental Workflow cluster_controls Controls prep 1. Prepare Media & Sterilize inoc 2. Inoculate with Microbial Culture prep->inoc control1 Sterile Control (No Inoculum) prep->control1 control2 Biotic Control (No Compound) prep->control2 spike 3. Spike with Compound inoc->spike incubate 4. Incubate (Shaking, 25-30°C) spike->incubate sample 5. Collect Samples Over Time incubate->sample analyze 6. Analyze (HPLC, LC-MS) sample->analyze control1->incubate control2->incubate

Caption: Workflow for a typical aerobic degradation experiment.

Materials:

  • Basal Salts Medium (BSM), sterilized

  • Stock solution of this compound (e.g., 10 g/L in a suitable solvent), filter-sterilized

  • Microbial inoculum (e.g., activated sludge, soil slurry, or pure culture)

  • Sterile flasks

  • Shaking incubator

  • HPLC or LC-MS system

Procedure:

  • Media Preparation: Dispense 100 mL of BSM into several sterile 250 mL flasks.

  • Spiking: Add the this compound stock solution to the experimental flasks to achieve the desired final concentration (e.g., 50 mg/L).

  • Controls:

    • Sterile Control: One flask with BSM and the compound, but no inoculum. This accounts for abiotic degradation.

    • Biotic Control: One flask with BSM and inoculum, but no compound. This helps in identifying metabolic products from the culture itself.

  • Inoculation: Inoculate the experimental and biotic control flasks with your microbial source (e.g., 1% v/v).

  • Incubation: Place all flasks in a shaking incubator at an appropriate temperature (e.g., 25-30°C) and agitation (e.g., 150 rpm).

  • Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.

  • Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter into an analysis vial.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and detect any metabolites.

Protocol 2: Sample Analysis by HPLC-UV

Instrumentation and Parameters:

ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for aromatic acids.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidified mobile phase ensures the benzoic acid is in its protonated form for better peak shape.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B.Gradient elution is necessary to separate the parent compound from potentially more polar or non-polar metabolites.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
UV Detector 230 nmAromatic compounds typically have strong absorbance in this UV range.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Section 5: References

  • Chen, S., Liu, Z., Zheng, T., Chen, F., & Song, X. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular Microbiology, 89(4), 755-767. --INVALID-LINK--

  • Häggblom, M. M., Rivera, M. D., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 213-219. --INVALID-LINK--

  • Lamed, R., Ronen, Z., & Dahan, O. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263. --INVALID-LINK--

  • Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129-134. --INVALID-LINK--

  • Edwards, E. A., & Grbić-Galić, D. (1994). A method for detection of aromatic metabolites at very low concentrations: application to detection of metabolites of anaerobic toluene degradation. Applied and Environmental Microbiology, 60(1), 323-327. --INVALID-LINK--

  • Häggblom, M. M., Rivera, M. D., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 213-219. --INVALID-LINK--

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(3), 647-663. --INVALID-LINK--

  • Liu, Z., Chen, S., Chen, F., & Song, X. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular Microbiology, 89(4), 755-767. --INVALID-LINK--

  • van der Woude, B. J., de Boer, M., van der Put, N. M., van der Geld, F. M., Prins, R. A., & Gottschal, J. C. (1994). Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria. FEMS Microbiology Letters, 119(1-2), 199-207. --INVALID-LINK--

  • Agarwal, V., Miles, Z. D., Winter, J. M., Eustáquio, A. S., El Gamal, A. A., & Moore, B. S. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674. --INVALID-LINK--

  • van der Woude, B. J., de Boer, M., van der Put, N. M., van der Geld, F. M., Prins, R. A., & Gottschal, J. C. (1994). Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria. FEMS Microbiology Letters, 119(1-2), 199-207. --INVALID-LINK--

  • van der Woude, B. J., de Boer, M., van der Put, N. M., van der Geld, F. M., Prins, R. A., & Gottschal, J. C. (1994). Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria. FEMS Microbiology Letters, 119(1-2), 199-207. --INVALID-LINK--

  • Im, J., Lee, S., & Kim, E. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials, 297, 138-145. --INVALID-LINK--

  • Trost, K., Ulaszewska, M., Stanstrup, J., & Dragsted, L. O. (2018). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 8(3), 48. --INVALID-LINK--

  • Creative Proteomics. Aromatic Compounds Analysis Service. --INVALID-LINK--

  • GoldBio. (n.d.). How to be a Better Troubleshooter in Your Laboratory. --INVALID-LINK--

  • Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Bacterial degradation of aromatic compounds. Biotechnology and Applied Biochemistry, 35(Pt 1), 1-19. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Microbiological Analysis Support—Troubleshooting. --INVALID-LINK--

  • ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working. --INVALID-LINK--

  • Widelska, G., & Kuzniewski, R. (2019). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 20(2), 364. --INVALID-LINK--

  • Gerardi, M. H. (2006). Troubleshooting the Sequencing Batch Reactor. John Wiley & Sons. --INVALID-LINK--

  • Science Buddies. (n.d.). Microbiology Techniques & Troubleshooting. --INVALID-LINK--

  • Göen, T., & Angerer, J. (2002). Dimethylbenzoic acids - metabolites of trimethylbenzene. The MAK-Collection for Occupational Health and Safety, 4, 1-17. --INVALID-LINK--

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2018). Microbial degradation of pesticide residues and an emphasis on the degradation of cypermethrin and 3-phenoxy benzoic acid: A review. International Journal of Molecular Sciences, 19(9), 2713. --INVALID-LINK--

  • Harwood, C. S., & Parales, R. E. (1996). The β-ketoadipate pathway and the biology of self-identity. Annual Review of Microbiology, 50, 553-590. --INVALID-LINK--

  • Curson, A. R., Todd, J. D., Sullivan, M. J., & Johnston, A. W. (2011). Bacterial catabolism of dimethylsulfoniopropionate (DMSP). Frontiers in Microbiology, 2, 132. --INVALID-LINK--

  • Chapman, P. J., & Duggleby, R. G. (1967). Dicarboxylic acid catabolism by bacteria. The Biochemical Journal, 103(1), 7C-9C. --INVALID-LINK--

  • Chapman, P. J., & Duggleby, R. G. (1967). Dicarboxylic Acid Catabolism by Bacteria. The Biochemical Journal, 103(1), 7C-9C. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-2,3-dimethylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will address common challenges through a combination of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established chemical principles and industry best practices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and industrially favored route is the electrophilic aromatic substitution (bromination) of 2,3-dimethylbenzoic acid. The starting material, 2,3-dimethylbenzoic acid, is commercially available[1]. This approach is generally preferred for its atom economy and straightforward nature. The primary challenge lies in controlling the regioselectivity of the bromination. The carboxylic acid group is a meta-director, while the two methyl groups are ortho-, para-directors. Their combined influence directs the incoming bromine atom to the 4- and 6-positions. Careful optimization is required to maximize the yield of the desired 4-bromo isomer.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

Scaling up this synthesis introduces several critical challenges that are often negligible at the bench scale:

  • Heat Management: Electrophilic bromination is a significantly exothermic reaction. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, product degradation, and unsafe operating conditions.

  • Mass Transfer and Mixing: Ensuring a homogeneous reaction mixture is crucial. Inadequate mixing can create localized "hot spots" of high bromine concentration, leading to the formation of di- and poly-brominated impurities.

  • Reagent Addition Control: The rate of bromine (or other brominating agent) addition becomes a critical process parameter. A slow, controlled addition rate is necessary to maintain the optimal reaction temperature and minimize side product formation.

  • Safety and Handling: Handling large quantities of corrosive reagents like bromine or strong acids requires robust engineering controls and safety protocols that are far more stringent than standard laboratory procedures. Using safer alternatives like N-bromosuccinimide (NBS) can mitigate some of these risks, though cost and atom economy must be considered on a large scale[2].

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A robust analytical strategy is essential for a successful scale-up. We recommend a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for reaction monitoring and final purity assessment. A reverse-phase HPLC method can effectively separate the starting material, the desired product, and key impurities like isomeric and di-brominated byproducts[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for definitive structure confirmation of the final product and for identifying unknown impurities after isolation[5][6].

  • Mass Spectrometry (MS): MS provides rapid confirmation of the molecular weight of the product and impurities, often coupled with HPLC (LC-MS) for real-time analysis of the reaction mixture[6].

  • Titration: A simple acid-base titration can be used as a quick and cost-effective method to determine the overall assay of the crude or purified benzoic acid product[7].

Q4: What are the expected major process-related impurities?

Understanding the potential impurity profile is critical for developing an effective purification strategy. Based on the synthetic route, the following impurities are anticipated:

  • Unreacted Starting Material: 2,3-Dimethylbenzoic acid.

  • Isomeric Impurity: 6-Bromo-2,3-dimethylbenzoic acid.

  • Over-brominated Impurity: 4,6-Dibromo-2,3-dimethylbenzoic acid.

  • Reagent-derived Impurities: If N-bromosuccinimide (NBS) is used, residual succinimide may be present[7].

Troubleshooting Guide: From Synthesis to Isolation

This section provides detailed solutions to specific problems that may arise during the scale-up synthesis.

Issue 1: Low Yield and Poor Selectivity in the Bromination Reaction

Question: My scale-up bromination reaction is resulting in a low yield of the desired 4-bromo isomer and a significant amount of the 6-bromo and 4,6-dibromo impurities. How can I improve this?

Answer: This is a classic problem of controlling a competitive electrophilic aromatic substitution. The key is to manage the reaction kinetics and conditions with precision.

Causality: The activating methyl groups and the deactivating-but-meta-directing carboxylic acid group create a competitive environment for bromination. High local concentrations of bromine and elevated temperatures favor the formation of the thermodynamically stable dibromo adduct and can alter the isomeric ratio.

Solutions:

  • Control Reagent Addition: Implement a slow, subsurface addition of the brominating agent (e.g., liquid bromine diluted in a suitable solvent like glacial acetic acid). This prevents localized concentration spikes and allows the heat of reaction to be managed effectively.

  • Optimize Temperature: Maintain a consistent and controlled reaction temperature. Start at a lower temperature (e.g., 25-30 °C) and carefully monitor the exotherm. A jacketed reactor with an efficient cooling system is essential for scale-up.

  • Solvent Choice: Glacial acetic acid is a common solvent for such brominations as it helps to moderate the reaction[8]. Ensure the reaction mixture remains a homogenous solution throughout the process.

  • Brominating Agent: Consider using N-bromosuccinimide (NBS) with an appropriate catalyst. While potentially more expensive, NBS can offer milder reaction conditions and improved selectivity in some cases, reducing the formation of poly-brominated species[2].

Workflow for Optimizing Bromination

cluster_solutions Corrective Actions start Low Yield / Poor Selectivity check_temp Is Temperature Stable & Controlled? start->check_temp sol_reagent Consider Alternative: N-Bromosuccinimide (NBS) start->sol_reagent Alternative Strategy check_addition Is Bromine Addition Slow & Subsurface? check_temp->check_addition Yes sol_temp Implement Jacketed Reactor Cooling Control check_temp->sol_temp No check_mixing Is Mixing Efficient (No Dead Zones)? check_addition->check_mixing Yes sol_addition Dilute Bromine Use Dosing Pump for Controlled Rate check_addition->sol_addition No result_good Improved Yield & Selectivity check_mixing->result_good Yes sol_mixing Optimize Impeller Design and Agitation Speed check_mixing->sol_mixing No sol_temp->check_addition sol_addition->check_mixing sol_mixing->result_good sol_reagent->result_good

Caption: Decision workflow for troubleshooting low yield in bromination.

Issue 2: Product Fails to Crystallize or "Oils Out" During Purification

Question: After quenching the reaction and performing an initial workup, I am attempting to purify the crude this compound by recrystallization. However, the product either remains an oil upon cooling or fails to precipitate at all. What should I do?

Answer: This is a very common challenge during the purification of crude organic products. It typically points to issues with solvent choice, purity of the crude material, or the crystallization technique itself. Benzoic acids can be particularly tricky to crystallize from water due to their solubility profile[9].

Causality: The presence of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic or an oil. Using too much solvent or an inappropriate solvent system will result in the product remaining in solution. Rapid cooling can also favor oiling over crystal formation.

Solutions:

  • Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small "seed crystal" of pure product if available[10][11].

  • Optimize the Solvent System: A single solvent may not be optimal. A two-solvent (solvent/anti-solvent) system is often more effective. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) where it is very soluble. Then, slowly add a "poor" cold solvent (e.g., water, heptane) in which it is insoluble until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly.

  • Control the Cooling Rate: Do not rush the cooling process. Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize the yield[11].

  • Perform a "Wash": If the crude product is very oily, it may contain significant amounts of soluble, non-polar impurities. Before recrystallization, try dissolving the crude material in a suitable solvent and washing it with a dilute base (like sodium bicarbonate solution) to convert the acid to its salt, which will move to the aqueous layer. Then, re-acidify the aqueous layer to precipitate the cleaner acid, which can then be recrystallized.

Troubleshooting Table for Recrystallization
Problem Potential Cause Recommended Solution(s)
Product does not dissolve Insufficient solvent or wrong solvent.Add more hot solvent in small portions. If still insoluble, screen for a different solvent.
No crystals form on cooling Solution is not saturated (too much solvent).Gently heat the solution to evaporate some solvent, then allow to cool again.
Solution is supersaturated.Induce crystallization by scratching the flask or adding a seed crystal[10].
Product "oils out" Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities are present.Re-dissolve the oil in more hot solvent and try cooling again. If it persists, consider a pre-purification step (e.g., charcoal treatment, acid-base wash).
Product is still colored Colored impurities are co-crystallizing.Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use sparingly to avoid adsorbing the product[11].
Issue 3: Inconsistent Purity and Physical Form After Drying

Question: The final, dried product has inconsistent purity from batch to batch, and sometimes appears as a fine powder while other times it is clumpy. How can we standardize the final product form?

Answer: This issue points towards the final isolation and drying steps, which are critical for ensuring product quality and consistency on a large scale. The physical form of the active pharmaceutical ingredient (API) or intermediate can significantly impact downstream processing.

Causality: The method of crystallization and drying directly influences particle size, crystal habit, and the presence of residual solvents. Inefficient washing during filtration can leave behind mother liquor, which deposits impurities on the crystal surface upon drying. Aggressive drying conditions (high temperature) can cause melting or degradation.

Solutions:

  • Standardize Crystallization: As discussed, a slow, controlled cooling process is key. This not only improves purity but also tends to produce more uniform, filterable crystals rather than fine, difficult-to-handle powders.

  • Optimize Filtration and Washing: After collecting the crystals by filtration, wash the filter cake with a small amount of ice-cold fresh solvent. This displaces the impurity-laden mother liquor without dissolving a significant amount of the product[11]. Ensure the cake is de-liquored as much as possible before drying.

  • Controlled Drying: Use a vacuum oven at a controlled temperature (e.g., 40-50 °C). Drying at a temperature well below the product's melting point prevents clumping and degradation. The use of vacuum accelerates the removal of solvent without requiring high temperatures.

  • Milling/Sieving: If a specific particle size distribution is required for downstream processes, a final milling or sieving step can be implemented to ensure batch-to-batch consistency.

Protocol: Optimized Recrystallization and Isolation
  • Dissolution: Transfer the crude this compound to a suitable reactor. Add a minimal amount of the selected primary solvent (e.g., Ethyl Acetate). Heat the mixture with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is highly colored, add a small amount of activated charcoal (e.g., 1-2% w/w) and stir for 15-30 minutes at temperature.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities or charcoal. This step is critical to prevent premature crystallization in the filter.

  • Crystallization: Transfer the hot filtrate to a clean reactor and allow it to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, further cool the mixture using an ice bath or a chiller for at least one hour to maximize yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer in a plant setting).

  • Washing: Gently wash the filter cake with a small volume of ice-cold anti-solvent (e.g., Heptane) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

Diagram of the Purification Workflow

crude Crude Product (in Reactor) dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Optional: Charcoal Treatment dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Filter & Wash with Cold Solvent cool->filter_wash dry Vacuum Drying filter_wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Step-by-step workflow for robust purification.

References

Technical Support Center: Stability Studies of 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust scientific support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dimethylbenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your stability studies effectively. This center is structured as a series of questions you might encounter during your own experiments, providing detailed answers, step-by-step guides, and the expert insights needed to ensure the integrity of your results.

Section 1: General Handling, Storage, and Preliminary Questions

This section addresses the most common initial questions regarding the handling and storage of this compound to ensure its integrity before initiating stability studies.

Q1: What are the recommended long-term storage conditions for this compound?

Answer: For long-term stability, this compound should be stored in a well-sealed container, protected from light and moisture, at room temperature.[1] While the compound is generally stable under these conditions, its inherent structure—a substituted benzoic acid—warrants careful handling to prevent unintentional degradation.[2] The carboxylic acid moiety can be reactive, and the aromatic bromine, while relatively stable, can participate in reactions under certain conditions. Always refer to the supplier's safety data sheet (SDS) for specific handling instructions.[3]

Q2: Are there any known chemical incompatibilities I should be aware of when preparing solutions or formulations?

Answer: Yes. The primary incompatibilities to consider are with strong oxidizing agents and strong bases.

  • Strong Oxidizing Agents: These can attack the aromatic ring or the methyl groups, leading to a variety of oxidation products.[3]

  • Strong Bases: While the compound is a weak acid and will form salts with bases, very strong bases could potentially promote nucleophilic substitution or other reactions, especially at elevated temperatures.

  • Certain Solvents: When conducting solution-state stability studies, be mindful of the solvent's reactivity. For instance, nucleophilic solvents could potentially interact with the molecule under harsh conditions (e.g., high heat). It is crucial to run solvent-only blanks as controls in your experiments.

Section 2: Troubleshooting and Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] This section provides troubleshooting guides and detailed protocols for the key stress conditions mandated by regulatory bodies like the ICH.[6][7]

Hydrolytic Stability (Acidic & Basic Conditions)
Q3: My compound is degrading under acidic and/or basic conditions. What is the likely degradation pathway, and how can I confirm it?

Answer: For a substituted bromobenzoic acid, the most probable hydrolytic degradation pathway involves the displacement of the bromo-substituent with a hydroxyl group, forming 4-Hydroxy-2,3-dimethylbenzoic acid, particularly under harsh conditions (e.g., elevated temperature). The carboxylic acid group itself is generally stable to hydrolysis, but the electron-donating methyl groups can influence the reactivity of the aromatic ring.

To investigate this, you must perform a controlled stress study and use an appropriate analytical technique, like HPLC coupled with mass spectrometry (LC-MS), to identify the degradation products.

Experimental Protocol: Acid and Base Forced Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if it has poor aqueous solubility, and then dilute it into the stressor solutions.[4][6] Aim for a final concentration suitable for HPLC analysis (e.g., 0.5-1.0 mg/mL).

  • Acid Stress: Treat the solution with 0.1 M HCl. Keep a parallel sample at the same temperature with the same concentration of co-solvent in deionized water as a control.

  • Base Stress: Treat a separate solution with 0.1 M NaOH. Prepare a corresponding control as in the acid stress condition.

  • Incubation: Start the study at room temperature. If no degradation is observed after 24-48 hours, the temperature can be increased (e.g., to 50-70°C).[7] Monitor the samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Neutralization & Analysis: Before analysis, cool the samples to room temperature and neutralize them (acid-stressed sample with NaOH, base-stressed sample with HCl). This prevents damage to the HPLC column.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If unknown peaks are observed, analyze them using LC-MS to determine their mass-to-charge ratio (m/z) and elucidate their structures. A potential major degradant would have an m/z corresponding to the hydroxylated product.

Workflow for Hydrolytic Stress Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mg/mL in MeCN) B Acid Stress (0.1 M HCl, 70°C) A->B Dilute C Base Stress (0.1 M NaOH, 70°C) A->C Dilute D Control (H2O, 70°C) A->D Dilute E Neutralize Samples B->E C->E D->E F HPLC-UV Analysis E->F G Identify Peaks (LC-MS if needed) F->G

Caption: Workflow for hydrolytic degradation studies.

Oxidative Stability
Q4: I'm observing significant degradation with multiple small peaks after stressing my compound with hydrogen peroxide. How do I determine the primary oxidative degradation product?

Answer: Oxidative degradation can be complex. For this compound, several sites are susceptible to oxidation:

  • Aromatic Ring: The ring can be hydroxylated at various positions.

  • Methyl Groups: The methyl groups can be oxidized to hydroxymethyl (-CH₂OH) or further to carboxylic acid groups.

  • Decarboxylation: Oxidative conditions can sometimes promote decarboxylation.

The presence of multiple minor peaks suggests that several of these reactions may be occurring simultaneously. The primary degradation product will be the one with the largest peak area (assuming similar response factors) that grows over time. A comparative study on benzoic acid has shown that hydroxyl radicals (•OH) generated during oxidation are key to its degradation.[8]

Experimental Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a solution of the compound (e.g., 0.5-1.0 mg/mL) in a suitable solvent.

  • Stress Application: Add hydrogen peroxide (H₂O₂) to the solution. A typical starting concentration is 3% H₂O₂.[9] Protect the solution from light to prevent photolytic decomposition of the peroxide.

  • Incubation: Store the sample at room temperature and monitor at regular intervals. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.

  • Analysis: Directly inject the samples into the HPLC system. No quenching or neutralization is typically required, but ensure the H₂O₂ concentration is not high enough to damage the system. Use LC-MS to identify the m/z of the new peaks to propose structures (e.g., addition of 16 amu suggests hydroxylation).

Thermal and Photolytic Stability
Q5: What is the best way to conduct a solid-state thermal stability study, and how do I avoid misinterpreting melting as degradation?

Answer: A solid-state thermal study should be conducted at temperatures below the compound's melting point. Misinterpreting melting is a common issue. It's crucial to first determine the melting point using a technique like Differential Scanning Calorimetry (DSC). DSC will show a sharp endotherm for melting. Degradation is often indicated by a change in color, a broad exothermic or endothermic event in the DSC, or weight loss as measured by Thermogravimetric Analysis (TGA).

For the stress test, choose a temperature that is significantly elevated but below the melting point (e.g., 70-80°C) and expose the solid powder to this temperature in both dry and humid (e.g., 75% RH) conditions, as recommended by ICH guidelines.[4][6]

Q6: My photostability results are inconsistent. What are the critical parameters for a reproducible experiment?

Answer: Reproducibility in photostability testing hinges on precise control of light exposure and temperature. According to ICH Q1B guidelines, the sample should be exposed to a controlled light source that provides both visible and UV light.[7]

Key Parameters for Reproducibility:

  • Controlled Light Source: Use a calibrated photostability chamber that delivers a specific illumination (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt hours/square meter).

  • Dark Control: Always expose a parallel sample wrapped in aluminum foil to the same temperature and humidity conditions. This distinguishes between thermal and photolytic degradation.

  • Sample Presentation: Spread the solid sample in a thin, uniform layer to ensure consistent light exposure. For solutions, use a photochemically transparent container (e.g., quartz).

  • Temperature Control: Maintain a constant temperature within the chamber to avoid confounding thermal degradation.

Diagram of Key Stability Stressors

G cluster_stressors Forced Degradation Stressors Compound This compound Hydrolysis Hydrolysis Acid (HCl) / Base (NaOH) Potential Product: 4-Hydroxy-2,3-dimethylbenzoic acid Compound->Hydrolysis Oxidation Oxidation H₂O₂ Potential Products: Hydroxylated derivatives, oxidized methyl groups Compound->Oxidation Thermal Thermal Dry & Wet Heat Potential Product: Decarboxylation at high temp. Compound->Thermal Photolytic Photolytic UV/Vis Light (ICH Q1B) Potential Products: Radical-based degradants Compound->Photolytic

Caption: Key stressors in forced degradation studies.

Section 3: Analytical Method Development

Q7: I am struggling to separate the main compound from its degradation products using HPLC. What are some good starting points for method development?

Answer: Developing a stability-indicating method requires achieving baseline separation between the parent compound and all potential degradation products. For an acidic compound like this compound, a reverse-phase HPLC method is most common.[10]

Key Strategies for Method Development:

  • Column Choice: A C18 column is a standard starting point. If co-elution occurs, try a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.

  • Mobile Phase pH: The pH of the mobile phase is critical. For a carboxylic acid, a pH around 2.5-3.5 (using a buffer like phosphate or an additive like formic or phosphoric acid) will ensure the compound is in its neutral, protonated form, leading to better retention and peak shape on a C18 column.

  • Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% acetonitrile in water over 20-30 minutes) to elute all components. Once you see where the degradants elute, you can optimize the gradient to improve resolution around those peaks.

  • Detector Wavelength: Use a photodiode array (PDA) detector to analyze the peak purity and select the optimal wavelength for detection of both the parent and the degradants.

Table 1: Suggested Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 20 minA good starting gradient to screen for late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA Detector (scan 200-400 nm)Allows for selection of optimal wavelength and peak purity analysis.

References

Validation & Comparative

comparing reactivity of 4-Bromo-2,3-dimethylbenzoic acid to other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 4-Bromo-2,3-dimethylbenzoic acid, comparing it with other substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental frameworks to offer a comprehensive understanding of how substituent effects govern reaction outcomes.

Introduction: Beyond the Basic Benzoate

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their utility is dictated by the nuanced interplay of electronic and steric effects imparted by various functional groups on the aromatic ring. These substituents can profoundly alter the acidity of the carboxyl proton and the susceptibility of the carbonyl carbon to nucleophilic attack, thereby controlling the kinetics and thermodynamics of reactions such as esterification and amidation.

This guide focuses on this compound, a molecule presenting a fascinating case study in competing electronic and steric influences. We will dissect the contributions of its bromo and dimethyl substituents to predict its reactivity profile and provide robust experimental protocols for empirical validation.

Chapter 1: The Pillars of Reactivity in Substituted Benzoic Acids

The reactivity of a substituted benzoic acid is not absolute but is defined by the electronic and steric environment surrounding the carboxylic acid functional group.

Electronic Effects: The Inductive and Resonance Tug-of-War

Substituents modulate the electron density of the benzene ring and, by extension, the carboxyl group. These effects are broadly categorized as inductive and resonance effects.[1]

  • Inductive Effect (-I/+I): This is a through-bond polarization effect caused by the electronegativity difference between a substituent and the ring carbons. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Br) exert a -I effect, pulling electron density away from the ring and stabilizing the conjugate base (benzoate anion). This stabilization increases the acid's strength (lowers pKa).[2] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a +I effect, pushing electron density towards the ring, destabilizing the conjugate base and decreasing acidity.[1]

  • Resonance Effect (-M/+M): This is a through-space delocalization of π-electrons. EWGs like -NO₂ have a strong -M effect, withdrawing electron density and increasing acidity, especially from the para and ortho positions.[1] Substituents like methoxy (-OCH₃) are electron-donating via resonance (+M effect), which decreases acidity.[1]

The net electronic influence of a substituent is a combination of these effects. For instance, a bromine atom is electron-withdrawing by induction but weakly electron-donating by resonance.

Electronic_Effects cluster_EWG Electron-Withdrawing Groups (EWGs) Increase Acidity & Carbonyl Electrophilicity cluster_EDG Electron-Donating Groups (EDGs) Decrease Acidity & Carbonyl Electrophilicity EWG_Node -NO₂ -CN -Br EWG_Effect -I Effect (Inductive) -M Effect (Resonance) EDG_Node -CH₃ -OCH₃ -NH₂ EDG_Effect +I Effect (Inductive) +M Effect (Resonance) Benzoic_Acid Benzoic Acid Core Benzoic_Acid->EWG_Node Stabilize Anion Benzoic_Acid->EDG_Node Destabilize Anion

Caption: Electronic effects of substituents on benzoic acid reactivity.

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation provides a powerful tool for quantifying the electronic effect of meta and para substituents on reaction rates and equilibria.[3][4] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ indicates an EWG, while a negative σ indicates an EDG.[5]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[6]

The Hammett equation is invaluable for predicting reactivity trends but notably excludes ortho-substituted compounds, where steric effects dominate.[4]

Steric Effects and the "Ortho Effect"

Steric hindrance plays a critical role, especially when substituents are positioned near the reaction center. For benzoic acids, any substituent at the ortho position (C2 or C6) can physically impede the approach of reagents to the carboxyl group.[7]

Furthermore, this leads to a phenomenon known as the "ortho effect" . Almost all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or withdrawing.[8][9] This is primarily due to a steric interaction that forces the -COOH group to twist out of the plane of the benzene ring.[10][11] This twisting inhibits resonance between the carboxyl group and the ring, which destabilizes the neutral acid molecule more than it destabilizes the carboxylate anion, thus increasing the overall acidity.[10]

Chapter 2: Deconstructing this compound

The reactivity of this compound is a direct consequence of the combined influence of its three substituents.

  • 4-Bromo Group: Located para to the carboxyl group, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, it is an electron-withdrawing, deactivating group that acts to increase the acid's strength and the electrophilicity of the carbonyl carbon.

  • 3-Methyl Group: In the meta position, this group's influence is almost entirely an electron-donating inductive effect (+I).[1] This effect tends to decrease acidity and carbonyl electrophilicity.

  • 2-Methyl Group: This ortho substituent introduces two powerful effects. First, it has an electron-donating inductive effect (+I). Second, and more importantly, it creates significant steric hindrance around the carboxyl group and induces the "ortho effect," which is expected to substantially increase the acid's strength.[11][12]

Predicted Reactivity Profile:

  • Acidity: The acidity will be a battle between competing factors. The electron-donating methyl groups will work to decrease acidity, while the electron-withdrawing bromo group and the powerful "ortho effect" from the 2-methyl group will work to increase it. It is highly probable that the "ortho effect" will be a dominant factor, making This compound a stronger acid than benzoic acid and its non-ortho-substituted counterparts.

  • Nucleophilic Acyl Substitution (Esterification/Amidation): Reactivity in these reactions is governed by both the electrophilicity of the carbonyl carbon and steric accessibility. While the bromo group enhances electrophilicity, the severe steric hindrance from the 2-methyl group will likely be the overriding factor. This will make it difficult for nucleophiles like alcohols or amines to attack the carbonyl carbon. Therefore, This compound is predicted to be significantly less reactive than non-ortho-substituted benzoic acids in esterification and amidation reactions. [7]

Chapter 3: Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, standardized experiments are essential. The following protocols provide a framework for comparing the reactivity of this compound against benzoic acid (the baseline), 4-bromobenzoic acid (EWG effect), and 2,3-dimethylbenzoic acid (EDG + ortho effect).

Protocol: Determination of Acid Dissociation Constant (pKa)

This protocol uses potentiometric titration to determine the pKa, a direct measure of acidity.[6]

Materials:

  • Substituted benzoic acid samples

  • 0.1 M standardized NaOH solution

  • Deionized water and ethanol (or a suitable co-solvent for solubility)

  • Calibrated pH meter and electrode

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh ~0.1 mmol of the benzoic acid derivative and dissolve it in a known volume (e.g., 40 mL) of a suitable solvent mixture (e.g., 50:50 ethanol:water).

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Record the initial pH.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding it in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[6]

Data Summary:

CompoundSubstituentsExpected Electronic/Steric EffectsPredicted pKa vs Benzoic Acid (4.20)
Benzoic Acid-HBaseline4.20
4-Bromobenzoic Acid4-Br-I > +M (EWG)< 4.20
2,3-Dimethylbenzoic Acid2-CH₃, 3-CH₃+I (EDG) & Ortho Effect< 4.20 (Ortho effect dominates)
This compound 4-Br, 2-CH₃, 3-CH₃ -I (EWG) & +I (EDG) & Ortho Effect < 4.20 (Strong ortho effect)
Protocol: Kinetic Analysis of Fischer Esterification

This experiment compares the rate of ester formation, which reflects both electronic effects on carbonyl electrophilicity and steric hindrance.[13][14]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Monitoring cluster_analysis Analysis A 1. Add Benzoic Acid Derivative (e.g., 1 mmol) to a reaction flask B 2. Add large excess of Methanol (e.g., 20 mL) as solvent and reactant A->B C 3. Add catalytic amount of conc. H₂SO₄ (e.g., 0.1 mL) B->C D 4. Place flask in a thermostatted bath (e.g., 60°C) and start timer (t=0) C->D Start Reaction E 5. At timed intervals (e.g., 0, 30, 60, 120 min), withdraw a 1.0 mL aliquot D->E F 6. Immediately quench the aliquot in a flask with cold deionized water E->F G 7. Add phenolphthalein indicator F->G Prepare for Titration H 8. Titrate the unreacted acid with standardized 0.1 M NaOH G->H I 9. Calculate % conversion vs. time H->I J J I->J Plot ln[Acid] vs. Time to determine rate constant (k)

Caption: Experimental workflow for kinetic analysis of esterification.

Procedure:

  • Reaction Setup: In separate, identical round-bottom flasks equipped with condensers, place 1.0 mmol of each benzoic acid derivative.

  • To each flask, add 20 mL of absolute methanol and 0.1 mL of concentrated sulfuric acid.

  • Reaction Execution: Place all flasks simultaneously into a pre-heated oil bath set to 60°C and start a timer.

  • Sampling: At set time points (e.g., 30, 60, 90, 120, 180 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

  • Quenching & Titration: Immediately add each aliquot to a flask containing 20 mL of ice-cold deionized water and 2-3 drops of phenolphthalein. Titrate the unreacted carboxylic acid with a standardized 0.1 M NaOH solution until a persistent pink endpoint is reached.[15]

  • Data Analysis: Calculate the concentration of the remaining acid at each time point. For a pseudo-first-order reaction (due to the large excess of methanol), a plot of ln[Acid] versus time will yield a straight line with a slope equal to -k (the pseudo-first-order rate constant).

Predicted Rate Comparison:

CompoundKey Factors Influencing RatePredicted Relative Rate Constant (k)
4-Bromobenzoic AcidHigh carbonyl electrophilicity, no steric hindranceHighest
Benzoic AcidBaseline electrophilicity, no steric hindranceHigh
2,3-Dimethylbenzoic AcidReduced electrophilicity, significant steric hindranceLow
This compound Enhanced electrophilicity, severe steric hindrance Lowest

Conclusion

The reactivity of this compound is a classic example of how a molecule's behavior is dictated by a composite of competing structural features. While its acidity is likely enhanced by the combined effects of the para-bromo group and the sterically-induced "ortho effect" of the 2-methyl group, its participation in nucleophilic acyl substitution reactions is expected to be severely diminished. The pronounced steric shielding of the carboxyl group by the ortho-methyl substituent presents a formidable barrier to the approach of nucleophiles, making it the least reactive compound in this series for reactions like esterification and amidation. This understanding is critical for synthetic planning, enabling chemists to anticipate challenges and select appropriate activating agents or alternative synthetic routes when incorporating this moiety into larger molecules.

References

A Comparative Guide to the Biological Potential of 4-Bromo-2,3-dimethylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Benzoic Acid Scaffold

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. Their biological activities, which are heavily influenced by the nature and positioning of substituents on the aromatic ring, span antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the largely unexplored potential of 4-Bromo-2,3-dimethylbenzoic acid and its derivatives. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this document provides a comprehensive comparative analysis by examining the activities of structurally related brominated and methylated benzoic acid derivatives. By understanding the structure-activity relationships (SAR) of analogous compounds, we can infer the potential bioactivities of this compound and pave the way for future research and drug discovery initiatives.

The core structure of this compound presents several key features that are of interest in medicinal chemistry. The bromine atom, a halogen, can enhance lipophilicity and act as a hydrogen bond acceptor, potentially improving membrane permeability and binding affinity to biological targets. The methyl groups, being electron-donating, can influence the electronic properties of the aromatic ring and provide steric bulk that may contribute to selective binding. The carboxylic acid group is a crucial pharmacophore, capable of forming strong hydrogen bonds with receptor active sites. This unique combination of substituents suggests a promising starting point for the design of novel bioactive molecules.

Comparative Biological Activity: Insights from Related Compounds

To build a predictive framework for the biological potential of this compound, we will analyze experimental data from structurally similar compounds. The following sections and data tables summarize the known anticancer and antimicrobial activities of various brominated and methylated benzoic acid derivatives, providing a basis for comparison and hypothesis generation.

Anticancer Activity: A Promising Frontier

The anticancer potential of benzoic acid derivatives is a rapidly growing area of research. The substitution pattern on the benzoic acid core can lead to compounds with significant cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activities of Brominated Benzoic Acid Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (IC₅₀)Reference(s)
3-Benzylidene 4-Bromo isatin derivativesK562 (Leukemia), HepG2 (Liver)4.39 µM (HepG2), 6.18 µM (K562) for the most potent derivative[1]
Methylated and Acetylated Bromophenol DerivativesK562 (Leukemia)Apoptosis-inducing activity observed[2]
Benzoic acid substituted benzoxazoleMCF-7 (Breast)Moderate to good anti-breast cancer activity[3]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84 µM[4]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivativesMCF-7 (Breast), HCT-116 (Colon)15.6 - 18.7 µM[4]

The data in Table 1 suggests that the presence of a bromine atom on an aromatic ring, often in combination with other functional groups, can contribute to potent anticancer activity. For instance, 4-bromo substituted isatin derivatives have shown significant cytotoxicity against leukemia and liver cancer cell lines[1]. This highlights the potential of the 4-bromo substitution in our core compound of interest.

Antimicrobial Activity: Combating Pathogens

Benzoic acid itself is a well-known antimicrobial agent, and its derivatives have been extensively studied for their ability to inhibit the growth of various bacteria and fungi. The introduction of a bromine atom can enhance this activity.

Table 2: Antimicrobial Activities of Brominated Benzoic Acid Derivatives

Compound/Derivative ClassTarget Organism(s)Key Performance Metric (MIC)Reference(s)
Benzoic AcidEscherichia coli O1571 mg/mL[5]
3,5-Dibromo-4-methoxybenzoic acidInferred potent antimicrobial properties-[5]
p-Amino benzoic acid Schiff's base derivatives (p-bromo derivative)Candida albicans, Aspergillus nigerMost potent among the synthesized series[6]
4-Amino-3-bromobenzoic acid derivative (Schiff base)Methicillin-resistant Staphylococcus aureus (MRSA)15.62 µM[7]

The comparative data in Table 2 indicates that brominated benzoic acid derivatives often exhibit significant antimicrobial properties[5]. For example, Schiff's base derivatives of p-aminobenzoic acid with a bromine substituent have shown potent antifungal activity[6]. This suggests that this compound and its derivatives are worthy of investigation as potential antimicrobial agents.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for MTT Assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of Test Compound in 96-well plate B->C D Incubate for 18-24h C->D E Observe for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC Determination.

Structure-Activity Relationship (SAR) and Future Directions

The analysis of structurally related compounds provides a foundation for predicting the SAR of this compound derivatives. The presence and position of the bromo and methyl groups are expected to significantly influence biological activity.

SAR_Logic cluster_Core This compound cluster_Substituents Key Substituents cluster_Activity Predicted Biological Activities Core Aromatic Ring (Scaffold) Bromo 4-Bromo (Lipophilicity, H-bond acceptor) Core->Bromo influences Methyl 2,3-Dimethyl (Electron-donating, Steric effects) Core->Methyl influences Carboxyl Carboxylic Acid (H-bond donor/acceptor, Pharmacophore) Core->Carboxyl is key for Anticancer Anticancer Bromo->Anticancer Antimicrobial Antimicrobial Bromo->Antimicrobial Methyl->Anticancer Carboxyl->Anticancer Carboxyl->Antimicrobial

Caption: Predicted SAR of this compound.

Future research should focus on the synthesis of a library of derivatives of this compound to systematically explore the SAR. Modifications could include:

  • Ester and Amide Formation: Conversion of the carboxylic acid to various esters and amides to modulate solubility and cell permeability.

  • Substitution on the Aromatic Ring: Introduction of additional substituents to explore their impact on activity and selectivity.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups to potentially improve pharmacokinetic properties.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of structurally related compounds strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. The unique combination of bromo and dimethyl substituents on the benzoic acid core presents a promising starting point for medicinal chemistry campaigns. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this and related classes of compounds. Further empirical investigation is essential to validate these predictions and unlock the full potential of this compound derivatives in drug discovery.

References

computational modeling of 4-Bromo-2,3-dimethylbenzoic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Computational Modeling of 4-Bromo-2,3-dimethylbenzoic Acid and Its Analogs for Drug Discovery Professionals

In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical and biological properties of novel chemical entities is paramount. Computational modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to characterize molecules, thereby accelerating the design and development pipeline. This guide provides a comprehensive overview of the computational modeling of this compound, a substituted benzoic acid with potential applications in medicinal chemistry and materials science. We will explore and compare state-of-the-art computational methodologies, validate their predictive power against experimental data for analogous compounds, and provide detailed protocols for their implementation.

Physicochemical Profile of this compound

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Predicted LogP 2.76414[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]

These parameters provide initial insights into the molecule's potential for membrane permeability and intermolecular interactions. However, to truly understand its behavior, more sophisticated computational modeling is required, particularly for properties like acidity (pKa) and spectral characteristics, which are crucial for analytical and biological assessment.

Comparative Analysis with Structurally Related Benzoic Acids

To objectively evaluate the performance of computational models, it is essential to benchmark their predictions against known experimental data. Due to the limited availability of experimental values for this compound, we will use a set of structurally related bromo- and methyl-substituted benzoic acids as a validation set.

CompoundCAS NumberMelting Point (°C)Experimental pKa
4-Bromobenzoic acid586-76-5252-2543.97
4-Bromo-2-methylbenzoic acid68837-59-2180-184Not available
4-Bromo-3-methylbenzoic acid7697-28-1212-216Not available
3,4-Dimethylbenzoic acid619-04-5164-1674.43

Computational Modeling Methodologies: A Comparative Overview

We will explore two powerful and widely used computational approaches for predicting the properties of small molecules: Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling.

Density Functional Theory (DFT): A First-Principles Approach

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is particularly well-suited for calculating the optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties of molecules like this compound. Several studies have demonstrated the utility of DFT, particularly with the B3LYP functional, for studying substituted benzoic acids.[2][3][4] More recent studies suggest that functionals like CAM-B3LYP can provide even higher accuracy for pKa predictions of carboxylic acids.[5][6]

Objective: To calculate the optimized molecular geometry, vibrational frequencies, and aqueous pKa of this compound and the comparative compounds.

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Molecule Building: Construct the 3D structure of this compound using a molecular builder.

  • Geometry Optimization:

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., Hartree-Fock with a smaller basis set like 6-31G(d)).

    • Follow this with a more accurate optimization using DFT. A recommended level of theory is the CAM-B3LYP functional with the 6-311+G(d,p) basis set, which has shown excellent performance for pKa prediction of substituted benzoic acids.[5] The optimization should be performed in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD).[5][6]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (CAM-B3LYP/6-311+G(d,p) with SMD) on the optimized geometry.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The output will provide the predicted IR and Raman spectra, which can be compared with experimental data if available.

  • pKa Calculation (Direct Method):

    • The pKa can be calculated from the Gibbs free energy of the acid dissociation reaction in the aqueous phase.

    • Optimize the geometry and calculate the Gibbs free energy of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule in the simulated aqueous environment (SMD).

    • The change in Gibbs free energy for the deprotonation reaction (ΔG_dep) is then used to calculate the pKa.[5]

dft_workflow start Build 3D Structure geom_opt Geometry Optimization (CAM-B3LYP/6-311+G(d,p), SMD) start->geom_opt freq_calc Frequency Calculation (Verify Minimum, Predict Spectra) geom_opt->freq_calc deprotonate Generate Conjugate Base geom_opt->deprotonate gibbs_acid Calculate Gibbs Free Energy (Acid) geom_opt->gibbs_acid results Predicted Properties (Geometry, Spectra, pKa) freq_calc->results geom_opt_base Optimize Conjugate Base (Same Level of Theory) deprotonate->geom_opt_base gibbs_base Calculate Gibbs Free Energy (Base) geom_opt_base->gibbs_base pka_calc Calculate pKa from ΔG gibbs_acid->pka_calc gibbs_base->pka_calc pka_calc->results qspr_workflow cluster_data Data Preparation cluster_model Model Building & Validation data_collection Collect Compounds and Experimental pKa descriptor_calc Calculate Molecular Descriptors data_collection->descriptor_calc data_split Split into Training and Test Sets descriptor_calc->data_split model_build Build Model with Training Set data_split->model_build model_validate Validate Model (Internal & External) model_build->model_validate prediction Predict pKa of This compound model_validate->prediction

References

A Comparative Spectroscopic Guide to 4-Bromo-2,3-dimethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Bromo-2,3-dimethylbenzoic acid and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.

Introduction

This compound and its isomers share the same molecular formula (C₉H₉BrO₂) and molecular weight (229.07 g/mol ), making them indistinguishable by mass alone. However, the differential placement of the bromine and methyl substituents on the aromatic ring gives rise to unique electronic environments for each nucleus and distinct vibrational and fragmentation patterns. These subtle differences are readily elucidated by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the characteristic spectroscopic signatures of each isomer, providing the foundational knowledge for their confident identification.

Molecular Structures of the Isomers

The isomers under consideration are:

  • This compound

  • 4-Bromo-2,5-dimethylbenzoic acid

  • 4-Bromo-2,6-dimethylbenzoic acid

  • 4-Bromo-3,5-dimethylbenzoic acid

The structural differences are visualized in the diagram below.

isomers This compound This compound 4-Bromo-2,5-dimethylbenzoic acid 4-Bromo-2,5-dimethylbenzoic acid 4-Bromo-2,6-dimethylbenzoic acid 4-Bromo-2,6-dimethylbenzoic acid 4-Bromo-3,5-dimethylbenzoic acid 4-Bromo-3,5-dimethylbenzoic acid

Caption: Molecular structures of the 4-Bromo-dimethylbenzoic acid isomers.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing these isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons. The number of signals in the aromatic region, their multiplicities, and their integration values provide a unique fingerprint for each isomer.

Comparative ¹H NMR Data
IsomerAromatic Protons (ppm)Methyl Protons (ppm)Carboxylic Acid Proton (ppm)
This compound ~7.5 (d), ~7.2 (d)~2.4 (s), ~2.2 (s)~13.0
4-Bromo-2,5-dimethylbenzoic acid ~7.8 (s), ~7.3 (s)~2.5 (s), ~2.3 (s)~13.0
4-Bromo-2,6-dimethylbenzoic acid ~7.4 (s, 2H)~2.4 (s, 6H)~13.0
4-Bromo-3,5-dimethylbenzoic acid ~7.7 (s, 2H)~2.4 (s, 6H)~13.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Key Differentiating Features in ¹H NMR:
  • Symmetry: The most striking difference is observed in the aromatic region. 4-Bromo-2,6-dimethylbenzoic acid and 4-Bromo-3,5-dimethylbenzoic acid are symmetrical molecules, resulting in a single signal for the two equivalent aromatic protons. In contrast, the 2,3- and 2,5-isomers are unsymmetrical, leading to two distinct signals for their aromatic protons.

  • Coupling Patterns: The aromatic protons of this compound will appear as doublets due to ortho-coupling. The aromatic protons of 4-Bromo-2,5-dimethylbenzoic acid will appear as singlets as they are para to each other and have no adjacent protons to couple with.

  • Methyl Signals: While all isomers show two methyl signals (or a single signal integrating to 6H for the symmetrical isomers), subtle differences in their chemical shifts can be observed due to the varying proximity to the electron-withdrawing bromine and carboxylic acid groups.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides further structural confirmation by revealing the number of unique carbon environments in each isomer. The chemical shifts of the aromatic carbons are particularly informative.

Comparative ¹³C NMR Data
IsomerCarboxylic Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)
This compound ~1706 signals2 signals
4-Bromo-2,5-dimethylbenzoic acid ~1706 signals2 signals
4-Bromo-2,6-dimethylbenzoic acid ~1704 signals1 signal
4-Bromo-3,5-dimethylbenzoic acid ~1704 signals1 signal

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Key Differentiating Features in ¹³C NMR:
  • Number of Signals: Similar to ¹H NMR, the symmetry of the 2,6- and 3,5-isomers results in a reduced number of signals in the ¹³C NMR spectrum (4 aromatic and 1 methyl signal each). The unsymmetrical 2,3- and 2,5-isomers will each exhibit 6 distinct aromatic carbon signals and 2 separate methyl carbon signals.

  • Chemical Shifts: The chemical shift of the carbon atom bonded to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone[1][2]. The specific chemical shifts of the other aromatic carbons will vary based on the electronic effects of the substituents.

III. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid functional group, which displays several characteristic absorption bands. While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region can aid in their differentiation.

Characteristic IR Absorptions
Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid) 3300 - 2500Very broad due to hydrogen bonding[3][4].
C-H (Aromatic) 3100 - 3000Sharp, multiple bands[5].
C-H (Alkyl) 3000 - 2850Sharp bands[5].
C=O (Carboxylic Acid) 1710 - 1680Strong, sharp absorption[4][6].
C=C (Aromatic) 1600 - 1450Multiple bands of varying intensity.
C-O (Carboxylic Acid) 1320 - 1210Strong absorption[4].
C-Br ~700 - 500Can be difficult to assign definitively.
Differentiating Isomers with IR Spectroscopy:

The primary value of IR spectroscopy in this context is the confirmation of the carboxylic acid functionality. The broad O-H stretch and the strong C=O stretch are unmistakable hallmarks of this group[3][4]. While the overall spectra will be very similar, minor shifts in the positions of the C=C aromatic stretching and the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can be used for a positive match when compared against a known reference spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak will be identical, but the relative abundances of fragment ions may differ.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z 228 and 230 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Key Fragmentation Pathways:

  • Loss of a hydroxyl radical (-OH): [M - 17]⁺

  • Loss of a carboxyl group (-COOH): [M - 45]⁺

  • Loss of a bromine atom (-Br): [M - 79/81]⁺

  • Loss of a methyl radical (-CH₃): [M - 15]⁺ followed by other fragmentations.

The relative intensities of these fragment ions can vary between the isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions. For instance, steric hindrance between adjacent methyl and carboxylic acid groups in the 2,6-isomer might influence the fragmentation pathways involving these groups.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the coupling constants for any multiplets.

  • ¹³C NMR Acquisition:

    • Use proton decoupling to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

Conclusion

The differentiation of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR are the most definitive methods, providing clear insights into the symmetry and substitution patterns of the aromatic ring. IR spectroscopy serves as a robust confirmation of the carboxylic acid functional group, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By carefully analyzing the data from these techniques in conjunction, researchers can confidently identify the specific isomer in their samples.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides a comprehensive comparison of analytical techniques for the quantification of 4-Bromo-2,3-dimethylbenzoic acid, a key intermediate in various synthetic pathways. In the absence of a specific compendial method for this compound, this document details a proposed primary method using High-Performance Liquid Chromatography (HPLC) and contrasts its performance with Gas Chromatography (GC) and Spectroscopic techniques. The methodologies and validation parameters discussed are grounded in established analytical practices for analogous compounds and align with the principles outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic carboxylic acid. Its accurate quantification is critical for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products in pharmaceutical development. The presence of bromine and methyl groups on the benzoic acid core introduces specific analytical challenges, including the potential for isomeric impurities and the need for a method that is both sensitive and specific.

A robust analytical method for this compound must be able to:

  • Accurately quantify the main analyte.

  • Separate it from potential process-related impurities and degradation products.

  • Demonstrate linearity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC): The Primary Recommended Method

Reverse-phase HPLC is the preferred technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Its versatility, coupled with a wide selection of stationary phases, allows for the development of highly specific and reproducible methods.

Rationale for HPLC Method Design

The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of this compound. A reversed-phase C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic ring. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength. UV detection is suitable as the benzene ring provides a chromophore.

Proposed HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 3 µmProvides good retention and separation for aromatic acids. Smaller particle size offers higher efficiency.[4]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Formic acid suppresses the ionization of the carboxylic acid, improving peak shape. A gradient elution is recommended to ensure elution of any more hydrophobic impurities.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 235 nmProvides good sensitivity for the aromatic ring.[6]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Column Temp. 30°CControlled temperature ensures reproducibility of retention times.[7]
Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify against Standard Curve Integrate->Quantify Result Result Quantify->Result

Caption: Workflow for HPLC analysis of this compound.

Comparative Analysis of Analytical Techniques

While HPLC is the recommended primary method, other techniques such as Gas Chromatography (GC) and spectroscopic methods have their own merits and demerits for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Spectroscopic Methods (NMR, IR)
Principle Separation based on polarity, followed by UV detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass analysis.[8][9]Provides structural information based on the interaction of the molecule with electromagnetic radiation.[10]
Sample Preparation Simple dissolution and filtration.Requires derivatization (e.g., esterification) to increase volatility.[8][11]Simple dissolution in a suitable deuterated solvent for NMR.[8]
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range).[11]Low (mg/mL range).
Specificity High, especially with a well-developed separation method.Very High, due to mass spectrometric detection.[12]Moderate, can be prone to interference from structurally similar compounds.
Quantification Excellent for quantitative analysis.Excellent for quantitative analysis.Primarily used for structural elucidation, though qNMR is possible.[12]
Instrumentation Cost Moderate.High.High.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and specificity. However, the low volatility of this compound necessitates a derivatization step, typically esterification, to convert it into a more volatile compound. This adds complexity and a potential source of error to the sample preparation process.[8][11] For the analysis of dimethylbenzoic acid isomers in biological samples, GC has been successfully employed.[13]

Spectroscopic Methods (NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for structural elucidation and confirmation of this compound.[10] While quantitative NMR (qNMR) can be used for quantification, it generally offers lower sensitivity compared to chromatographic methods.[12] These techniques are invaluable for characterizing the molecule and its impurities but are not typically the primary choice for routine quantitative analysis in a quality control environment.

Validation of the Proposed HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the proposed HPLC method for this compound should be performed according to ICH guidelines.[2]

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurities or degradation products.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98-102% for spiked samples at three different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, column temperature, and flow rate.
Validation Workflow

The following diagram outlines the logical flow of the method validation process.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation Develop Develop HPLC Method Specificity Specificity Develop->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method

Caption: Workflow for the validation of the analytical method.

Conclusion

For the routine analysis of this compound, a validated reversed-phase HPLC method with UV detection is the most suitable choice, offering a balance of specificity, sensitivity, and practicality. While GC-MS provides higher sensitivity, the need for derivatization makes it more complex for routine applications. Spectroscopic methods are indispensable for structural confirmation but are not ideal for primary quantitative analysis. The successful implementation of the proposed HPLC method, underpinned by a thorough validation process according to ICH guidelines, will ensure the generation of reliable and accurate data, which is paramount in research, development, and quality control environments.

References

comparative analysis of different synthetic routes to 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly substituted aromatic compounds is of paramount importance. 4-Bromo-2,3-dimethylbenzoic acid serves as a valuable building block, offering multiple functionalization points for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this target molecule. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency, providing researchers with the critical insights needed to make informed decisions for their specific synthetic goals.

Route 1: Electrophilic Aromatic Substitution: Direct Bromination of 2,3-Dimethylbenzoic Acid

This approach represents the most direct pathway to the target molecule, involving the electrophilic bromination of the commercially available 2,3-dimethylbenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Considerations and Regioselectivity

The bromination of 2,3-dimethylbenzoic acid is a classic example of electrophilic aromatic substitution. The two methyl groups are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects will determine the position of bromination. The positions ortho to the methyl groups are 4 and 6, and the position para to the 2-methyl group is 5. The position meta to the carboxylic acid is 5. Therefore, the incoming electrophile (Br+) will be directed to positions 4, 5, and 6. The formation of the 4-bromo isomer is favored due to the strong para-directing effect of the 2-methyl group and the ortho-directing effect of the 3-methyl group, coupled with manageable steric hindrance compared to the 6-position. However, the formation of isomeric byproducts is a significant possibility, necessitating careful optimization of reaction conditions and purification strategies.

Proposed Experimental Protocol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel. The addition should be done in the dark to prevent radical side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography or recrystallization to isolate the desired this compound.

Route 2: Oxidation of a Pre-functionalized Precursor: 4-Bromo-1,2-dimethylbenzene

This route involves the synthesis of the target molecule through the selective oxidation of one of the methyl groups of 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene). This strategy hinges on the ability to control the oxidation to favor the monocarboxylic acid over the dicarboxylic acid.

Mechanistic Considerations and Selectivity

The oxidation of alkylbenzenes to carboxylic acids is a well-established transformation, typically employing strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate.[1][2] A significant challenge in this route is achieving selective oxidation of only one of the two methyl groups in 4-bromo-1,2-dimethylbenzene. The initial oxidation product, 4-bromo-2-methyl-3-methylbenzoic acid, may be more susceptible to further oxidation than the starting material, potentially leading to the formation of 4-bromophthalic acid as a major byproduct.[3] To circumvent this, a multi-step approach involving benzylic bromination followed by a Sommelet-type oxidation could offer greater control.

Proposed Experimental Protocol (Multi-step)

  • Benzylic Bromination: Reflux a solution of 4-bromo-1,2-dimethylbenzene (1 equivalent) and N-bromosuccinimide (NBS, 1.1 equivalents) in carbon tetrachloride with a radical initiator such as benzoyl peroxide. Monitor the reaction by TLC. Upon completion, filter off the succinimide and concentrate the filtrate to obtain 4-bromo-1-(bromomethyl)-2-methylbenzene.

  • Sommelet-type Reaction: Treat the benzylic bromide with hexamine to form the corresponding hexaminium salt. Hydrolyze the salt with aqueous acid to yield 4-bromo-2,3-dimethylbenzaldehyde.

  • Oxidation: Oxidize the aldehyde to the carboxylic acid using a mild oxidizing agent like potassium permanganate in a buffered solution or Jones reagent. Acidify the reaction mixture and extract the product. Purify by recrystallization.

Route 3: Building from the Amine: The Sandmeyer Reaction

This synthetic strategy utilizes the versatile Sandmeyer reaction to introduce the bromo and carboxyl functionalities onto a dimethylaniline precursor.[4][5] This multi-step approach offers excellent control over the regiochemistry.

Mechanistic Overview

The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the formation of a diazonium salt.[4] The diazonium salt can then be treated with a copper(I) salt to introduce a variety of substituents, including halogens and nitriles. For the synthesis of this compound, a plausible route involves the bromination of 2,3-dimethylaniline, followed by diazotization of the resulting 4-bromo-2,3-dimethylaniline and subsequent conversion of the diazonium group to a nitrile. Finally, hydrolysis of the nitrile yields the desired carboxylic acid.

Experimental Protocol

  • Synthesis of 4-Bromo-2,3-dimethylaniline: Dissolve 2,3-dimethylaniline in a suitable solvent like DMF and treat it dropwise with a solution of N-bromosuccinimide in DMF.[6] Stir for several hours at room temperature. After an aqueous workup and extraction, purify the product by column chromatography.

  • Diazotization: Dissolve the purified 4-bromo-2,3-dimethylaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool it to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Hydrolysis: Acidify the reaction mixture and extract the resulting 4-bromo-2,3-dimethylbenzonitrile. Hydrolyze the nitrile to the carboxylic acid by refluxing with a strong acid or base.

  • Purification: After hydrolysis and acidification, the crude this compound can be isolated by filtration or extraction and purified by recrystallization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: OxidationRoute 3: Sandmeyer Reaction
Starting Material 2,3-Dimethylbenzoic Acid4-Bromo-1,2-dimethylbenzene2,3-Dimethylaniline
Number of Steps 13 (proposed for selectivity)4
Potential Yield Moderate (isomer separation)Moderate (potential over-oxidation)Good (high regioselectivity)
Purity Challenges Isomeric byproductsOver-oxidation to dicarboxylic acidIntermediates may require purification
Key Reagents Bromine, Lewis AcidNBS, Radical Initiator, Oxidizing AgentNBS, NaNO₂, CuCN, Strong Acid/Base
Safety Considerations Bromine is corrosive and toxic.Radical initiators can be explosive.Diazonium salts can be explosive if isolated. Cyanide salts are highly toxic.
Scalability Potentially scalable with optimization.Multi-step nature may pose challenges.Scalable, but requires careful handling of hazardous reagents.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Oxidation cluster_2 Route 3: Sandmeyer Reaction A 2,3-Dimethylbenzoic Acid B This compound A->B Br₂, FeBr₃ C 4-Bromo-1,2-dimethylbenzene D 4-Bromo-1-(bromomethyl)-2-methylbenzene C->D NBS, Initiator E 4-Bromo-2,3-dimethylbenzaldehyde D->E Hexamine, H₃O⁺ F This compound E->F KMnO₄ or Jones Reagent G 2,3-Dimethylaniline H 4-Bromo-2,3-dimethylaniline G->H NBS I Diazonium Salt H->I NaNO₂, H⁺ J 4-Bromo-2,3-dimethylbenzonitrile I->J CuCN K This compound J->K H₃O⁺, Δ

Figure 1. Comparative workflow of the three synthetic routes to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research project, including the desired scale, purity, and available resources.

  • Route 1 (Direct Bromination) is the most atom-economical and direct approach. However, it is likely to suffer from a lack of regioselectivity, leading to challenging purification and potentially low yields of the desired isomer. This route may be suitable for initial exploratory studies where small quantities are needed and purification capabilities are robust.

  • Route 2 (Oxidation) offers a potentially cleaner route if the selective oxidation of one methyl group can be achieved. The proposed multi-step modification, while longer, provides better control. This route is a viable option if the starting material, 4-bromo-1,2-dimethylbenzene, is readily available and the multi-step nature is not a significant deterrent.

  • Route 3 (Sandmeyer Reaction) , although the longest, promises the highest regioselectivity and is likely to provide the purest product. The well-defined steps allow for purification of intermediates, which can lead to a higher overall yield of the final product. This route is recommended for applications where high purity is critical and the handling of hazardous reagents can be managed safely.

Ultimately, the selection of a synthetic pathway will involve a trade-off between directness, selectivity, and the practical considerations of the laboratory environment.

References

Navigating the Structure-Activity Landscape of Substituted Benzoic Acids: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzoic acid derivatives, with a conceptual focus on analogs of 4-Bromo-2,3-dimethylbenzoic acid. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, by examining related structures, we can extrapolate key principles to guide the rational design of novel therapeutics.

The Benzoic Acid Core: A Privileged Scaffold

The versatility of the benzoic acid moiety stems from several key features. The carboxylic acid group can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets like enzymes and receptors.[1] The aromatic ring provides a rigid framework for the attachment of various functional groups, influencing properties such as lipophilicity, electronic distribution, and steric hindrance. These modifications are pivotal in dictating the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its specific pharmacological activity.

Synthetic Strategies for Generating Analog Libraries

The generation of a diverse library of analogs is fundamental to any SAR study. The synthesis of substituted benzoic acids often involves multi-step sequences, with the choice of route depending on the desired substitution pattern.

A general workflow for the synthesis of this compound analogs would typically involve:

  • Starting Material Selection: Beginning with a commercially available substituted toluene or benzoic acid.

  • Key Reactions: Employing reactions such as bromination, nitration, acylation, and cross-coupling reactions to introduce desired functional groups.

  • Purification and Characterization: Utilizing techniques like column chromatography, recrystallization, and spectroscopic methods (NMR, MS) to isolate and confirm the structure of the final compounds.

Below is a generalized synthetic scheme for creating a library of analogs based on a substituted benzoic acid core.

Synthetic Workflow start Starting Material (e.g., Substituted Toluene) step1 Functional Group Interconversion (e.g., Oxidation to Benzoic Acid) start->step1 step2 Ring Substitution (e.g., Bromination, Nitration) step1->step2 step3 Further Derivatization (e.g., Suzuki Coupling, Amide Formation) step2->step3 product Analog Library step3->product

Caption: A generalized workflow for the synthesis of substituted benzoic acid analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of the substituents on the aromatic ring. By comparing data from various studies on different biological targets, we can discern general SAR trends.

Key Substituent Effects:
  • Halogens (e.g., Bromo, Chloro): The introduction of halogens, such as bromine, can significantly enhance biological activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with biological targets. For instance, brominated phenols and related compounds have shown potent antibacterial and antifungal activities.[2] In a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the bromine atom was incorporated to increase lipophilicity, leading to compounds with moderate antimicrobial activity.[3] Similarly, bromo-substituted aminobenzoquinones have demonstrated remarkable anticancer activities.[4]

  • Methyl Groups: The presence and position of methyl groups can impact activity through steric and electronic effects. Methyl groups are electron-donating and increase lipophilicity. Their steric bulk can influence the preferred conformation of the molecule and its fit within a binding pocket.

  • Hydroxyl and Methoxy Groups: Hydroxyl groups can act as hydrogen bond donors and acceptors, often playing a critical role in target binding. Methoxy groups, while also influencing electronic properties, are more lipophilic than hydroxyl groups. The position of these groups is crucial; for example, a hydroxyl group at the 2-position of benzoic acid was found to have a strong positive effect on the inhibition of α-amylase.[5]

  • Other Functional Groups: The introduction of other functionalities such as nitro, amino, and larger aromatic systems can dramatically alter the biological activity profile, leading to inhibitors of various enzymes or receptor modulators.

SAR in Different Therapeutic Areas:

The following table summarizes the observed SAR trends for substituted benzoic acid derivatives against various biological targets, drawing from a range of studies.

Therapeutic Area/TargetScaffold/Analog ClassKey SAR FindingsReference(s)
Anticancer 4-Substituted Methoxylbenzoyl-aryl-thiazolesIntroduction of an NH linker improved bioavailability. Polar and ionizable groups enhanced water solubility.[6][7]
Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-onesA secondary amine is preferred over a tertiary amine. Bulky groups at the amino position are favored. A 3'-bromophenyl group can lead to a significant loss of potency.[8]
(Non)Halogenated AminobenzoquinonesBromo and iodo-substituted analogs showed remarkable and wide-spectrum anticancer activities.[4]
Antimicrobial N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesReplacement of chlorine with the more lipophilic bromine led to moderate antimicrobial activity against Gram-positive pathogens.[3]
3,5-Dibromo-4-methoxybenzoic Acid Analogs (Hypothesized)The presence of two bromine atoms is predicted to confer potent antimicrobial properties.[2]
Enzyme Inhibition Substituted 3-benzoic Acid Derivatives (MtDHFR Inhibitors)Analogs developed through bioisosterism showed significant inhibitory activity, with the best compound being 71-fold more active than the initial fragment.[9]
Benzoic Acid Derivatives (α-Amylase Inhibitors)A hydroxyl group at the 2-position strongly enhances inhibitory activity. Methoxylation at the 2-position or hydroxylation at the 5-position has a negative effect.[5]
4-(thiazol-5-yl)benzoic Acid Derivatives (CK2 Inhibitors)Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position maintained potent inhibitory activity and led to increased antiproliferative activity.[10]
para-Substituted Benzoic Acid Derivatives (Slingshot Inhibitors)Rhodanine-scaffold-based para-substituted benzoic acids were identified as competitive inhibitors.[11]

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

General Procedure for Synthesis of a Substituted Benzamide Analog
  • Activation of Carboxylic Acid: To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add the desired amine (1.1 equivalents) and a base such as triethylamine (2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Enzyme Inhibition Assay (General Protocol)
  • Preparation of Reagents: Prepare stock solutions of the test compounds, a known inhibitor (positive control), the target enzyme, and its substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a predetermined time at the optimal temperature.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compounds, Enzyme, Substrate) setup Set up 96-well plate: Buffer + Compound + Enzyme prep_reagents->setup incubate Incubate setup->incubate initiate Initiate reaction with Substrate incubate->initiate read Read plate (e.g., Absorbance) initiate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 plot->determine

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

While a dedicated and comprehensive SAR study for this compound and its direct analogs remains to be published, the analysis of related substituted benzoic acids provides a strong foundation for guiding the design of novel compounds. The electronic and steric effects of the bromo and dimethyl groups, in combination with other substituents, can be rationally modulated to optimize activity against a variety of biological targets. The experimental protocols and SAR insights presented in this guide serve as a valuable resource for researchers in the ongoing quest for new and improved therapeutic agents based on the versatile benzoic acid scaffold.

References

A Comparative Guide to the Synthesis of 4-Bromo-2,3-dimethylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,3-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted benzene ring offers multiple points for functionalization, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of the bromine atom, the carboxylic acid group, and the two methyl groups allows for a variety of coupling and derivatization reactions. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform strategic decisions in research and development.

Method 1: Direct Electrophilic Bromination of 2,3-Dimethylbenzoic Acid

This approach is a straightforward method that involves the direct bromination of the commercially available starting material, 2,3-dimethylbenzoic acid. The directing effects of the activating methyl groups (ortho- and para-directing) and the deactivating carboxylic acid group (meta-directing) synergistically favor the introduction of the bromine atom at the 4-position. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid is a common and effective reagent system for this transformation, offering advantages in handling and safety over elemental bromine.

Causality Behind Experimental Choices

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a solid, making it easier and safer to handle than liquid bromine.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates NBS, increasing the electrophilicity of the bromine atom and facilitating the electrophilic aromatic substitution. Acetonitrile is a suitable solvent as it can dissolve the starting material and the reagents, and it has been shown to enhance the reactivity of NBS in nuclear brominations.[2]

Experimental Protocol

Materials:

  • 2,3-Dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in acetonitrile.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • To this stirring solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford pure this compound.

Workflow Diagram

G cluster_0 Method 1: Direct Bromination Start 2,3-Dimethylbenzoic Acid Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents NBS, H₂SO₄ in Acetonitrile Reagents->Reaction Workup Quenching, Extraction, Purification Reaction->Workup Product 4-Bromo-2,3-dimethylbenzoic Acid Workup->Product

Caption: Workflow for the direct bromination of 2,3-dimethylbenzoic acid.

Method 2: Multi-step Synthesis via Sandmeyer Reaction

An alternative route to this compound involves a multi-step synthesis commencing with the nitration of 2,3-dimethylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent conversion to the bromide via a Sandmeyer reaction. This pathway is longer but can be advantageous if the starting material for direct bromination is expensive or if specific regioselectivity is difficult to achieve otherwise.

Causality Behind Experimental Choices

This multi-step approach provides a classic and reliable way to introduce a halogen to a specific position on an aromatic ring that may not be accessible through direct halogenation. The Sandmeyer reaction is a robust method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3] The sequence of nitration followed by reduction is a standard procedure for introducing an amino group, which then serves as a handle for the Sandmeyer reaction.

Experimental Protocol

Step 1: Nitration of 2,3-Dimethylbenzoic Acid

  • To a stirred solution of 2,3-dimethylbenzoic acid in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 4-nitro-2,3-dimethylbenzoic acid by filtration.

Step 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid

  • Suspend the 4-nitro-2,3-dimethylbenzoic acid in a mixture of ethanol and water.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C).

  • If using SnCl₂, heat the mixture to reflux for 3-4 hours.

  • After cooling, basify the solution with aqueous sodium hydroxide and extract the 4-amino-2,3-dimethylbenzoic acid with a suitable organic solvent.

Step 3: Sandmeyer Reaction

  • Dissolve the 4-amino-2,3-dimethylbenzoic acid in an aqueous solution of hydrobromic acid at 0 °C.

  • Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product, this compound, with an organic solvent, wash, dry, and purify as in Method 1.

Workflow Diagram

G cluster_1 Method 2: Sandmeyer Reaction Start2 2,3-Dimethylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start2->Nitration Intermediate1 4-Nitro-2,3-dimethylbenzoic Acid Nitration->Intermediate1 Reduction Reduction (e.g., SnCl₂, HCl) Intermediate1->Reduction Intermediate2 4-Amino-2,3-dimethylbenzoic Acid Reduction->Intermediate2 Diazotization Diazotization (NaNO₂, HBr) Intermediate2->Diazotization Intermediate3 Diazonium Salt Diazotization->Intermediate3 Sandmeyer Sandmeyer Reaction (CuBr) Intermediate3->Sandmeyer Product2 4-Bromo-2,3-dimethylbenzoic Acid Sandmeyer->Product2

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Cost-Benefit Analysis

The choice between these two synthetic routes will depend on a variety of factors including the cost and availability of starting materials, the number of synthetic steps, overall yield, and safety considerations.

ParameterMethod 1: Direct BrominationMethod 2: Sandmeyer Reaction
Starting Material Cost Moderate (2,3-Dimethylbenzoic acid)[4][5]Low (2,3-Dimethylbenzoic acid)
Reagent Cost Moderate (NBS is relatively inexpensive)[6][7]High (multiple reagents including nitric acid, reducing agents, sodium nitrite, and copper(I) bromide)
Number of Steps 13
Estimated Overall Yield Good to Excellent (Potentially >80%)Moderate (Yields for each step need to be multiplied)
Labor & Time Low (one-pot synthesis)High (multi-step, requires isolation of intermediates)
Safety & Environmental Uses NBS, a safer alternative to Br₂.[1] Sulfuric acid is corrosive.[8][9]Involves highly corrosive and oxidizing acids, potentially toxic tin compounds, and the formation of unstable diazonium salts.

Conclusion

For the synthesis of this compound, Method 1 (Direct Electrophilic Bromination) presents a more advantageous route in terms of efficiency, cost, and safety. The single-step nature of this synthesis, coupled with the use of a relatively safe brominating agent, makes it an attractive option for both laboratory-scale and potential scale-up operations.

While the Method 2 (Sandmeyer Reaction) is a viable alternative and a classic example of aromatic functionalization, its multi-step nature, lower overall yield, and the use of more hazardous reagents make it a less favorable choice unless specific circumstances, such as the unavailability of the direct bromination starting material or the need for a different substitution pattern, dictate its use.

Ultimately, the selection of the synthetic route should be based on a thorough evaluation of the specific project requirements, available resources, and safety protocols.

References

A Comparative Guide to the Environmental Impact of 4-Bromo-2,3-dimethylbenzoic Acid Production: A Call for Greener Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialized chemical entities is the cornerstone of pharmaceutical and materials science innovation. However, the environmental toll of these processes is a critical consideration that can no longer be an afterthought. This guide provides an in-depth environmental impact assessment of the production of 4-Bromo-2,3-dimethylbenzoic acid, a valuable building block in organic synthesis. We will explore a plausible traditional synthesis route and compare it with greener, more sustainable alternatives, supported by experimental data and established green chemistry principles. Our objective is to equip researchers and process chemists with the knowledge to make informed decisions that minimize environmental harm without compromising scientific advancement.

The Conventional Approach: A Necessary Evil?

Plausible Traditional Synthesis of this compound

The reaction would likely proceed as follows: 2,3-dimethylbenzoic acid is dissolved in a suitable, often chlorinated, solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). Anhydrous iron(III) bromide is added as a catalyst, followed by the slow addition of molecular bromine. The reaction mixture is then typically stirred at room temperature until the starting material is consumed.

dot

Caption: Plausible traditional synthesis of this compound.

Environmental Impact Analysis of the Traditional Route

This conventional method, while effective, carries a significant environmental burden:

  • Hazardous Reagents: Molecular bromine is highly toxic, corrosive, and volatile.[1] Its use poses significant inhalation and contact risks. Iron(III) bromide is also corrosive and moisture-sensitive.

  • Problematic Solvents: Chlorinated solvents like DCM and CCl₄ are environmentally persistent, suspected carcinogens, and contribute to ozone depletion.[2] Their disposal is costly and heavily regulated.

  • Toxic Byproducts: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic.[1] This requires a scrubbing system, which in turn generates its own waste stream.

  • Waste Generation: The process generates significant waste, including the solvent, catalyst residues, and byproducts from the workup and purification steps. The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, for such processes is often high.

Component Environmental/Safety Hazard
**Bromine (Br₂) **Highly toxic, corrosive, volatile, respiratory irritant.[1]
Iron(III) Bromide (FeBr₃) Corrosive, moisture-sensitive.
Dichloromethane (DCM) Suspected carcinogen, volatile organic compound (VOC).[2]
Carbon Tetrachloride (CCl₄) Ozone-depleting, hepatotoxic.[3]
Hydrogen Bromide (HBr) Corrosive, toxic gas.[1]

Greener Alternatives: Paving the Way for Sustainable Synthesis

The principles of green chemistry offer a framework for designing safer and more environmentally benign chemical processes.[4] For the synthesis of this compound, several greener alternatives to the traditional bromination method exist.

Alternative 1: N-Bromosuccinimide (NBS) as a Safer Bromine Source

N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[5][6] It can be used for the electrophilic bromination of aromatic compounds, often with a catalyst and in a less hazardous solvent.

dot

Caption: Greener synthesis using N-Bromosuccinimide (NBS).

Experimental Protocol: Bromination with NBS in Acetonitrile [7]

  • Dissolve 2,3-dimethylbenzoic acid (1 equivalent) in acetonitrile (CH₃CN).

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound. The main byproduct, succinimide, is water-soluble and can be easily removed during the workup.

Environmental Advantages:

  • Safer Reagent: NBS is a solid and less hazardous to handle than bromine.[5][6]

  • Greener Solvent: Acetonitrile is a less toxic and more environmentally benign solvent compared to chlorinated hydrocarbons.

  • Reduced Byproducts: The primary byproduct is succinimide, which is less hazardous than HBr gas.

Limitations:

  • Atom Economy: The atom economy of using NBS is lower than that of Br₂ since the succinimide portion of the molecule is waste.[1]

  • Cost: NBS is generally more expensive than molecular bromine.

Alternative 2: In-Situ Generation of Bromine

A significant step towards a greener process is the in-situ generation of the brominating agent, which avoids the handling and storage of large quantities of hazardous bromine.[8] This can be achieved through the oxidation of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent.

dot

Caption: In-situ generation of bromine for a greener synthesis.

Experimental Protocol: Oxidative Bromination with H₂O₂/HBr [4]

  • To a solution of 2,3-dimethylbenzoic acid in a suitable solvent (or in an aqueous system), add a catalytic amount of hydrobromic acid (HBr).

  • Slowly add hydrogen peroxide (H₂O₂) to the mixture. The H₂O₂ will oxidize the HBr to generate Br₂ in situ.

  • The reaction is stirred at room temperature, and the progress is monitored by TLC.

  • After completion, the reaction is quenched, and the product is extracted and purified.

Environmental Advantages:

  • Avoids Handling Bromine: This method completely avoids the direct handling of molecular bromine.[8]

  • Benign Byproduct: The primary byproduct of using hydrogen peroxide as the oxidant is water.[4]

  • Aqueous Media: Many of these reactions can be performed in water, eliminating the need for organic solvents.[4]

Alternative 3: Flow Chemistry for Enhanced Safety and Efficiency

Continuous flow chemistry offers a paradigm shift in chemical synthesis, providing significant advantages in terms of safety, efficiency, and scalability.[8] For bromination reactions, generating and immediately consuming bromine in a flow reactor drastically minimizes the risks associated with this hazardous reagent.[8]

dot

Caption: Continuous flow synthesis for safer and more efficient bromination.

Conceptual Flow Protocol: [8]

  • A solution of 2,3-dimethylbenzoic acid in a suitable solvent is pumped as one stream.

  • Aqueous streams of a bromide salt (e.g., KBr) and an oxidant (e.g., sodium hypochlorite, NaOCl) are pumped separately.

  • The streams converge at a mixing point immediately before entering a heated flow reactor.

  • The reaction occurs within the reactor coil, with precise control over temperature and residence time.

  • The exiting stream is immediately mixed with a quenching agent (e.g., sodium thiosulfate) to neutralize any unreacted bromine.

  • The product is then collected and purified.

Environmental and Safety Advantages:

  • Minimized Hazard: The amount of free bromine present at any given time is extremely small, significantly reducing the risk of exposure or accidental release.[8]

  • Enhanced Control and Safety: Flow reactors offer superior heat and mass transfer, leading to better reaction control and minimizing the risk of runaway reactions.

  • Improved Efficiency and Yield: The precise control over reaction parameters often leads to higher yields and selectivity, reducing waste.[8]

Comparative Analysis and Future Outlook

To provide a clear comparison, the following table summarizes the key environmental metrics for the discussed synthetic routes.

Parameter Traditional (Br₂/FeBr₃) NBS Bromination In-Situ Bromination (H₂O₂/HBr) Flow Chemistry
Reagent Hazard Very HighModerateLowLow (in-situ generation)
Solvent Hazard High (chlorinated)Moderate (acetonitrile)Low (often aqueous)Solvent dependent, can be green
Byproduct Hazard High (HBr gas)Low (succinimide)Very Low (water)Low (neutralized salts)
Atom Economy HighLowHighHigh
Safety PoorGoodVery GoodExcellent
E-Factor HighModerateLowVery Low

Life Cycle Assessment (LCA) Perspective:

A full Life Cycle Assessment would quantify the environmental impacts from "cradle to grave," including the production of starting materials, energy consumption, and waste disposal.[9][10][11] While a detailed LCA for this compound is beyond the scope of this guide due to a lack of specific industrial data, a qualitative assessment strongly favors the greener alternatives. The use of hazardous reagents and solvents in the traditional method contributes significantly to impacts such as human toxicity, ecotoxicity, and ozone depletion.[12] Greener methods, particularly those utilizing in-situ reagent generation and flow chemistry, drastically reduce these impacts at the synthesis stage. Furthermore, the potential for bromine recycling from waste streams can significantly improve the sustainability of the overall process.[13]

Conclusion: A Call to Action for Sustainable Chemistry

The production of specialized molecules like this compound does not have to come at a high environmental cost. While traditional methods are well-established, they are fraught with hazards and generate significant waste. This guide has demonstrated that viable, greener alternatives are not just a theoretical possibility but are based on established and scalable chemical principles.

For researchers and drug development professionals, the choice of synthetic route has far-reaching implications. By embracing greener alternatives such as using safer reagents like NBS, employing in-situ bromine generation, and adopting innovative technologies like flow chemistry, the scientific community can drive progress in a manner that is both scientifically sound and environmentally responsible. The initial investment in developing and optimizing these greener processes will be repaid through enhanced safety, reduced environmental impact, and, in many cases, improved efficiency and cost-effectiveness in the long run.

References

Strategic Selection of Scaffolds: A Comparative Guide to Alternatives for 4-Bromo-2,3-dimethylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Editor's Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and materials science, the selection of foundational building blocks is a critical decision that dictates the trajectory of a synthetic campaign. 4-Bromo-2,3-dimethylbenzoic acid stands as a versatile and highly functionalized intermediate. Its architecture—a benzoic acid for derivatization, a bromine atom as a handle for cross-coupling, and two methyl groups to impart specific steric and electronic properties—makes it a valuable scaffold.

However, reliance on a single intermediate can limit synthetic flexibility and the exploration of chemical space. This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of compounds, instead focusing on the causal relationships between structural modifications and synthetic outcomes. By understanding the nuanced differences in reactivity and application, researchers can make more strategic decisions, optimizing their synthetic routes for efficiency, cost, and the desired properties of the final target molecules.

The Synthetic Profile of Substituted Bromobenzoic Acids

This compound and its isomers are prized for their dual reactivity. The carboxylic acid group readily participates in standard transformations like amidation and esterification, while the C-Br bond is a linchpin for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1][2] This dual functionality allows for the construction of complex molecular architectures, a necessity in modern drug development.[3]

The bromine atom's position and the electronic influence of the methyl substituents are key to its utility. The methyl groups, being electron-donating, can influence the reactivity of the aromatic ring. The bromine atom serves as a reliable leaving group in reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental to assembling the core structures of many active pharmaceutical ingredients (APIs).[1][3]

Caption: Core reaction pathways for this compound.

A Comparative Analysis of Alternative Scaffolds

The choice of an alternative is driven by the specific goals of the synthesis. We will analyze three primary categories of alternatives: positional isomers, alternative halogens, and structural analogs with different substitution patterns.

Strategic Repositioning: The Impact of Isomerism

The arrangement of substituents on the aromatic ring can profoundly impact steric hindrance and electronic properties, which in turn affects reaction kinetics and, potentially, the biological activity of the final product.

CompoundCAS NumberMolecular WeightKey Structural DifferencePredicted Synthetic Impact
This compound 20776-52-7229.07Methyl groups ortho and meta to the carboxyl group.Potential for steric hindrance at the carboxyl group from the 2-methyl substituent.
4-Bromo-2,5-dimethylbenzoic acid 50499-63-3229.07Methyl groups ortho and para to the carboxyl group.Similar steric hindrance at the carboxyl group as the 2,3-isomer.[4]
4-Bromo-3,5-dimethylbenzoic acid 7697-32-7229.07Both methyl groups are meta to the carboxyl group.[5]Reduced steric hindrance around the carboxyl group, potentially leading to faster esterification or amidation reactions.

The selection of a positional isomer is a strategic choice when probing structure-activity relationships (SAR). If a lead compound based on the 2,3-dimethyl scaffold shows promise, synthesizing analogs with 2,5- and 3,5-dimethyl substitution allows for systematic exploration of how sterics in that region of the molecule affect target binding.

Tuning Reactivity: Alternative Halogenation

The identity of the halogen atom is one of the most critical factors in cross-coupling reactions. The bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl) directly dictates the ease of oxidative addition to the palladium catalyst, the rate-limiting step in many coupling cycles.

CompoundRelative ReactivityTypical Reaction ConditionsCost & AvailabilityStrategic Rationale
4-Iodo-2,3-dimethylbenzoic acid HighestMilder conditions: lower temperatures, less specialized catalysts/ligands.Generally higher cost and less available.Ideal for sensitive substrates or when high reactivity is needed to overcome other challenging aspects of the synthesis.
This compound IntermediateStandard, well-established protocols. A good balance of reactivity and stability.Widely available with moderate cost.The workhorse for most applications, offering predictable reactivity and good yields.[6]
4-Chloro-2,3-dimethylbenzoic acid LowestRequires more forcing conditions: higher temperatures, specialized phosphine ligands (e.g., Buchwald ligands), or more active catalysts.Often the lowest cost and available in bulk.A cost-effective option for large-scale synthesis, provided the substrate can tolerate the more demanding reaction conditions.

Choosing a chloro- or iodo-analog is a decision based on a trade-off between reactivity, cost, and substrate tolerance. For early-stage discovery where material is precious and success is paramount, the more reactive iodo-compound may be preferred. For late-stage development and scale-up, the cost savings of the chloro-analog often justify the process development required to optimize the more challenging coupling conditions.

Experimental Protocols: A Comparative Workflow for Suzuki Coupling

To illustrate the practical implications of these choices, we provide validated, side-by-side protocols for a Suzuki coupling reaction. The goal is to synthesize the corresponding bi-aryl product from both a bromo- and a chloro-substituted benzoic acid.

Workflow Overview

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Assemble Glassware (N2 atmosphere) B Weigh Reagents: - Aryl Halide - Boronic Acid - Base (K2CO3) - Catalyst A->B C Add Solvent (e.g., Dioxane/Water) B->C D Degas Mixture C->D E Heat to Target Temperature D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Protocol 3.1: Suzuki Coupling of this compound

This protocol represents a standard, reliable method for the more reactive bromo-substrate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium(II) acetate and triphenylphosphine. Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3 to ensure the carboxylic acid product is protonated and will partition into the organic layer.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3.2: Suzuki Coupling of 4-Chloro-2,3-dimethylbenzoic acid

This protocol is modified to account for the lower reactivity of the C-Cl bond, demonstrating a self-validating system where changes in protocol are directly linked to the substrate's properties.

Materials:

  • 4-Chloro-2,3-dimethylbenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

Procedure:

  • Vessel Preparation & Inert Atmosphere: Follow steps 1-2 from Protocol 3.1.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst. Causality Note: Pd(dppf)Cl₂ is a more electron-rich and bulky pre-catalyst compared to the in-situ generated Pd(PPh₃)₄. This is necessary to facilitate the more difficult oxidative addition of the C-Cl bond.

  • Solvent Addition: Follow step 4 from Protocol 3.1.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Causality Note: The higher temperature provides the necessary activation energy to overcome the stronger C-Cl bond. The reaction is typically complete within 12-24 hours.

  • Workup, Extraction, and Purification: Follow steps 6-8 from Protocol 3.1.

Decision Framework for Strategic Scaffold Selection

The optimal choice of intermediate is rarely a one-size-fits-all decision. It requires a holistic assessment of the project's goals, stage, and constraints.

Decision_Framework Start Project Goal? SAR Probe Structure-Activity Relationship (SAR) Start->SAR ScaleUp Large-Scale Synthesis (Cost-Driven) Start->ScaleUp Difficult Difficult Coupling / Sensitive Substrate Start->Difficult Isomers Select Positional Isomers (e.g., 4-Bromo-3,5-dimethyl) SAR->Isomers Chloro Select Chloro-Analog (Accept harsher conditions) ScaleUp->Chloro Iodo Select Iodo-Analog (Prioritize reactivity) Difficult->Iodo

Caption: A simplified decision-making framework for scaffold selection.

Conclusion

While this compound is an excellent and reliable synthetic intermediate, a deeper understanding of its alternatives empowers the modern chemist to be more agile and strategic. Positional isomers are invaluable tools for fine-tuning molecular properties in SAR studies. The choice between iodo-, bromo-, and chloro-analogs represents a fundamental trade-off between reactivity, cost, and process conditions. By carefully considering these factors and understanding the underlying chemical principles, researchers can design more efficient, robust, and economically viable synthetic routes, accelerating the path from discovery to application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-2,3-dimethylbenzoic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated aromatic carboxylic acid. Its hazard profile, derived from Globally Harmonized System (GHS) classifications, dictates the necessary safety precautions and the ultimate disposal pathway.[1][2][3][4][5]

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][4][5]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling to prevent exposure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉BrO₂[6]
Molecular Weight 229.07 g/mol [4][6]
Appearance White to off-white solid/powder[7]
GHS Hazard Codes H315, H319, H335[4][5]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Given the irritant nature of this compound, establishing a robust barrier between the chemical and the handler is a non-negotiable first step. The selection of appropriate PPE is the foundation of a safe disposal process.

Table 2: Required PPE for Handling this compound Waste

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation (H315).[1][2][3]
Eye/Face Protection Safety glasses with side-shields or safety goggles.To protect against dust or splashes causing serious eye irritation (H319).[1][2][8]
Skin & Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) may be required.To mitigate the risk of respiratory tract irritation from inhaling dust (H335).[1][2][3]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is governed by its chemical structure—specifically, the presence of a bromine atom. This classifies it as a halogenated organic compound , which dictates its segregation into a specific waste stream.[9][10]

Step 1: Waste Characterization

The moment you decide to discard this compound, whether it is residual solid, contaminated labware (e.g., weigh boats, spatulas), or a solution, it must be classified as hazardous waste. Specifically, it is Halogenated Organic Waste .

  • Causality: Halogenated wastes require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[9] Mixing them with non-halogenated solvents complicates and increases the cost of this disposal process.[11]

Step 2: Waste Segregation

This is the most critical step in the disposal workflow. Never mix halogenated waste with other waste categories.

  • Action: Designate a specific, clearly labeled waste container solely for halogenated organic compounds.

  • Rationale: Improper segregation can lead to dangerous chemical reactions within the waste container and renders the entire container's contents more difficult and expensive to dispose of.[11][12] For instance, mixing acidic waste with certain other chemicals can produce toxic fumes.[9]

Step 3: Container Selection and Labeling

Use only containers approved for chemical waste.

  • Container Type: A high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate. The container must be in good condition and compatible with the waste.[13]

  • Labeling:

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[13]

    • If it is a mixed waste solution, list all components and their approximate percentages.

    • Keep the container closed at all times except when actively adding waste.[13]

Step 4: Waste Accumulation

Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents or strong acids.[2][3]

Step 5: Arranging for Final Disposal

Once the waste container is full or you no longer need to add to it, arrange for its collection.

  • Action: Contact your institution's EHS or a licensed waste disposal company to schedule a pickup. Follow their specific procedures for waste transfer.[14][15]

  • Trustworthiness: Adhering to institutional protocols ensures you are compliant with all local, state, and federal regulations, such as the US EPA guidelines listed in 40 CFR 261.3.[1]

Emergency Procedures: Spill and Exposure

Accidents can happen, and a prepared response is a key component of laboratory safety.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Small Spill (Solid): For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into your labeled halogenated waste container.[1][3] Clean the spill area with soap and water. Ensure you are wearing all appropriate PPE during cleanup.

Visualization of Disposal Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, ensuring this compound is routed correctly.

G start Chemical Waste Generated is_halogen Does the waste contain F, Cl, Br, or I? start->is_halogen is_acid_base Is the waste a strong acid or base (aqueous)? is_halogen->is_acid_base No halogen_bin Dispose in 'Halogenated Organic Waste' Container is_halogen->halogen_bin  Yes (e.g., this compound) is_organic Is the waste a non-halogenated organic solvent? is_acid_base->is_organic No acid_bin Dispose in 'Acid Waste' Container is_acid_base->acid_bin Yes (Acidic) base_bin Dispose in 'Base Waste' Container is_acid_base->base_bin Yes (Basic) non_halogen_bin Dispose in 'Non-Halogenated Organic Waste' Container is_organic->non_halogen_bin Yes other Consult EHS for Special Disposal is_organic->other No

Caption: Waste Segregation Decision Flowchart.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 4-Bromo-2,3-dimethylbenzoic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols and recommendations are grounded in established safety principles and an understanding of the potential hazards associated with halogenated aromatic carboxylic acids.

Hazard Analysis: Understanding the Risks

Based on the hazard profiles of its structural analogs, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust.[1][2][3][4][5]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the molecule. The carboxylic acid group can be corrosive, while the halogenated aromatic ring can interact with biological macromolecules, leading to irritation and toxicity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[3]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable minimum. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves such as neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][3]
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat that fastens completely is mandatory. Ensure it is made of a material appropriate for handling irritant and potentially corrosive solids.[1]
Respiratory N95 Respirator or higherA NIOSH-approved respirator is necessary when handling the solid outside of a certified chemical fume hood or when there is a potential for dust generation.[5]
Experimental Workflow: PPE Selection Logic

The selection of appropriate PPE is contingent on the specific experimental procedure being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Workflow cluster_start Start: Handling this compound cluster_procedure Procedure Assessment cluster_ppe PPE Requirements cluster_end Completion start Initiate Task procedure Weighing solid? start->procedure solution Preparing a solution? procedure->solution No ppe_weigh Required PPE: - Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator procedure->ppe_weigh Yes ppe_solution Required PPE: - Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat solution->ppe_solution Yes ppe_transfer Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_transfer No (e.g., transferring a sealed container) end Proceed with Experiment ppe_weigh->end ppe_solution->end ppe_transfer->end

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs)

4.1. Donning PPE: A Step-by-Step Protocol

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If working with the solid outside a fume hood, don your N95 respirator. Perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

4.2. Doffing PPE: A Step-by-Step Protocol to Avoid Contamination

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, contaminated paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.

  • Decontamination: All glassware and equipment should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Subsequently, wash with soap and water.

Always adhere to your institution's specific hazardous waste disposal protocols. When in doubt, consult your Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,3-dimethylbenzoic acid
Reactant of Route 2
4-Bromo-2,3-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.